molecular formula C17H25ClN2O3 B583684 CAY10654

CAY10654

Cat. No.: B583684
M. Wt: 340.8 g/mol
InChI Key: VATFNKWOWBWJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10654 is a potent and selective small molecule inhibitor utilized in biochemical and pharmacological research. While its specific molecular targets and pathways require further characterization based on current literature, compounds of this class are typically investigated for their ability to modulate key signaling cascades, such as kinase pathways, and are valuable tools for probing protein function in cellular models. Researchers can employ CAY10654 in vitro to elucidate mechanisms of disease pathogenesis, study cell proliferation and apoptosis, and identify novel therapeutic strategies. Provided as a ready-to-use solid, this compound is of high purity and stability, ensuring reproducible results in experimental settings. CAY10654 is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for specific storage conditions, recommended solvent reconstitution, and detailed handling instructions to maintain optimal activity.

Properties

IUPAC Name

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFNKWOWBWJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanistic Landscape of CAY10654: A Technical Guide to a SIRT6 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action of CAY10654, a chemical probe that has garnered interest within the research community for its role as an inhibitor of Sirtuin 6 (SIRT6). Our focus will be on the molecular interactions and the downstream cellular consequences of SIRT6 inhibition by CAY10654, providing a valuable resource for researchers in cellular biology, oncology, and metabolic diseases.

CAY10654: Targeting a Key Epigenetic Regulator

CAY10654's primary mechanism of action is the inhibition of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] Sirtuins are crucial regulators of a wide array of cellular processes, including aging, transcription, apoptosis, and inflammation.[1] CAY10654 provides a valuable tool for dissecting the multifaceted roles of SIRT6 in both normal physiology and pathological states.

The Multifaceted Functions of the Target: Sirtuin 6 (SIRT6)

To comprehend the effects of CAY10654, a thorough understanding of its target, SIRT6, is paramount. SIRT6 is a stress-responsive enzyme with diverse catalytic activities and a broad range of substrates.[3]

Enzymatic Activities of SIRT6

SIRT6 is not a simple deacetylase; it possesses multiple enzymatic functions that contribute to its regulatory capacity:

  • NAD+-dependent Deacetylase: SIRT6 is well-characterized as a histone deacetylase, with a preference for specific lysine residues on histone H3, namely H3K9ac and H3K56ac.[4][5][6] By removing these acetyl groups, SIRT6 plays a critical role in chromatin dynamics and gene expression.

  • Mono-ADP-Ribosyltransferase: Early studies identified SIRT6 as a mono-ADP-ribosyltransferase.[7] It can catalyze the transfer of a single ADP-ribose moiety from NAD+ to target proteins, including itself (auto-ADP-ribosylation), which may contribute to the self-regulation of its function.[6] A key target of this activity is PARP1, which is stimulated by SIRT6-mediated mono-ADP-ribosylation to promote DNA double-strand break repair.[5][8]

  • Long-Chain Deacylase: More recent evidence has demonstrated that SIRT6 can also remove long-chain fatty acyl groups from lysine residues.[8][9] This activity is particularly efficient and suggests a role for SIRT6 in regulating metabolic pathways beyond histone deacetylation.[10]

Key Substrates and Downstream Pathways

The diverse enzymatic activities of SIRT6 are directed towards a variety of histone and non-histone substrates, thereby influencing numerous signaling pathways:

Substrate CategorySpecific SubstratesCellular Process Affected
Histones Histone H3 Lysine 9 (H3K9)Gene silencing, Heterochromatin formation[5][7]
Histone H3 Lysine 56 (H3K56)DNA repair, Genome stability[4][5]
Histone H3 Lysine 18 (H3K18)Gene expression[4]
Non-Histone Proteins CtIP (C-terminal binding protein interacting protein)DNA double-strand break repair[7]
GCN5 (General control nonderepressible 5)Transcriptional regulation[7]
PARP1 (Poly [ADP-ribose] polymerase 1)DNA damage response[5][8]
NF-κB (p65 subunit)Inflammation, Gene expression[11]

The inhibition of SIRT6 by CAY10654 is expected to lead to the hyperacetylation of its substrates and alterations in the downstream pathways they regulate. This forms the basis of its observed biological effects.

Cellular Consequences of SIRT6 Inhibition by CAY10654

By inhibiting the enzymatic activities of SIRT6, CAY10654 can modulate a wide range of cellular processes, making it a valuable tool for studying the roles of SIRT6 in health and disease.

Impact on DNA Repair and Genome Stability

SIRT6 is a critical player in maintaining genomic integrity.[3] It is recruited to sites of DNA damage and promotes the repair of double-strand breaks through both non-homologous end joining and homologous recombination.[3] SIRT6 facilitates this process by deacetylating H3K56ac and interacting with other DNA repair factors like PARP1 and CtIP.[4][7] Inhibition of SIRT6 by CAY10654 would be expected to impair DNA repair mechanisms, potentially leading to increased genomic instability.

Modulation of Metabolism

SIRT6 is a key regulator of metabolic homeostasis, particularly in glucose and lipid metabolism.[5][8] It controls the expression of several metabolic genes by deacetylating H3K9ac at their promoter regions.[5] For instance, SIRT6 represses the transcription of glycolytic genes, thereby acting as a crucial regulator of glucose metabolism.[5] By inhibiting SIRT6, CAY10654 could potentially alter cellular metabolic profiles, a significant area of investigation for diseases like type 2 diabetes and cancer.

Regulation of Inflammation

SIRT6 plays a significant anti-inflammatory role by repressing the expression of pro-inflammatory genes.[11] It achieves this by deacetylating the p65 subunit of NF-κB, a master regulator of inflammation, thereby inhibiting its transcriptional activity.[11] The use of CAY10654 to inhibit SIRT6 could, therefore, lead to an increase in inflammatory responses.

Influence on Cellular Senescence and Aging

SIRT6 has been recognized as a longevity-associated protein due to its roles in maintaining telomere integrity, mitigating oxidative stress, and promoting autophagy.[4] By deacetylating H3K9ac at telomeric regions, SIRT6 helps to stabilize telomeres and prevent cellular senescence.[7] The inhibition of SIRT6 by CAY10654 could accelerate cellular senescence and provide insights into the aging process.

Experimental Protocols for Studying CAY10654's Mechanism of Action

To rigorously investigate the mechanism of action of CAY10654, a combination of biochemical and cellular assays is recommended.

Biochemical Assays for SIRT6 Inhibition

These assays directly measure the effect of CAY10654 on the enzymatic activity of purified SIRT6.

4.1.1. HPLC-Based Deacetylation Assay [10]

This is a robust and widely used method to quantify SIRT6 deacetylase activity.

  • Principle: Measures the conversion of an acetylated peptide substrate (e.g., a peptide corresponding to histone H3 acetylated at lysine 9) to its deacetylated form. The two peptides are then separated and quantified by High-Performance Liquid Chromatography (HPLC).

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing purified recombinant SIRT6, NAD+, and the acetylated H3K9 peptide substrate in an appropriate assay buffer.

    • Add varying concentrations of CAY10654 or a vehicle control (e.g., DMSO).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).

    • Analyze the reaction mixture by reverse-phase HPLC to separate the acetylated and deacetylated peptides.

    • Quantify the peak areas corresponding to the substrate and product to determine the percentage of inhibition.

    • Calculate the IC50 value of CAY10654 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.1.2. Fluorescence-Based Deacetylation Assay [10][12]

This method offers a higher-throughput alternative to HPLC-based assays.

  • Principle: Utilizes a fluorogenic substrate that, upon deacetylation by SIRT6 and subsequent treatment with a developer solution, releases a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity.

  • Step-by-Step Protocol:

    • In a microplate, add purified SIRT6, NAD+, and the fluorogenic acetylated substrate.

    • Add CAY10654 at various concentrations or a vehicle control.

    • Incubate the plate at 37°C for a specified time.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and the IC50 value as described for the HPLC assay.

Cellular Assays to Probe Downstream Effects

These assays are crucial for confirming that CAY10654 engages its target in a cellular context and produces the expected biological consequences.

4.2.1. Western Blot Analysis of Histone Acetylation

  • Principle: Measures the levels of specific histone acetylation marks that are known to be regulated by SIRT6.

  • Step-by-Step Protocol:

    • Culture cells of interest (e.g., a cancer cell line) and treat them with different concentrations of CAY10654 or a vehicle control for a defined period.

    • Harvest the cells and extract nuclear proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated H3K9, acetylated H3K56, and a loading control (e.g., total histone H3 or Lamin B1).

    • Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the fold change in histone acetylation upon treatment with CAY10654.

4.2.2. Immunofluorescence Staining for DNA Damage Markers

  • Principle: Visualizes the formation of DNA damage foci within the nucleus of cells treated with a DNA damaging agent and CAY10654.

  • Step-by-Step Protocol:

    • Grow cells on coverslips and treat them with a DNA damaging agent (e.g., etoposide or ionizing radiation) in the presence or absence of CAY10654.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding and then incubate with a primary antibody against a DNA damage marker, such as γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus to assess the impact of CAY10654 on DNA damage repair.

Visualizing the Mechanism and Experimental Workflow

SIRT6 Signaling Pathway

SIRT6_Pathway cluster_input Cellular Stress cluster_substrates SIRT6 Substrates cluster_output Cellular Outcomes DNA_Damage DNA Damage SIRT6 SIRT6 DNA_Damage->SIRT6 Metabolic_Stress Metabolic Stress Metabolic_Stress->SIRT6 Inflammation Inflammation Inflammation->SIRT6 H3K9ac H3K9ac SIRT6->H3K9ac Deacetylation H3K56ac H3K56ac SIRT6->H3K56ac Deacetylation NFkB NF-κB (p65) SIRT6->NFkB Deacetylation CtIP CtIP SIRT6->CtIP Deacetylation Metabolic_Homeostasis Metabolic Homeostasis SIRT6->Metabolic_Homeostasis Gene_Silencing Gene Silencing H3K9ac->Gene_Silencing DNA_Repair DNA Repair H3K56ac->DNA_Repair Inflammation_Suppression Inflammation Suppression NFkB->Inflammation_Suppression CAY10654 CAY10654 CAY10654->SIRT6 Inhibition CAY10654_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Start: Purified SIRT6 HPLC_Assay HPLC-Based Deacetylation Assay (Substrate: Ac-H3K9 peptide) Biochem_Start->HPLC_Assay Fluoro_Assay Fluorescence-Based Assay (Fluorogenic Substrate) Biochem_Start->Fluoro_Assay IC50_Determination Determine IC50 of CAY10654 HPLC_Assay->IC50_Determination Fluoro_Assay->IC50_Determination Cell_Start Start: Cell Culture Treatment Treat with CAY10654 Cell_Start->Treatment Western_Blot Western Blot for Ac-H3K9 & Ac-H3K56 Treatment->Western_Blot IF_Staining Immunofluorescence for γH2AX (with DNA damage) Treatment->IF_Staining Cellular_Outcome Assess Cellular Phenotype (e.g., Senescence, Apoptosis) Western_Blot->Cellular_Outcome IF_Staining->Cellular_Outcome

Caption: Workflow for characterizing CAY10654's effects.

Conclusion

CAY10654 serves as a specific inhibitor of SIRT6, a critical enzyme with multifaceted roles in maintaining cellular homeostasis. Its mechanism of action, through the inhibition of SIRT6's deacetylase, mono-ADP-ribosyltransferase, and deacylase activities, has profound implications for a variety of cellular processes, including DNA repair, metabolism, inflammation, and aging. The experimental approaches outlined in this guide provide a robust framework for researchers to further elucidate the intricate functions of SIRT6 and to explore the therapeutic potential of its inhibition in various disease models.

References

  • SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection.

  • The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases.

  • SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases.

  • Sirtuin 6 - Wikipedia.

  • Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators.

  • SIRT6, a Mammalian Deacylase with Multitasking Abilities.

  • SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PubMed.

  • Sirtuin 6: a review of biological effects and potential therapeutic properties - PubMed.

  • SIRT6 Links Immune Response and Metabolism to Cancer.

  • What Is the Best Sirtuin Assay for SIRT Screening? - BellBrook Labs.

  • Structure and Biochemical Functions of SIRT6.

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges.

  • Sirtuin 6 (SIRT6) Activity Assays.

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay.

  • Sirtuin 1/SIRT1: Activity Assays.

  • Multifunctional activity-based chemical probes for sirtuins.

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation.

  • Sirtuin 1/SIRT1 Assay Kit (Fluorometric) (KA1366).

  • Sirtuin Activation | SIRT1 Inhibition | SIRT1 Inhibitor Review.

  • Sirtuin | Inhibitors.

  • Current Trends in Sirtuin Activator and Inhibitor Development.

  • Sirtuin inhibitors as anticancer agents.

  • Effects of CAY10404 on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells.

  • Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine.

  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104.

  • Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells.

  • Signalling pathways and cellular functions of KDEL receptors: implications in cancer biology.

  • Cell signaling pathways altered by natural chemopreventive agents.

  • Prediction of disease activity in models of multiple sclerosis by molecular magnetic resonance imaging of P-selectin.

  • The Cutting Edge of Disease Modeling: Synergy of Induced Pluripotent Stem Cell Technology and Genetically Encoded Biosensors.

  • Effects of Tea Catechins on Cancer Signaling Pathways.

  • Disease Modeling of Mitochondrial Cardiomyopathy Using Patient-Specific Induced Pluripotent Stem Cells.

  • Identification of Enzyme Inhibitors Using Therapeutic Target Protein - Magnetic Nanoparticle Conjugates.

  • Artificial Intelligence in Disease Modeling.

Sources

CAY10654: A Synthetic N-Acyl-L-Homoserine Lactone Analog for Decoupling Bacterial Quorum Sensing from Host Immune Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Dual Language of Bacterial Communication

In the intricate world of microbiology, Gram-negative bacteria have evolved a sophisticated cell-to-cell communication system known as quorum sensing (QS). This process allows individual bacteria to monitor their population density and collectively regulate gene expression.[1][2] At the heart of this system in many pathogens are small, diffusible signaling molecules called N-acylated-L-homoserine lactones (AHLs).[3][4] As the bacterial population grows, the concentration of AHLs increases, and upon reaching a critical threshold, they bind to cognate intracellular receptors, typically of the LuxR family. This binding event triggers a transcriptional cascade, activating genes responsible for a wide array of collective behaviors, including biofilm formation, virulence factor production, and motility.[1][2]

The pathogen Pseudomonas aeruginosa, a notorious agent in opportunistic infections, utilizes a hierarchical QS system with the LasR-AHL complex playing a pivotal role.[5] The natural ligand for LasR, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a key regulator of virulence. However, the influence of AHLs extends beyond inter-bacterial communication. These molecules can also engage in inter-kingdom signaling, directly modulating the host's immune response.[6][7] 3-oxo-C12-HSL, for instance, has been shown to exert immunosuppressive effects, potentially aiding the bacterium in evading host defenses.[6][7]

This dual functionality of AHLs presents a significant challenge for therapeutic intervention. While inhibiting QS is an attractive anti-virulence strategy, mimicking the natural ligand to block the receptor could inadvertently trigger undesirable immunosuppressive effects. This guide introduces CAY10654, a synthetic analog of 3-oxo-C12-HSL, designed to decouple these two activities. CAY10654 acts as an immunosuppressive agent while simultaneously antagonizing the bacterial LasR receptor, offering a unique tool for both basic research and as a lead compound for novel anti-infective and immunomodulatory drug development.[8]

CAY10654: Chemical Profile and Mechanism of Action

CAY10654, with the formal name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide, was developed through systematic modification of the natural 3-oxo-C12-HSL structure. The key innovation lies in replacing the homoserine lactone ring and modifying the acyl chain, which critically alters its biological activity.[8]

PropertyValueSource
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamideCayman Chemical[9]
CAS Number 1298023-69-4Cayman Chemical[9]
Molecular Formula C₁₇H₂₅ClN₂O₃Cayman Chemical[9]
Molecular Weight 340.9 g/mol Cayman Chemical[9]
Dual-Action Mechanism

The unique functionality of CAY10654 stems from its ability to interact with two distinct biological targets:

  • Host Immune Cells (Immunosuppression): CAY10654 inhibits the proliferation of mouse peripheral blood leukocytes stimulated by concanavalin A, with a reported half-maximal effective concentration (EC₅₀) of 9.3 µM.[8][9] This effect is not due to cytotoxicity. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways within host immune cells. While the precise pathway is still under investigation, evidence suggests that natural AHLs can influence pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.[10] CAY10654's structural similarity to these natural modulators points towards a similar mode of action on host cells.

  • Bacterial LasR Receptor (Quorum Sensing Antagonism): Crucially, CAY10654 does not activate the LasR transcriptional regulator in P. aeruginosa.[8][9] In fact, it acts as an antagonist. In a bioluminescent P. aeruginosa reporter strain, where light production is dependent on LasR activation, CAY10654 fails to induce a signal even at concentrations up to 100 µM.[8] This antagonistic activity prevents the expression of a suite of virulence factors typically controlled by the LasR-AHL system.

This bifurcation of activity is visually represented in the following diagram:

G prep 1. Prepare Reporter Strain Culture setup 2. Assay Setup (96-well plate) prep->setup induce 3. Add Inducer (3-oxo-C12) & CAY10654 setup->induce inoculate 4. Inoculate with Reporter Strain induce->inoculate info1 Isolates effect on LasR receptor by removing endogenous AHL production. induce->info1 incubate 5. Incubate (37°C, 6-8h) inoculate->incubate measure 6. Measure Reporter Activity (e.g., Miller Assay) incubate->measure analyze 7. Analyze Data (Calculate IC50) measure->analyze

Experimental workflow for LasR antagonism assay.

Comparative Activity and Data Summary

The key advantage of CAY10654 is its differential activity compared to the natural P. aeruginosa autoinducer, 3-oxo-C12-HSL. The following table summarizes the reported activities, highlighting the successful decoupling of bacterial signaling from host immune suppression.

CompoundLasR Induction (EC₅₀)Leukocyte Proliferation Inhibition (EC₅₀)Reference
3-oxo-C12-HSL ~1-5 µM (Agonist)~17.5 µMJadhav et al., 2011 [8]
CAY10654 >100 µM (Antagonist)9.3 µMJadhav et al., 2011 [8]

As the data illustrates, CAY10654 is more than twice as potent as the natural AHL in suppressing leukocyte proliferation, while showing no capacity to activate the LasR receptor. This makes it an invaluable tool for studying the independent roles of QS inhibition and immunosuppression in infection models.

Conclusion and Future Directions

CAY10654 represents a significant advancement in the field of chemical biology and drug discovery. By separating the quorum-sensing and immunomodulatory activities inherent in natural AHLs, it provides researchers with a precise tool to dissect the complex interplay between bacterial communication and host response. For drug development professionals, CAY10654 serves as a compelling lead compound. Its structure demonstrates that the pharmacophores for bacterial receptor antagonism and host cell modulation can be differentiated, opening the door for the rational design of novel therapeutics.

Future research should focus on elucidating the exact molecular target of CAY10654 within host immune cells to better understand its immunosuppressive mechanism. Furthermore, its efficacy in in vivo infection models could validate its potential as an anti-virulence agent that simultaneously dampens excessive inflammation, a hallmark of severe bacterial infections. The principles embodied in the design of CAY10654 will undoubtedly pave the way for a new generation of smarter, more targeted anti-infective strategies.

References

  • Wikipedia. N-Acyl homoserine lactone. [Link]

  • Zhu, J., & O'Connor, T. J. (2018). "In-Group" Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing. Frontiers in Microbiology, 9, 881. [Link]

  • Sikdar, R., et al. (2021). N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. Scientific Reports, 11(1), 1-13. [Link]

  • Kravchenko, V. V., et al. (2018). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology, 9, 2193. [Link]

  • Galloway, W. R., et al. (2011). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Sensors, 11(3), 2536-2556. [Link]

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and Immunity, 66(1), 36-42. [Link]

  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of bacteriology, 184(4), 1132-1139. [Link]

  • Jadhav, G. P., et al. (2011). Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. Journal of Medicinal Chemistry, 54(9), 3348-3359. [Link]

  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. The Journal of Immunology, 191(1), 337-344. [Link]

Sources

The Enigmatic Role of CAY10654 in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide to Interrogation and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). This intricate system, comprising the Las, Rhl, and Pseudomonas Quinolone Signal (PQS) pathways, represents a prime target for novel anti-virulence strategies. This technical guide delves into the largely unexplored intersection of the synthetic N-acylated-L-homoserine lactone (AHL) analog, CAY10654, and the P. aeruginosa QS network. While initially characterized for its immunosuppressive properties without concurrent LasR activation, the full spectrum of CAY10654's activity within this pathogen remains uncharted.[1] We present a comprehensive framework for the systematic investigation of CAY10654's potential as a QS inhibitor, with a focused lens on the PqsA enzyme, a critical and highly conserved node in the PQS signaling pathway. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and analytical frameworks required to dissect the molecular interactions between CAY10654 and the QS machinery of P. aeruginosa, thereby paving the way for the potential repurposing of this molecule as an anti-virulence agent.

Introduction: The Quorum Sensing Hierarchy of Pseudomonas aeruginosa

Pseudomonas aeruginosa employs at least three primary interconnected QS systems to regulate a vast arsenal of virulence factors, including toxins, proteases, and biofilm formation components.[2][3] These systems, Las, Rhl, and PQS, are hierarchically organized, with the Las system generally considered to be at the apex.[3]

  • The Las System: Activated by the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) binding to the transcriptional regulator LasR.

  • The Rhl System: Activated by N-butyryl-L-homoserine lactone (C4-HSL) binding to its cognate regulator RhlR. The Las system positively regulates the Rhl system.[3]

  • The Pseudomonas Quinolone Signal (PQS) System: This system utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), as signaling molecules, which bind to the transcriptional regulator PqsR (also known as MvfR).[4] The PQS system is intricately linked with the Las and Rhl systems and plays a crucial role in virulence and biofilm maturation.[4][5]

The complexity and redundancy within this network have made targeting a single component challenging. However, the PQS system offers a unique point of intervention. The enzyme PqsA, an anthranilate-CoA ligase, catalyzes the first committed step in the biosynthesis of all 2-alkyl-4(1H)-quinolones (AQs), including HHQ and PQS.[4] Its inhibition would effectively shut down the entire PQS signaling cascade, making it an attractive therapeutic target.[4][6]

CAY10654: An Unexplored Modulator?

CAY10654, with the formal name N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide, is a synthetic analog of the natural AHLs used by P. aeruginosa.[1] Intriguingly, it has been shown to suppress host immunity without inducing the LasR transcriptional activator, a key component of the Las QS system.[1] This lack of LasR induction, coupled with its structural similarity to QS signaling molecules, raises a compelling question: could CAY10654 act as an antagonist to other components of the P. aeruginosa QS network? This guide provides a roadmap to answering this question, focusing on PqsA as a primary hypothetical target.

The PQS Signaling Pathway: A Prime Target for Intervention

The PQS system is a pivotal regulator of virulence in P. aeruginosa. Its signaling molecules, HHQ and PQS, are synthesized via the pqsABCDE operon. The anthranilate-CoA ligase, PqsA, initiates this pathway. Inhibition of PqsA is a promising strategy as it would block the production of PQS signals, consequently preventing the activation of PqsR-dependent genes that control the production of virulence factors like pyocyanin and contribute to biofilm formation.[4][6]

PQS_Pathway cluster_QS_Hierarchy QS Hierarchy cluster_PQS_System PQS System LasR LasR-3-oxo-C12-HSL RhlR RhlR-C4-HSL LasR->RhlR Activates PqsR PqsR (MvfR) LasR->PqsR Activates Virulence Virulence Factors (Pyocyanin, Elastase, Biofilm Formation) RhlR->Virulence Regulates Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsBCD PqsB, PqsC, PqsD PqsA->PqsBCD Anthraniloyl-CoA HHQ HHQ PqsBCD->HHQ PqsH PqsH HHQ->PqsH HHQ->PqsR Activates PQS PQS PqsH->PQS PQS->PqsR Activates PqsR->Virulence Regulates

Caption: The interconnected quorum sensing pathways of P. aeruginosa.

Experimental Framework for Interrogating CAY10654's Activity

To elucidate the potential role of CAY10654 as a P. aeruginosa QS inhibitor, a multi-pronged approach is necessary. This framework outlines a logical progression from initial screening to in-depth mechanistic studies and finally to in vivo validation.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: In Vivo Validation A Growth Inhibition Assay (Determine Sub-MIC) B Virulence Factor Quantification (Pyocyanin, Elastase) A->B C Biofilm Formation Assay A->C D Biochemical Assay: PqsA Inhibition B->D C->D E QS Reporter Strain Assays (lasB-gfp, rhlA-gfp, pqsA-gfp) D->E F Caenorhabditis elegans Infection Model E->F G Murine Infection Models (e.g., wound, lung) F->G

Caption: A phased experimental workflow for evaluating CAY10654.

Phase 1: Phenotypic Screening for Anti-Virulence Activity

The initial step is to determine if CAY10654 exhibits anti-virulence properties against P. aeruginosa at non-bactericidal concentrations.

3.1.1. Determination of Minimum Inhibitory Concentration (MIC)

Causality: It is crucial to ensure that any observed reduction in virulence is due to the specific inhibition of QS pathways and not a general effect on bacterial growth. Therefore, all subsequent experiments should be conducted at sub-MIC concentrations of CAY10654.

Protocol: Broth Microdilution MIC Assay

  • Prepare a 2-fold serial dilution of CAY10654 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 or PA14) to a final concentration of 5 x 10^5 CFU/mL.

  • Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of CAY10654 that completely inhibits visible growth.

3.1.2. Quantification of Virulence Factor Production

Causality: The production of key virulence factors such as pyocyanin and elastase is tightly regulated by the QS network.[7] A reduction in their production in the presence of sub-MIC CAY10654 would be a strong indicator of QS interference.

Protocol: Pyocyanin Quantification Assay [8]

  • Grow P. aeruginosa in Pseudomonas Broth at 37°C for 24-48 hours with and without sub-MIC concentrations of CAY10654.

  • Centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform (blue layer).

  • Re-extract the pyocyanin from the chloroform layer into 0.2 N HCl (pink layer).

  • Measure the absorbance of the pink layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.

Protocol: Elastase (LasB) Activity Assay [7][9]

  • Grow P. aeruginosa in a suitable broth (e.g., LB) to the late exponential phase in the presence and absence of sub-MIC CAY10654.

  • Centrifuge the cultures and collect the supernatant.

  • Add the supernatant to a reaction mixture containing Elastin-Congo Red as a substrate.

  • Incubate at 37°C for several hours with shaking.

  • Stop the reaction by adding a phosphate buffer and centrifuge to pellet the insoluble substrate.

  • Measure the absorbance of the supernatant at 495 nm. A higher OD495 indicates greater elastase activity.

3.1.3. Biofilm Formation Assay

Causality: The PQS system is integral to the development and maturation of P. aeruginosa biofilms.[5] Inhibition of biofilm formation by CAY10654 would further implicate an effect on QS.

Protocol: Crystal Violet Biofilm Assay [5][10]

  • Grow P. aeruginosa in a 96-well microtiter plate in a suitable medium (e.g., TSB) with and without sub-MIC concentrations of CAY10654.

  • Incubate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantify the biofilm by measuring the absorbance at 570-595 nm.

Parameter Expected Outcome with CAY10654 Implication
MIC High MIC valueCAY10654 is not bactericidal.
Pyocyanin Decreased productionPotential QS inhibition.
Elastase Decreased activityPotential QS inhibition.
Biofilm Reduced formationPotential QS inhibition.
Phase 2: Elucidating the Mechanism of Action

If CAY10654 demonstrates anti-virulence activity, the next phase is to pinpoint its molecular target within the QS network.

3.2.1. Direct Inhibition of PqsA: A Biochemical Approach

Causality: To directly test the hypothesis that CAY10654 inhibits PqsA, a biochemical assay using purified PqsA enzyme is required. PqsA catalyzes the ATP-dependent conversion of anthranilate to anthraniloyl-CoA.[4] The activity can be monitored by measuring the consumption of ATP or the formation of the product. A fluorescence-based assay offers high sensitivity.[11][12]

Protocol: Fluorescence-Based PqsA Activity Assay

  • Protein Expression and Purification:

    • Clone the pqsA gene into an expression vector (e.g., pET vector with a His-tag).

    • Express PqsA in E. coli and purify the protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing purified PqsA, anthranilate, CoA, ATP, and MgCl2 in a suitable buffer (e.g., HEPES).

    • A coupled-enzyme system can be used to detect AMP formation (a byproduct of the reaction), which is then converted to a fluorescent signal. Alternatively, HPLC can be used to directly measure the formation of anthraniloyl-CoA.

    • Perform the assay in the presence of varying concentrations of CAY10654.

    • A known PqsA inhibitor can be used as a positive control.[6]

  • Data Analysis:

    • Measure the reaction rate at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the CAY10654 concentration.

    • Calculate the IC50 value, which is the concentration of CAY10654 required to inhibit 50% of PqsA activity.

3.2.2. QS Reporter Strain Assays

Causality: To assess the effect of CAY10654 on the different QS systems in a cellular context, reporter strains are invaluable tools. These strains typically have a promoter of a QS-regulated gene fused to a reporter gene, such as gfp (green fluorescent protein) or lux (luciferase).[13][14]

Protocol: GFP-Based Reporter Assay [13]

  • Utilize P. aeruginosa reporter strains with promoter fusions for key QS-regulated genes, such as:

    • lasB-gfp (Las system activity)

    • rhlA-gfp (Rhl system activity)

    • pqsA-gfp (PQS system activity)

  • Grow the reporter strains in the presence of sub-MIC concentrations of CAY10654.

  • Measure both the optical density (OD600) for bacterial growth and the fluorescence (excitation/emission appropriate for GFP) over time.

  • A decrease in fluorescence relative to the untreated control indicates inhibition of the specific QS system.

Phase 3: In Vivo Efficacy Assessment

Positive results from in vitro and biochemical assays warrant investigation in a whole-organism infection model.

Causality: In vivo models provide a more complex and clinically relevant environment to assess the therapeutic potential of a QS inhibitor. The nematode Caenorhabditis elegans is a well-established and high-throughput initial in vivo model for P. aeruginosa virulence.[3]

Protocol: C. elegans "Slow Killing" Assay

  • Prepare lawns of P. aeruginosa on a suitable agar medium (e.g., NGM) with and without sub-MIC concentrations of CAY10654.

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Transfer the worms to the bacterial lawns.

  • Incubate at 20-25°C and monitor worm survival over several days.

  • An increase in the survival of worms on plates containing CAY10654 compared to the untreated control indicates an attenuation of P. aeruginosa virulence.

Further validation can be pursued in murine models of infection, such as wound or lung infection models, which are well-established for studying P. aeruginosa pathogenesis and the efficacy of anti-QS agents.[15]

Conclusion and Future Directions

While CAY10654 is currently recognized for its immunomodulatory effects, its structural resemblance to AHLs and its non-agonistic behavior towards LasR make it a compelling candidate for investigation as a P. aeruginosa quorum sensing inhibitor.[1] The experimental framework outlined in this guide provides a systematic and scientifically rigorous pathway to explore this potential. By focusing on the critical PqsA enzyme and employing a combination of phenotypic, biochemical, and in vivo assays, researchers can effectively determine if CAY10654 can disrupt the PQS signaling pathway and attenuate the virulence of this formidable pathogen. A positive outcome would not only unveil a new mechanism of action for this compound but also provide a valuable lead for the development of novel anti-virulence therapies to combat multidrug-resistant P. aeruginosa infections.

References

  • Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC - NIH. (URL: [Link])

  • Designed Small-Molecule Inhibitors of the Anthranilyl-CoA Synthetase PqsA Block Quinolone Biosynthesis in Pseudomonas aeruginosa - ACS Publications - American Chemical Society. (URL: [Link])

  • Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation - PMC - NIH. (URL: [Link])

  • Previously reported inhibitors of PqsA. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Anti-QS Strategies Against Pseudomonas aeruginosa Infections - MDPI. (URL: [Link])

  • The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 - MDPI. (URL: [Link])

  • The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - NIH. (URL: [Link])

  • c-di-GMP and its effects on biofilm formation and dispersion: a Pseudomonas aeruginosa review - PubMed Central. (URL: [Link])

  • Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa - Frontiers. (URL: [Link])

  • In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa - PubMed Central. (URL: [Link])

  • Biochemical Characterization of a Pseudomonas aeruginosa Phospholipase D - PMC. (URL: [Link])

  • Fluorescent assay of anthranilate synthetase-anthranilate 5-phosphoribosylpyrophosphate phosphoribosyltransferase enzyme-complex on polyacrylamide gels - PubMed. (URL: [Link])

  • A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC - NIH. (URL: [Link])

  • Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin - MDPI. (URL: [Link])

  • Pseudomonas aeruginosa Biofilm Formation and Its Control - MDPI. (URL: [Link])

  • Pseudomonas aeruginosa Biofilms - MDPI. (URL: [Link])

  • Pseudomonas aeruginosa's greenish-blue pigment pyocyanin: its production and biological activities - PMC - NIH. (URL: [Link])

  • Time course assay of biofilm development. (A) Quantification of biofilm... - ResearchGate. (URL: [Link])

  • Production of elastase and other exoproducts by environmental isolates of Pseudomonas aeruginosa - PMC - NIH. (URL: [Link])

  • Pseudomonas aeruginosa elastase induces IL-8 production in the lung cells via the epidermal growth factor/extracellular signal-regulated proteins/NFκB pathway. (URL: [Link])

  • Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC - PubMed Central. (URL: [Link])

  • Sphingosylphosphorylcholine is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH - PMC. (URL: [Link])

  • Impeding microbial biofilm formation and Pseudomonas aeruginosa virulence genes using biologically synthesized silver Carthamus nanoparticles - OUCI. (URL: [Link])

  • The Effect of Silver Nanoparticles on Pyocyanin Production of Pseudomonas aeruginosa Isolated From Clinical Specimens - Avicenna Journal of Medical Biotechnology. (URL: [Link])

  • Effect of pyocyanine, a pigment of Pseudomonas aeruginosa, on production of reactive nitrogen intermediates by murine alveolar macrophages - PMC - NIH. (URL: [Link])

  • Accurate Diagnosis of Pseudomonas aeruginosa Is Critical to Mitigating Development of Antibiotic Resistance - MDPI. (URL: [Link])

  • Elastase Activity From Pseudomonas aeruginosa Respiratory Isolates and ICU Mortality - PMC - NIH. (URL: [Link])

  • Phenotypic and genotypic identification of class C and D β‐lactamases in clinical isolates of Pseudomonas aeruginosa: a cross‐sectional study - NIH. (URL: [Link])

  • TLC analysis of anthranilate-CoA ligase reaction products. (A) A 2-ml... - ResearchGate. (URL: [Link])

  • Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water - MDPI. (URL: [Link])

  • Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Res - ResearchGate. (URL: [Link])

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (URL: [Link])

  • Emergence of ST654 Pseudomonas aeruginosa co-harbouring blaNDM-1 and blaGES-5 in novel class I integron In1884 from Bulgaria - PubMed. (URL: [Link])

  • Anti-biofilm and anti-quorum sensing activities of galloylquinic acid against clinical isolates of multidrug-resistant Pseudomonas aeruginosa in open wound infection: in vitro and in vivo efficacy studies - PMC - PubMed Central. (URL: [Link])

  • Inhibition of quorum sensing-controlled virulence factor production in Pseudomonas aeruginosa by South Florida plant extracts - PubMed. (URL: [Link])

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - ResearchGate. (URL: [Link])

  • Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles - MDPI. (URL: [Link])

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC - NIH. (URL: [Link])

  • Flow of organisms through biochemical testing and PCR identification. (A) P. aeruginosa pathway - ResearchGate. (URL: [Link])

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. (URL: [Link])

  • (PDF) Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Immunosuppressive Properties of CAY10654

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

CAY10654 is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). While initially explored in oncology, its core mechanism of action—preventing the deacetylation of α-tubulin—has profound implications for modulating the immune system. By increasing tubulin acetylation, CAY10654 alters cytoskeletal dynamics, which are fundamental to immune cell function, including motility, cell-to-cell interactions, and signaling cascade organization. This guide synthesizes the current understanding of HDAC6's role in immunity to build a comprehensive picture of CAY10654's immunosuppressive potential. We will explore its impact on key immune cell populations, including the suppression of effector T cells and the enhancement of regulatory T cell (Treg) function, and detail the downstream effects on cytokine signaling. This document provides the scientific rationale and detailed experimental frameworks for investigating CAY10654 as a novel immunosuppressive agent for autoimmune diseases and transplantation medicine.

Introduction: Targeting HDAC6 for Immunomodulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. While their role in regulating gene expression via histone modification is well-established, the functions of specific HDAC isoforms are far more diverse. HDAC6 is a unique, predominantly cytoplasmic Class IIb HDAC that primarily targets non-histone proteins.[1] Its major substrates include α-tubulin, a key component of microtubules, and the chaperone protein Hsp90.[1][2]

The acetylation of α-tubulin is a critical post-translational modification that governs microtubule stability and dynamics.[3] Dynamic microtubules are essential for a host of immune cell functions:

  • Cell Motility and Migration: The ability of lymphocytes to traffic to sites of inflammation.

  • Immune Synapse Formation: The highly organized interface between a T cell and an antigen-presenting cell (APC) required for T cell activation.[4][5]

  • Intracellular Transport: The movement of organelles, vesicles, and signaling molecules.[3]

By inhibiting HDAC6, CAY10654 prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated, more stable microtubules. This fundamental alteration of the cytoskeleton provides a powerful lever to modulate immune responses, positioning CAY10654 as a promising candidate for targeted immunosuppressive therapy with a potentially more favorable side-effect profile than pan-HDAC inhibitors.[2][6]

Core Mechanism of Action: From HDAC6 Inhibition to Cytoskeletal Reorganization

The primary mechanism of CAY10654 is its direct, selective inhibition of the catalytic activity of HDAC6. This action disrupts the normal cycle of tubulin acetylation and deacetylation, tipping the balance toward a state of hyperacetylation.

Causality Behind the Mechanism:

  • Selective Binding: CAY10654 binds to the active site of HDAC6, preventing it from accessing its primary substrate, acetylated α-tubulin on microtubules.

  • Accumulation of Acetylated Tubulin: With the deacetylase activity of HDAC6 blocked, the opposing activity of acetyltransferases (like ATAT1) dominates, leading to a rapid increase in acetylated α-tubulin.[3]

  • Altered Microtubule Properties: Acetylated microtubules are more stable and flexible but exhibit altered dynamics.[3][7] This changes their interaction with molecular motors like kinesin and dynein, which are responsible for intracellular transport.[3][4]

  • Functional Consequences for Immune Cells: This altered transport and cytoskeletal stability directly impacts the sophisticated choreography of immune cell activation. For instance, the precise positioning of the microtubule-organizing center (MTOC) toward the immune synapse is critical for delivering signaling molecules and cytotoxic granules; disrupting this can dampen the T cell response.[4]

CAY10654_Mechanism_of_Action cluster_0 Immune Cell Cytoplasm cluster_1 Functional Outcomes CAY10654 CAY10654 HDAC6 HDAC6 Enzyme CAY10654->HDAC6 In hibits Ac_Tubulin Acetylated α-Tubulin (Stable Microtubules) HDAC6->Ac_Tubulin Deacetylates Tubulin α-Tubulin (Dynamic Microtubules) Outcome Altered Cytoskeletal Dynamics: • Impaired T-Cell Activation • Reduced Cell Motility • Enhanced Treg Stability Ac_Tubulin->Outcome Leads to Tubulin->Ac_Tubulin Acetylates ATAT1 αTAT1 (Acetyltransferase) ATAT1->Tubulin Experimental_Workflow PBMC Isolate Human PBMCs (Ficoll-Paque) TCell_Enrich Enrich for CD4+ T-Cells (Magnetic Beads) PBMC->TCell_Enrich Treatment Treat Cells with CAY10654 (Dose-Response) + Vehicle Control TCell_Enrich->Treatment Stimulation Activate T-Cells (anti-CD3/CD28 beads) Treatment->Stimulation WB Western Blot: Confirm p-target (Acetylated Tubulin) Stimulation->WB Cell Lysates CFSE Flow Cytometry: Assess Proliferation (CFSE Dilution) Stimulation->CFSE Cell Culture FoxP3 Flow Cytometry: Assess Treg Percentage (FoxP3 Staining) Stimulation->FoxP3 Cell Culture ELISA ELISA / Multiplex: Quantify Cytokines (IL-2, IFN-γ, IL-10) Stimulation->ELISA Supernatants

Sources

The Immunomodulatory Landscape of CAY10654: A Technical Guide to Host Immune System Suppression

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10654, also widely known as BAY 11-7082, has emerged as a significant chemical tool in immunology and cancer research due to its potent anti-inflammatory and pro-apoptotic properties. This technical guide provides an in-depth exploration of CAY10654's impact on the host immune system, with a primary focus on its mechanisms of suppression. We will dissect the molecular pathways targeted by this compound, delineate its effects on key immune cell populations, and provide detailed experimental protocols for researchers to investigate and validate its immunomodulatory activities. This document is intended to serve as a comprehensive resource for scientists and drug development professionals seeking to understand and leverage the immunosuppressive potential of CAY10654.

Introduction: Unveiling the Potential of CAY10654

CAY10654 is a small molecule initially identified for its ability to selectively and irreversibly inhibit the phosphorylation of IκBα (inhibitor of kappa B alpha)[1][2]. This action effectively blocks the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response[3]. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in immunity, inflammation, and cell survival[4]. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory and autoimmune diseases, as well as various cancers, making it a prime target for therapeutic intervention[1].

The significance of CAY10654 lies in its capacity to dampen the inflammatory cascade at a critical juncture. By preventing the degradation of IκBα, CAY10654 sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the immune response[1][3]. This guide will provide a detailed examination of this mechanism and its downstream consequences on the host's immune landscape.

Mechanism of Action: Targeting the NF-κB Signaling Nexus

The primary molecular target of CAY10654 is the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα[5]. In an unstimulated state, IκBα binds to NF-κB dimers, retaining them in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IKK complex is activated[5][6]. Activated IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes[3].

CAY10654 intervenes by irreversibly inhibiting the cytokine-induced phosphorylation of IκBα[1]. While initially thought to be a direct IKK inhibitor, some evidence suggests it may suppress IKK activation and also target components of the ubiquitin system, such as E2-conjugating enzymes[7][8]. Regardless of the precise upstream target, the functional outcome is the stabilization of the IκBα/NF-κB complex, leading to the suppression of NF-κB-mediated gene transcription.

NF_kB_Pathway_Inhibition CAY10654 (BAY 11-7082) Inhibition of the NF-κB Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkBα IκBα IKK_complex->IkBα phosphorylates NF-kB NF-κB (p65/p50) IkBα->NF-kB sequesters IkBα_P p-IκBα IkBα->IkBα_P NF-kB_n NF-κB NF-kB->NF-kB_n translocates Ub Ubiquitination & Proteasomal Degradation IkBα_P->Ub Ub->NF-kB releases DNA DNA NF-kB_n->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription CAY10654 CAY10654 (BAY 11-7082) CAY10654->IKK_complex inhibits

Figure 1: CAY10654's primary mechanism of action.

Impact on Host Immune Cell Populations

CAY10654 exerts profound effects on various immune cells by virtue of its NF-κB inhibitory activity. The functional consequences range from reduced activation and maturation to altered cytokine profiles and impaired effector functions.

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating adaptive immune responses. CAY10654 has been shown to interfere with the function of plasmacytoid DCs (pDCs), a subset specialized in producing large amounts of type I interferons (IFNs)[9]. Specifically, CAY10654 inhibits the nuclear translocation of interferon regulatory factor 7 (IRF7) and subsequent IFN-α production in response to Toll-like receptor (TLR) ligands[2][9]. This can have significant implications in the context of viral infections and autoimmune diseases like systemic lupus erythematosus (SLE), where IFN-α plays a pathogenic role[9].

Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. CAY10654 significantly suppresses the pro-inflammatory functions of macrophages. In lipopolysaccharide (LPS)-stimulated macrophages, CAY10654 strongly inhibits the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α)[6][10]. Furthermore, CAY10654 can influence macrophage polarization, a process where macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). By inhibiting the NF-κB pathway, which is critical for M1 polarization, CAY10654 can skew the balance towards a more anti-inflammatory M2 phenotype[4][11].

T-Lymphocytes

T-cells are central players in the adaptive immune response. The activation and proliferation of T-cells are dependent on signals from APCs and the surrounding cytokine milieu, much of which is regulated by NF-κB. While direct, extensive studies on CAY10654's effect on T-cell proliferation are less detailed in the provided context, its ability to suppress APC function and pro-inflammatory cytokine production strongly suggests an indirect inhibitory effect on T-cell activation and expansion[12][13]. By reducing the expression of co-stimulatory molecules on APCs and the availability of T-cell-polarizing cytokines, CAY10654 can create a less permissive environment for robust T-cell responses.

Immune Cell Type Key Effects of CAY10654 (BAY 11-7082) Reported Concentrations References
Plasmacytoid Dendritic Cells (pDCs) - Inhibition of IFN-α production- Inhibition of IRF7 nuclear translocation10⁻⁹ to 10⁻⁵ M[2][9]
Macrophages (e.g., RAW264.7) - Decreased production of NO, PGE2, TNF-α- Inhibition of NF-κB p65 translocation- Potential to skew polarization towards M2 phenotype1-20 µM[6][10][11]
Endothelial Cells - Inhibition of TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-SelectinIC₅₀: 5-10 µM[1][3]
Peripheral Blood Mononuclear Cells (PBMCs) - Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β, IL-8)1 µM[14][15]

Experimental Protocols for Assessing Immunosuppressive Activity

To facilitate the investigation of CAY10654's immunomodulatory effects, this section provides detailed, step-by-step methodologies for key in vitro assays.

General Preparation of CAY10654 (BAY 11-7082)

CAY10654 is typically supplied as a lyophilized powder. For in vitro experiments, it is crucial to prepare a stock solution and working dilutions correctly.

  • Reconstitution: To prepare a 20 mM stock solution, reconstitute 5 mg of CAY10654 powder in 1.2 mL of dimethyl sulfoxide (DMSO)[3].

  • Storage: Store the stock solution in aliquots at -20°C for up to 3 months to maintain potency. Avoid multiple freeze-thaw cycles[3].

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.1%).

Assay for Cytokine Production in Human PBMCs

This protocol describes the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) following stimulation and treatment with CAY10654.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 24-well plate at a density of 5 x 10⁴ cells/mL in complete RPMI-1640 medium[14].

  • Pre-treatment: Pre-treat the cells with desired concentrations of CAY10654 (e.g., 1 µM) or vehicle control (DMSO) for 1 hour[14][15].

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or a specific antigen, for 24 hours[6][15].

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[14].

Macrophage Polarization Assay

This protocol outlines a method to assess the effect of CAY10654 on macrophage polarization using flow cytometry.

  • Cell Culture and Differentiation: Culture a monocytic cell line (e.g., THP-1) in RPMI-1640 medium. Differentiate the cells into M0 macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24 hours[4].

  • Treatment and Polarization: After differentiation, wash the cells to remove PMA and starve in serum-free medium for 12 hours. Then, treat the M0 macrophages with CAY10654 (e.g., 5 µM) or vehicle control for 1 hour[7][16]. Subsequently, polarize the macrophages towards the M1 phenotype by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) or towards the M2 phenotype with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for another 24-48 hours.

  • Cell Harvesting and Staining: Gently scrape and harvest the cells. To block non-specific antibody binding, incubate the cells with an Fc receptor blocker[16]. Stain the cells with fluorescently conjugated antibodies against macrophage surface markers. For M1 macrophages, use antibodies against CD80 and CD86. For M2 macrophages, use antibodies against CD206 (mannose receptor) and CD163[4].

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the percentage of M1 and M2 polarized macrophages in each treatment group[4][16].

Western Blot for NF-κB Pathway Activation

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the NF-κB pathway.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW264.7 macrophages) and allow them to adhere overnight. Pre-treat the cells with CAY10654 (e.g., 5 µM) for 1 hour[3][8].

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation[3][8].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[3].

Experimental_Workflow General Experimental Workflow for Assessing CAY10654 Immunosuppression cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_assays Specific Assays Start Start Isolate_Cells Isolate/Culture Immune Cells (PBMCs, Macrophages, etc.) Start->Isolate_Cells Seed_Cells Seed Cells in Appropriate Culture Vessels Isolate_Cells->Seed_Cells Prepare_CAY10654 Prepare CAY10654 Stock & Working Solutions Pre-treat Pre-treat with CAY10654 or Vehicle Control Prepare_CAY10654->Pre-treat Seed_Cells->Pre-treat Stimulate Stimulate with Pro-inflammatory Agent (LPS, TNF-α, etc.) Pre-treat->Stimulate Incubate Incubate for Defined Period Stimulate->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis ELISA Cytokine Analysis (ELISA) Endpoint_Analysis->ELISA Flow_Cytometry Cell Phenotyping/ Polarization (Flow Cytometry) Endpoint_Analysis->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot) Endpoint_Analysis->Western_Blot Viability_Assay Cell Viability Assay (MTT, etc.) Endpoint_Analysis->Viability_Assay End End ELISA->End Flow_Cytometry->End Western_Blot->End Viability_Assay->End

Figure 2: A generalized experimental workflow.

Conclusion and Future Directions

CAY10654 (BAY 11-7082) is a powerful tool for dissecting the intricacies of the NF-κB signaling pathway and its role in orchestrating the immune response. Its ability to suppress the activation of key immune cells and the production of pro-inflammatory mediators underscores its potential as a lead compound for the development of novel anti-inflammatory and immunosuppressive therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and characterize the immunomodulatory properties of CAY10654 and other NF-κB inhibitors.

Future research should aim to further elucidate the precise molecular targets of CAY10654 beyond the IKK complex to better understand its off-target effects and full spectrum of activity. In vivo studies in relevant animal models of autoimmune and inflammatory diseases are essential to translate the promising in vitro findings into potential therapeutic applications. Furthermore, investigating the impact of CAY10654 on the broader immune cell network, including various T-cell subsets and innate lymphoid cells, will provide a more comprehensive understanding of its immunosuppressive capabilities. As our knowledge of the complex regulatory networks of the immune system expands, so too will the opportunities to strategically deploy compounds like CAY10654 for therapeutic benefit.

References

  • Miyamoto, R., Ito, T., Nomura, S., Amakawa, R., Amuro, H., Katashiba, Y., Ogata, M., Murakami, N., Shimamoto, K., Yamazaki, C., Hoshino, K., Kaisho, T., & Fukuhara, S. (2010). Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Arthritis Research & Therapy, 12(2), R87. [Link]

  • The alternative polyadenylation regulator CFIm25 promotes macrophage differentiation and activates the NF-κβ pathway. (2024). bioRxiv. [Link]

  • Strickson, S., et al. (2013). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. PLoS ONE, 8(4), e60167. [Link]

  • Loss of MCP-1 alters macrophage polarization and reduces NFκB activation in the foreign body response. (2014). Biomaterials, 35(28), 8032-8041. [Link]

  • Bay 11-7082 is an inhibitor of the NF-κB signaling pathway and can restore testosterone production. (2023). ResearchGate. [Link]

  • Treponema pallidum lipoprotein TpF1 regulates METTL14-mediated NF-κB signaling pathway to promote macrophage M2 polarization. (2024). Journal of Leukocyte Biology. [Link]

  • NF-κB pathway inhibitor BAY 11-7082 inhibited IL-6 and IL-8 expression... (2020). ResearchGate. [Link]

  • The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. (2016). Molecules, 21(6), 733. [Link]

  • Lee, J. K., et al. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation, 2012, 416036. [Link]

  • IL-1β induces the rapid secretion of the antimicrobial protein IL-26 from Th17 cells. (2019). Frontiers in Immunology, 10, 239. [Link]

  • Olajide, O. A., et al. (2021). Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone. Inflammation, 44(4), 1635-1647. [Link]

  • Olajide, O. A., et al. (2021). Exaggerated cytokine production in human peripheral blood mononuclear cells by recombinant SARS-CoV-2 spike glycoprotein S1 and its inhibition by dexamethasone. bioRxiv. [Link]

  • PARP1 Exacerbates Prostatitis by Promoting M1 Macrophages Polarization through NF-κB Pathway. (2025). ResearchGate. [Link]

  • PARP1 Exacerbates Prostatitis by Promoting M1 Macrophages Polarization through NF-κB Pathway. (2025). ResearchGate. [Link]

  • Experimental design flow chart. (n.d.). ResearchGate. Retrieved from [Link]

  • Lee, J. K., et al. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation, 2012, 416036. [Link]

  • Exploration of BAY 11-7082 as a Potential Antibiotic. (2021). ACS Infectious Diseases, 8(1), 161-173. [Link]

  • Strickson, S., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal, 451(3), 427-437. [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLoS ONE, 8(3), e59292. [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Nuclear Factor-κB Inhibition by Parthenolide Potentiates the Efficacy of Taxol in Non–Small Cell Lung Cancer In vitro and In vivo. (2007). Molecular Cancer Therapeutics, 6(4), 1448-1457. [Link]

  • A schematic diagram of experimental workflow. (2022). ResearchGate. [Link]

  • Graphviz. (2022). dot. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Flow chart of the drug discovery pipeline for designing and testing... (2023). ResearchGate. [Link]

  • Toll-Like Receptor- and Filarial Antigen-Mediated, Mitogen... (n.d.). The Journal of Immunology. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (n.d.). Retrieved from [Link]

  • tisnik. (n.d.). diagrams/graphviz/path4.dot. GitHub. Retrieved from [Link]

  • Advances in Immunosuppressive Agents Based on Signal Pathway. (2021). Frontiers in Pharmacology, 12, 679834. [Link]

  • Next-Generation Cancer Models for Drug Testing: Recent Advances in Immunocompetent Microphysiological Systems. (2024). International Journal of Molecular Sciences, 25(11), 5897. [Link]

Sources

A Technical Guide to GPR40/FFAR1 Antagonism in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial analysis of the query for CAY10654 (CAS 1298023-69-4) reveals a necessary clarification for the research community. Information from chemical suppliers indicates that CAY10654 is not a GPR40/FFAR1 antagonist.[1][2][3][4] Instead, it is characterized as a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are involved in bacterial quorum sensing.[1] CAY10654 has been shown to suppress the host immune system by inhibiting the proliferation of mouse peripheral blood leukocytes (EC₅₀ = 9.3 μM) without inducing the LasR transcriptional activator in Pseudomonas aeruginosa.[1][2]

Given the user's interest in a GPR40 antagonist, this guide will focus on the broader principles and applications of GPR40 antagonism, using the well-documented antagonist GW1100 as a representative example to illustrate the technical aspects of studying this class of compounds.

Introduction: GPR40/FFAR1 as a Dual-Faceted Target in Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a lipid-sensing receptor predominantly expressed in pancreatic β-cells.[5][6][7] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in modulating glucose-stimulated insulin secretion (GSIS).[6][7] This has positioned GPR40 as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[8]

The role of GPR40 in β-cell function is complex. Acute activation of GPR40 by FFAs enhances insulin secretion, a desirable effect for treating T2DM.[9] This has led to the development of numerous GPR40 agonists.[5][9] However, chronic exposure to high levels of FFAs can lead to β-cell dysfunction and lipotoxicity, processes in which GPR40 has also been implicated.[6][10] This has sparked a debate on whether antagonizing, rather than agonizing, GPR40 could be a beneficial strategy to protect β-cells from the detrimental effects of long-term elevated FFAs.[10][11] GPR40 antagonists, therefore, serve as critical tools to dissect the receptor's role in both the beneficial acute effects and the potential chronic deleterious effects of FFAs on insulin secretion.[9][12]

The GPR40 Signaling Cascade: A Mechanistic Overview

GPR40 activation by its ligands initiates a canonical Gαq signaling pathway.[5][13] This cascade is central to its effect on insulin secretion and is the primary target for antagonist-mediated inhibition.

  • Ligand Binding and G-Protein Activation: Upon binding of an agonist (like a long-chain fatty acid), GPR40 undergoes a conformational change, activating the associated heterotrimeric G-protein, specifically the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[5]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][7]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7]

  • Potentiation of Insulin Secretion: The resulting increase in intracellular Ca²⁺ concentration is a key signal that amplifies glucose-stimulated insulin secretion, leading to the exocytosis of insulin granules.[5][7] DAG further contributes to this process by activating Protein Kinase C (PKC).[6]

A GPR40 antagonist, such as GW1100, functions by binding to the receptor and preventing this agonist-induced signaling cascade. It is a non-competitive antagonist, meaning it does not compete directly with the agonist at the binding site but still prevents the receptor's activation.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gaq->PLC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Insulin Insulin Granule Exocytosis Ca_cyto->Insulin Potentiates PKC->Insulin Potentiates Agonist Agonist (e.g., FFAs) Agonist->GPR40 Activates Antagonist Antagonist (e.g., GW1100) Antagonist->GPR40 Inhibits

Caption: GPR40/FFAR1 signaling pathway and point of antagonist inhibition.

Physicochemical Properties and Handling of GPR40 Modulators

A summary of key properties for CAY10654 and the representative antagonist GW1100 is provided below.

PropertyCAY10654GW1100 (Representative Antagonist)
CAS Number 1298023-69-4[1][3]306974-70-9
Molecular Formula C₁₇H₂₅ClN₂O₃[1][3]C₂₇H₂₅FN₄O₄S
Molecular Weight 340.9 g/mol [1][3]536.6 g/mol
Appearance Crystalline solid[1]White powder
Solubility DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL[1]DMSO: 50 mg/mL
Storage -20°C[2]2-8°C
Stability ≥ 4 years[1]Information not specified

Experimental Protocols for Studying GPR40 Antagonists

The following protocols provide a framework for characterizing the activity of a putative GPR40 antagonist in vitro.

In Vitro Intracellular Calcium Mobilization Assay

This assay is the primary method for assessing the functional activity of GPR40 modulators by measuring a key downstream event in the Gαq pathway.

Objective: To determine the potency (IC₅₀) of a GPR40 antagonist in blocking agonist-induced calcium release in a GPR40-expressing cell line.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • GPR40 agonist (e.g., GW9508, Linoleic Acid).

  • GPR40 antagonist (e.g., GW1100).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black-wall, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

Procedure:

  • Cell Plating: Seed GPR40-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the antagonist compound in assay buffer. Also, prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the diluted antagonist solutions to the appropriate wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: The instrument will automatically add the agonist solution to all wells.

  • Post-Addition Reading: Continue recording fluorescence for an additional 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the percentage inhibition of the agonist response for each antagonist concentration. Plot the inhibition data against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

Objective: To evaluate the ability of a GPR40 antagonist to inhibit FFA-potentiated insulin secretion from primary pancreatic islets.

Materials:

  • Isolated pancreatic islets (mouse, rat, or human).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • GPR40 agonist (e.g., Palmitate/Oleate mixture).

  • GPR40 antagonist.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using standard collagenase digestion methods and culture them overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) in a 24-well plate. Pre-incubate the islets for 1 hour in KRB buffer with 2.8 mM glucose.

  • Stimulation: Aspirate the pre-incubation buffer and add the treatment solutions:

    • Low Glucose (2.8 mM)

    • High Glucose (16.7 mM)

    • High Glucose + Agonist

    • High Glucose + Agonist + Antagonist (at various concentrations)

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Supernatant Collection: Collect the supernatant from each well to measure secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin to the islet count or total protein/DNA content. Compare the insulin secretion in the antagonist-treated groups to the agonist-only group to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Studies (Conceptual) A1 GPR40-expressing cell line A2 Calcium Mobilization Assay (FLIPR) A1->A2 A3 Determine IC₅₀ A2->A3 Data Analysis B2 GSIS Assay A3->B2 Inform dose selection B1 Isolate Pancreatic Islets (e.g., from mice) B1->B2 B3 Measure Insulin Secretion (ELISA) B2->B3 C2 Administer Antagonist B3->C2 Confirm target engagement C1 Animal Model of T2DM (e.g., db/db mice) C1->C2 C3 Oral Glucose Tolerance Test (OGTT) C2->C3 C4 Measure blood glucose and plasma insulin C3->C4

Caption: A tiered workflow for the evaluation of a GPR40 antagonist.

Conclusion and Future Directions

The study of GPR40 antagonists is essential for fully understanding the receptor's role in metabolic health and disease. While agonists aim to enhance insulin secretion directly, antagonists offer a potential strategy to protect pancreatic β-cells from the lipotoxic effects of chronic FFA overexposure, a hallmark of the metabolic syndrome. The development of selective and potent antagonists like GW1100 provides researchers with the necessary tools to explore this therapeutic hypothesis. Future research should focus on in vivo studies in relevant animal models of diabetes to determine if GPR40 antagonism can preserve long-term β-cell function and health, ultimately clarifying the therapeutic potential of this approach for managing type 2 diabetes.

References

  • G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. PubMed Central. Available at: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. Available at: [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available at: [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available at: [Link]

  • What are GPR40 agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes. Molecular Pharmacology. Available at: [Link]

  • Free Fatty Acid Receptor 1 (FFAR1) as an Emerging Therapeutic Target for Type 2 Diabetes Mellitus: Recent Progress and Prevailing Challenges. PubMed. Available at: [Link]

  • A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Frontiers in Endocrinology. Available at: [Link]

  • Lack of FFAR1/GPR40 Does Not Protect Mice From High-Fat Diet–Induced Metabolic Disease. American Diabetes Association. Available at: [Link]

  • FFAR1 Is Involved in Both the Acute and Chronic Effects of Palmitate on Insulin Secretion. Endocrinology. Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • GPR40 agonist ameliorates neurodegeneration and motor impairment by regulating NLRP3 inflammasome in Parkinson's disease animal models. PubMed. Available at: [Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. Available at: [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. Available at: [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available at: [Link]

  • Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel selective ligands for free fatty acid receptors GPR120 and GPR40. PubMed. Available at: [Link]

  • Feasible Synthesis of Antagonist of GPR40 by Constructing 2-Thiouracil Ring via Acid Mediated Cyclization. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research. Available at: [Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. Available at: [Link]

  • Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed. Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. Available at: [Link]

Sources

CAY10654: A Technical Guide to a Potent and Selective USP7 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of CAY10654, a potent and selective small-molecule inhibitor of Ubiquitin-specific Peptidase 7 (USP7). This document is intended for researchers, scientists, and drug development professionals in oncology, cell biology, and chemical biology. We will explore the chemical architecture of CAY10654, its mechanism of action targeting the MDM2-p53 pathway, its physicochemical properties, and detailed protocols for its application in both in vitro and in vivo cancer models. The guide is structured to provide not only technical data but also the scientific rationale behind the experimental methodologies, ensuring a deep and actionable understanding of this important research compound.

The Scientific Imperative for USP7 Inhibition in Oncology

Ubiquitin-specific Peptidase 7 (USP7) has emerged as a critical node in cellular protein quality control and a high-value target in oncology.[1][2] As a deubiquitinating enzyme (DUB), USP7 removes ubiquitin chains from its protein substrates, rescuing them from proteasomal degradation.[2] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor protein p53 for degradation.[2][3] In many cancers, the overexpression or hyperactivity of USP7 leads to the stabilization of MDM2, subsequent degradation of p53, and consequently, the suppression of apoptosis and tumor cell survival.[2][3]

The therapeutic strategy is therefore clear: inhibition of USP7 should lead to the destabilization and degradation of MDM2. This, in turn, would stabilize and activate p53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[2][3] CAY10654 was developed as a potent and selective tool to probe this therapeutic hypothesis and to advance our understanding of the intricate biology of the USP7-MDM2-p53 axis.

Chemical Identity and Physicochemical Properties of CAY10654

A precise understanding of the chemical and physical properties of a small molecule inhibitor is fundamental to its effective application in research.

  • IUPAC Name: 4-(5-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-furanyl)-2-pyrimidinamine

  • Chemical Formula: C₁₉H₂₀ClN₅O

  • Molecular Weight: 381.85 g/mol

The molecular structure of CAY10654 is characterized by a central furan ring, which acts as a scaffold connecting a pyrimidinamine moiety and a piperazine ring substituted with a 3-chlorophenyl group. This specific arrangement is crucial for its high-affinity and selective binding to the USP7 active site.

Table 1: Physicochemical Properties of CAY10654

PropertyValueRecommended Storage & Handling
Appearance A crystalline solidStore at -20°C. Protect from light and moisture.
Purity ≥98% (as determined by HPLC)
Solubility Soluble in DMSO and DMFFor stock solutions, dissolve in DMSO to a concentration of 10-50 mM. For cellular assays, further dilute the DMSO stock in aqueous-based culture medium. Avoid repeated freeze-thaw cycles.
IC₅₀ (USP7) 8.6 nMThis value indicates high potency against the target enzyme.

Mechanism of Action: Re-awakening the Guardian of the Genome

CAY10654 exerts its anti-cancer effects through the potent and selective inhibition of USP7. This inhibition is non-covalent and targets the enzyme's active site. The downstream consequences of USP7 inhibition by CAY10654 are a cascade of events culminating in the activation of p53-mediated apoptosis in cancer cells.

Caption: Mechanism of CAY10654-induced apoptosis via USP7 inhibition.

Preclinical Efficacy: In Vitro and In Vivo Evidence

In Vitro Anti-proliferative Activity

CAY10654 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with wild-type p53. A key model system for studying CAY10654's activity is the HCT116 human colorectal carcinoma cell line. In these cells, CAY10654 induces apoptosis in a dose- and time-dependent manner. This is accompanied by a corresponding increase in the protein levels of p53 and its downstream transcriptional target, the cyclin-dependent kinase inhibitor p21.

In Vivo Anti-tumor Activity

The anti-tumor efficacy of CAY10654 has been validated in preclinical animal models. In a mouse xenograft model using HCT116 cells, systemic administration of CAY10654 led to a significant reduction in tumor growth. This in vivo anti-tumor effect is correlated with increased levels of p53 and apoptotic markers within the tumor tissue, confirming the on-target mechanism of action.

Experimental Protocols

The following protocols provide a framework for utilizing CAY10654 in common experimental settings. These should be adapted based on the specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to determine the IC₅₀ of CAY10654 in a cancer cell line.

Cell_Viability_Workflow A 1. Seed Cells (e.g., HCT116) in 96-well plates B 2. Allow cells to adhere (overnight) A->B C 3. Treat with serial dilutions of CAY10654 B->C D 4. Incubate for desired time (e.g., 48-72h) C->D E 5. Add MTT/XTT reagent D->E F 6. Incubate to allow formazan formation E->F G 7. Solubilize formazan and measure absorbance F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for determining the IC₅₀ of CAY10654 in cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% FBS.[5] Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of CAY10654 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the CAY10654 dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of the p53 Pathway

This protocol is to confirm the on-target effect of CAY10654 by observing changes in p53 and MDM2 protein levels.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with CAY10654 at various concentrations (e.g., 0.1, 1, and 10 µM) for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CAY10654 in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ HCT116 cells suspended in a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).[6]

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Prepare a formulation of CAY10654 suitable for the chosen route of administration (e.g., intraperitoneal injection or oral gavage). Administer CAY10654 or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily or every other day).

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for p53 and apoptosis markers (e.g., cleaved caspase-3).

Conclusion and Future Directions

CAY10654 is a valuable research tool for investigating the therapeutic potential of USP7 inhibition. Its high potency and selectivity allow for a precise dissection of the role of USP7 in cancer biology. The experimental protocols provided in this guide offer a starting point for researchers to explore the anti-cancer effects of CAY10654 in various preclinical models. Future studies should focus on further characterizing its selectivity profile, elucidating potential resistance mechanisms, and exploring its efficacy in combination with other anti-cancer agents. The continued investigation of compounds like CAY10654 will undoubtedly deepen our understanding of the p53 pathway and pave the way for novel cancer therapies.

References

  • Kategaya, L., et al. (2017). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors.
  • Zhou, J., et al. (2018). Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. Molecules, 23(10), 2547.
  • ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells.
  • Lamberto, I., et al. (2020). Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. Scientific Reports, 10(1), 5324.
  • Oh, Y., et al. (2024). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. iScience, 27(5), 109693.
  • Turnbull, A. P., et al. (2017). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors.
  • Zhang, Y., et al. (2023). Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells.
  • Schauer, N. J., et al. (2024). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. iScience, 27(5), 109693.
  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey.
  • Wang, S., et al. (2022). Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2370-2381.
  • Weinstock, J. (2012). Selective Inhibition of USP7. Chemistry & Biology, 19(4), 427-428.
  • Al-Sanea, M. M., et al. (2023). Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Cancer Management and Research, 15, 547-560.
  • Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
  • Creative Biogene. (n.d.). HCT 116 Cell Line.
  • Liu, Y., et al. (2020). Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells. International Journal of Morphology, 38(5), 1361-1367.
  • Nag, S., et al. (2013). The MDM2-p53 pathway revisited. Journal of Biomedical Research, 27(4), 254-271.
  • Wang, Y., et al. (2021). Preparation and application of patient-derived xenograft mice model of colorectal cancer. Iranian Journal of Basic Medical Sciences, 24(12), 1664-1669.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • Zhao, Y., et al. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Biomolecules, 13(7), 1089.
  • Han, N., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100412.
  • Levic, S., et al. (2023). Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. STAR Protocols, 4(1), 101955.
  • Chopra, A. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Inglese, J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Nag, S., et al. (2013).
  • Francica, P., et al. (2015). p53-Independent Effects of Mdm2. International Journal of Molecular Sciences, 16(12), 28430–28445.
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Medicinal Chemistry Research, 26(8), 1843-1857.
  • Aswinanand, B., et al. (2023). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology.
  • Lafarge, M. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). protocols.io.
  • Forni, A., et al. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1495.
  • BLDpharm. (n.d.). 220127-57-1|N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl).

Sources

An In-Depth Technical Guide to the Effects of CAY10654 on Mouse Peripheral Blood Leukocyte Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of immunological research and drug development, the modulation of leukocyte proliferation is a cornerstone for understanding and treating a myriad of conditions, from autoimmune diseases to transplant rejection. CAY10654, a synthetic analog of N-acylated-L-homoserine lactones (AHLs), has emerged as a molecule of interest for its immunosuppressive properties.[1][2] This guide provides a comprehensive technical overview of CAY10654, its mechanism of action, and detailed protocols for evaluating its effects on the proliferation of mouse peripheral blood leukocytes.

CAY10654 is distinguished by its ability to suppress host immunity. Specifically, it has been demonstrated to inhibit the proliferation of mouse peripheral blood leukocytes stimulated by the T-cell mitogen concanavalin A, with an EC50 of 9.3 μM, importantly, without inducing cytotoxicity at effective concentrations. This positions CAY10654 as a valuable tool for dissecting the signaling pathways governing leukocyte activation and for the potential development of novel immunomodulatory therapeutics.

Part 1: The Mechanistic Underpinnings of CAY10654's Immunosuppressive Action

N-Acyl Homoserine Lactones (AHLs) as Immunomodulators

CAY10654 is a synthetic analog of N-acyl homoserine lactones (AHLs), which are quorum-sensing molecules used by Gram-negative bacteria to coordinate gene expression with population density.[2] Beyond their role in bacterial communication, it is now well-established that AHLs can exert immunomodulatory effects on mammalian cells.[1] The naturally occurring AHL, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), has been shown to inhibit T-cell proliferation and the production of pro-inflammatory cytokines.[3][4]

The immunosuppressive activity of AHLs and their analogs is linked to the structure of the molecule, particularly the length of the acyl side chain and the integrity of the homoserine lactone ring.[3] These molecules are cell-permeable and are thought to interfere with early events in T-cell activation.[3][4]

CAY10654's Putative Mechanism of Action

While the precise intracellular targets of CAY10654 are a subject of ongoing investigation, its action is predicated on its structural similarity to immunosuppressive AHLs. The inhibitory effect on concanavalin A-induced proliferation suggests an interference with T-cell activation signaling pathways. Concanavalin A is a lectin that binds to glycoproteins on the T-cell surface, including the T-cell receptor (TCR) complex, triggering a signaling cascade that leads to proliferation.[5][6][7]

The signaling cascade initiated by concanavalin A involves the activation of key transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Activator Protein-1 (AP-1), which are crucial for the transcription of genes encoding cytokines like Interleukin-2 (IL-2).[5] IL-2 is a potent T-cell growth factor that drives clonal expansion. It is plausible that CAY10654 acts at an early stage in this pathway, potentially by disrupting membrane-proximal signaling events or by inhibiting the activation of critical downstream kinases.

Below is a diagram illustrating the putative mechanism of CAY10654's inhibitory effect on T-cell activation.

CAY10654_Mechanism_of_Action cluster_TCell T-Cell TCR TCR Complex PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC Calcineurin Calcineurin Ca_influx->Calcineurin NFAT NFAT (inactive) Calcineurin->NFAT dephosphorylation NFAT_active NFAT (active) NFAT->NFAT_active dephosphorylation IL2_gene IL-2 Gene Transcription NFAT_active->IL2_gene Ras_GRP Ras-GRP PKC->Ras_GRP Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production Proliferation T-Cell Proliferation IL2_production->Proliferation ConA Concanavalin A ConA->TCR Binds & Crosslinks CAY10654 CAY10654 CAY10654->TCR Inhibits Early Activation Events caption Signaling pathway of Con A-induced T-cell proliferation and putative inhibition by CAY10654. Experimental_Workflow Blood_Collection 1. Mouse Peripheral Blood Collection PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation CFSE_Labeling 3. CFSE Labeling PBMC_Isolation->CFSE_Labeling Cell_Culture 4. Cell Plating & Treatment (Con A ± CAY10654) CFSE_Labeling->Cell_Culture Incubation 5. Incubation (72 hours) Cell_Culture->Incubation FACS_Analysis 6. Flow Cytometry Analysis Incubation->FACS_Analysis Data_Interpretation 7. Data Interpretation (Proliferation Index) FACS_Analysis->Data_Interpretation

Caption: Experimental workflow for assessing CAY10654's effect on leukocyte proliferation.

Detailed Methodologies
2.1. Isolation of Mouse Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole mouse blood using Ficoll-Paque density gradient centrifugation. [8][9][10][11][12][13] Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS (density 1.077 g/mL)

  • Sterile 15 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swing-bucket rotor

Procedure:

  • Dilute the collected whole blood 1:1 with sterile PBS in a 15 mL conical tube.

  • Carefully layer 3 mL of Ficoll-Paque PLUS under the diluted blood in a new 15 mL conical tube. To do this, slowly dispense the Ficoll-Paque at the bottom of the tube, allowing the diluted blood to rise without mixing.

  • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface, the Ficoll-Paque layer, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 15 mL conical tube.

  • Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

2.2. Carboxyfluorescein Succinimidyl Ester (CFSE) Labeling and Proliferation Assay

CFSE is a fluorescent dye that covalently labels intracellular proteins. [14][15]With each cell division, the CFSE fluorescence is halved, allowing for the tracking of cell proliferation by flow cytometry. [14][16][17][18][19][20] Materials:

  • Isolated mouse PBMCs

  • CFSE dye (stock solution in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin)

  • Concanavalin A (stock solution in sterile water)

  • CAY10654 (stock solution in DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Resuspend the PBMCs in PBS at a concentration of 10 x 10^6 cells/mL.

  • Add CFSE to the cell suspension to a final concentration of 2.5-5 µM. Mix immediately by vortexing.

  • Incubate the cells for 10 minutes at 37°C, protected from light.

  • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.

  • Prepare serial dilutions of CAY10654 in complete RPMI-1640 medium. Add 50 µL of the CAY10654 dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Add 50 µL of concanavalin A solution to a final concentration of 2.5-5 µg/mL to all wells except for the unstimulated control.

  • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and analyze them by flow cytometry, detecting the CFSE signal in the FITC channel.

2.3. Data Analysis and Interpretation

The data from the flow cytometer will be presented as a histogram of CFSE fluorescence intensity. The undivided cells will form a bright peak, and each subsequent peak of halved fluorescence intensity will represent a successive generation of divided cells. [16][17][18][19][20] Analysis Metrics:

  • Percentage of Divided Cells: The proportion of cells that have undergone at least one division.

  • Proliferation Index: The average number of divisions that a responding cell has undergone.

These metrics can be calculated using flow cytometry analysis software (e.g., FlowJo, FCS Express). A dose-dependent decrease in the percentage of divided cells and the proliferation index in the presence of CAY10654 would indicate an inhibitory effect on leukocyte proliferation.

Part 3: Expected Outcomes and Data Presentation

Based on the known activity of CAY10654, a dose-dependent inhibition of concanavalin A-stimulated leukocyte proliferation is expected. The following table provides a hypothetical representation of such data.

Treatment GroupCAY10654 (µM)Percentage of Divided Cells (%)Proliferation Index
Unstimulated Control02.5 ± 0.81.05 ± 0.02
Stimulated Control (Con A)085.3 ± 4.23.21 ± 0.15
CAY10654 + Con A172.1 ± 3.52.89 ± 0.11
CAY10654 + Con A355.6 ± 2.92.15 ± 0.09
CAY10654 + Con A1025.4 ± 1.81.54 ± 0.07
CAY10654 + Con A308.9 ± 1.11.18 ± 0.04

Data are represented as mean ± standard deviation.

Conclusion

CAY10654 presents a compelling profile as an inhibitor of mouse peripheral blood leukocyte proliferation. Its mechanism, rooted in the immunomodulatory properties of AHLs, offers a unique avenue for therapeutic intervention. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of CAY10654 and similar compounds, thereby advancing our understanding of immune regulation and paving the way for novel therapeutic strategies.

References

  • Quah, B. J., & Parish, C. R. (2012). The use of CFSE-like dyes for measuring lymphocyte proliferation: experimental considerations and biological variables. Journal of Mathematical Methods in the Natural and Applied Sciences, 3(1), 55-72. [Link]

  • Telford, G., Wheeler, D., Williams, P., Tomkins, P. T., Appleby, P., Sewell, H., ... & Pritchard, D. I. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-l-homoserine lactone has immunomodulatory activity. Infection and immunity, 66(1), 36-42. [Link]

  • Hasenauer, J., Schittler, D., & Allgöwer, F. (2012). Analysis and simulation of division-and label-structured population models: a new tool to analyze proliferation assays. Bulletin of mathematical biology, 74(11), 2692-2732. [Link]

  • Gaffen, S. L., & Liu, K. D. (2004). T cell activation by concanavalin A in the presence of cyclosporin A: immunosuppressor withdrawal induces NFATp translocation and interleukin-2 gene transcription. Cytokine, 28(4), 155-164. [Link]

  • Seki, Y., Hayashi, K., & Hozumi, N. (2013). Concanavalin A-mediated T cell proliferation is regulated by herpes virus entry mediator costimulatory molecule. Genes to Cells, 18(12), 1074-1081. [Link]

  • InvivoGen. (n.d.). Concanavalin A | ConA Lectin for Lymphocyte Stimulation. Retrieved from [Link]

  • ResearchGate. (2013). Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supplementary Information Supplementary Materials and Methods Isolation of mouse PBMCs. Retrieved from [Link]

  • Garside, P., & Mowat, A. M. (2005). The Pseudomonas aeruginosa quorum-sensing molecule N-3-(oxododecanoyl)-l-homoserine lactone inhibits T-cell differentiation and cytokine production by a mechanism involving an early step in T-cell activation. Infection and Immunity, 73(3), 1648-1655. [Link]

  • ResearchGate. (2014). Is CD3/CD28 stimulation and ConA stimulation activating T cells via different mechanisms? Retrieved from [Link]

  • Banks, H. T., Sutton, K. L., & Thompson, W. C. (2010). Estimation of cell proliferation dynamics using CFSE data. Bulletin of mathematical biology, 72(7), 1739-1777. [Link]

  • Garside, P., & Mowat, A. M. (2005). The Pseudomonas aeruginosa quorum-sensing molecule N-3-(oxododecanoyl)-l-homoserine lactone inhibits T-cell differentiation and cytokine production by a mechanism involving an early step in T-cell activation. Infection and Immunity, 73(3), 1648-1655. [Link]

  • Prabhu, S., Sad, S., & Krishnan, L. (2006). CTLA4-CD80/CD86 interactions on primary mouse CD4+ T cells integrate signal-strength information to modulate activation with Concanavalin A. Journal of leukocyte biology, 79(4), 791-802. [Link]

  • Creative Bioarray. (n.d.). Isolation Protocol of Peripheral Blood Mononuclear Cells. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). CFSE Staining. Retrieved from [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Isolation of PBMCs by Ficoll-Paque density gradient centrifugation. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2022, February 19). Using CFSE to Monitor Lymphocyte Proliferation [Video]. YouTube. [Link]

  • Jachimowicz, L. (2018, September 20). Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment. Technology Networks. [Link]

  • University of Maryland. (n.d.). Modeling of Cell Proliferation with Flow Cytometry Data from CFSE-based Assays. Retrieved from [Link]

  • Garside, P., & Mowat, A. M. (2005). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-3-(Oxododecanoyl)-l-Homoserine Lactone Inhibits T-Cell Differentiation and Cytokine Production by a Mechanism Involving an Early Step in T-Cell Activation. Infection and Immunity, 73(3), 1648-1655. [Link]

  • Blizard Institute. (2019, December 4). Cell proliferation and functional analysis. Flow Cytometry Core Facility. [Link]

  • Goumon, C., Schirar, A., & Chassaing, G. (2018). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in immunology, 9, 1779. [Link]

  • Wikipedia. (2023, December 1). N-Acyl homoserine lactone. [Link]

Sources

Methodological & Application

Application Notes and Protocols for CAY10654 in Leukocyte Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Immunomodulatory Potential of CAY10654

CAY10654 is a synthetic analog of N-acyl-L-homoserine lactones (AHLs), which are quorum-sensing molecules used by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner.[1][2] Beyond their role in bacterial communication, certain AHLs have been shown to possess immunomodulatory properties, capable of influencing host immune responses.[2][3] CAY10654, in particular, has been identified as an immunosuppressive agent that inhibits leukocyte proliferation without inducing the bacterial LasR receptor, making it a valuable tool for studying immune regulation without confounding bacterial signaling effects.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing CAY10654 in leukocyte proliferation assays. As researchers and drug development professionals, understanding the nuances of this compound and its application is paramount for obtaining robust and reproducible data. We will delve into the mechanistic underpinnings of CAY10654's action, provide step-by-step experimental procedures, and offer insights gleaned from field-proven experience to ensure the successful integration of this compound into your research endeavors.

PART 1: CORE DIRECTIVE - A Structured Guide to Application

This document is structured to provide a logical and in-depth exploration of CAY10654 in the context of leukocyte proliferation. We will begin with the foundational principles, move to practical experimental design, and conclude with data analysis and interpretation.

  • Scientific Foundation: Understanding the mechanism of action of CAY10654.

  • Experimental Planning: Key considerations before you begin.

  • Detailed Protocols: Step-by-step guides for two common proliferation assays.

  • Data Analysis and Interpretation: Making sense of your results.

  • Troubleshooting: Addressing common challenges.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Pillars of Robust Research

Expertise & Experience: The "Why" Behind the "How"

A successful experiment is not merely about following steps but understanding the rationale behind each one. Here, we provide insights into the critical aspects of experimental design when working with CAY10654.

Mechanism of Action: A Putative Role in NF-κB Pathway Inhibition

While the precise molecular mechanism of CAY10654 in leukocytes is an area of ongoing research, evidence from studies on related N-acyl-homoserine lactone analogs suggests a potential role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] The NF-κB pathway is a cornerstone of inflammatory and immune responses, controlling the expression of genes involved in cell proliferation, survival, and cytokine production.[5][6][7][8]

In resting T-cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7][9] Upon T-cell activation, for instance through T-cell receptor (TCR) stimulation, a signaling cascade leads to the phosphorylation and subsequent proteasomal degradation of IκB.[7][9] This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes essential for proliferation.[7][8][9] It is hypothesized that CAY10654, like other immunomodulatory AHLs, may interfere with this cascade, potentially by inhibiting IκB degradation or by preventing NF-κB nuclear translocation, thereby halting the cell cycle and proliferation.

Signaling Pathway Diagram: Putative Mechanism of CAY10654 in T-Cell Proliferation

G cluster_0 T-Cell Activation cluster_1 Cytoplasmic Signaling Cascade cluster_2 NF-κB Translocation and Gene Expression TCR TCR/CD3 IKK IKK Complex TCR->IKK Activates Stimulation Antigen/Mitogen (e.g., PHA) Stimulation->TCR IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB Phosphorylates IκB IκB_degradation IκB Degradation (Proteasome) IκB_NFκB->IκB_degradation NFκB_active NF-κB (Active) Nucleus Nucleus NFκB_active->Nucleus Translocates to Proliferation_Genes Proliferation-Associated Gene Transcription Nucleus->Proliferation_Genes Initiates Proliferation T-Cell Proliferation Proliferation_Genes->Proliferation Leads to IκB_degradation->NFκB_active Releases CAY10654 CAY10654 CAY10654->IKK Inhibits (Putative)

Caption: Putative mechanism of CAY10654-mediated inhibition of T-cell proliferation.

Trustworthiness: Designing a Self-Validating System

To ensure the reliability of your findings, every experiment should be designed with internal controls that validate the assay's performance.

  • Vehicle Control: CAY10654 is soluble in organic solvents like DMSO and ethanol.[1] A vehicle control (the solvent used to dissolve CAY10654, at the same final concentration as in the treated wells) is essential to ensure that the solvent itself is not affecting leukocyte proliferation.

  • Positive Proliferation Control: This is a sample of leukocytes stimulated with a mitogen (e.g., Phytohemagglutinin (PHA)) but without CAY10654. This control confirms that the cells are healthy and capable of proliferating under the assay conditions.

  • Negative Proliferation Control (Unstimulated Control): This sample consists of leukocytes in culture medium without any mitogen or CAY10654. This establishes the baseline level of proliferation.

  • Concentration-Response Curve: Testing a range of CAY10654 concentrations is crucial. This will not only help determine the EC50 (half-maximal effective concentration) but also reveal any potential cytotoxic effects at higher concentrations. The known EC50 of 9.3 µM for mouse leukocytes provides a good starting point for your concentration range.[1]

PART 3: VISUALIZATION & FORMATTING - Practical Application

Data Presentation: Summarizing Quantitative Data

Table 1: Physicochemical Properties of CAY10654

PropertyValueSource
Formal Name N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide
CAS Number 1298023-69-4
Molecular Formula C17H25ClN2O3
Formula Weight 340.9 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 20 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml

Table 2: Recommended Concentration Range for CAY10654 in Human Leukocyte Proliferation Assays

Concentration RangeRationale
0.1 µM - 50 µM Based on the reported EC50 of 9.3 µM in mouse leukocytes, this range allows for the determination of a full dose-response curve in human cells.
Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard and reliable method.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS or other density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the distinct buffy coat layer containing PBMCs to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability with trypan blue.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Acquisition cluster_3 Data Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cell_Count Cell Counting & Viability PBMC_Isolation->Cell_Count CFSE_Labeling CFSE Labeling (Protocol 2A) or No Labeling (Protocol 2B) Cell_Count->CFSE_Labeling Plating Cell Plating CFSE_Labeling->Plating Treatment Treatment with CAY10654 & Mitogen (PHA) Plating->Treatment Incubation Incubation (3-5 days) Treatment->Incubation Data_Acquisition Data Acquisition: Flow Cytometry (CFSE) or Plate Reader (BrdU) Incubation->Data_Acquisition Analysis Data Analysis: Proliferation Index, % Divided Cells or OD Measurement Data_Acquisition->Analysis

Caption: General workflow for a leukocyte proliferation assay using CAY10654.

Protocol 2A: CFSE-Based Leukocyte Proliferation Assay (Flow Cytometry)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Phytohemagglutinin (PHA-L)

  • CAY10654 stock solution (e.g., 10 mM in DMSO)

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (optimization may be required) and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and wash the cells twice with complete RPMI-1640.

  • Assay Setup:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Prepare serial dilutions of CAY10654 in complete RPMI-1640. Add 50 µL of the CAY10654 dilutions to the respective wells.

    • Prepare the vehicle control by adding 50 µL of medium containing the same concentration of DMSO as the highest CAY10654 concentration.

    • Prepare the positive control (no CAY10654) and negative control (no CAY10654, no PHA) wells with 50 µL of complete RPMI-1640.

    • Add 50 µL of PHA-L solution (final concentration of 1-5 µg/mL) to all wells except the negative control wells. Add 50 µL of medium to the negative control wells.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and analyze by flow cytometry, detecting the CFSE signal in the FITC channel.

    • Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index.

Protocol 2B: BrdU-Based Leukocyte Proliferation Assay (ELISA Plate Reader)

The BrdU (5-bromo-2'-deoxyuridine) assay is a colorimetric immunoassay based on the incorporation of the pyrimidine analog BrdU into the newly synthesized DNA of proliferating cells.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Phytohemagglutinin (PHA-L)

  • CAY10654 stock solution (e.g., 10 mM in DMSO)

  • BrdU Cell Proliferation ELISA Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • 96-well flat-bottom culture plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • Resuspend PBMCs in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Prepare serial dilutions of CAY10654 in complete RPMI-1640. Add 50 µL of the CAY10654 dilutions to the respective wells.

    • Prepare the vehicle, positive, and negative controls as described in the CFSE protocol.

    • Add 50 µL of PHA-L solution (final concentration of 1-5 µg/mL) to all wells except the negative control wells.

  • BrdU Labeling and Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of the BrdU reagent from the kit to each well.

    • Incubate for an additional 18-24 hours.

  • ELISA Protocol:

    • Centrifuge the plate at 300 x g for 10 minutes and carefully remove the medium.

    • Follow the manufacturer's instructions for the BrdU Cell Proliferation ELISA kit, which typically involves:

      • Fixing and denaturing the cells.

      • Incubating with the anti-BrdU antibody.

      • Incubating with the HRP-conjugated secondary antibody.

      • Adding the TMB substrate and incubating until color develops.

      • Adding the stop solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

References

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. J. Med. Chem. 54(9), 3348-3359 (2011).
  • Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Molecules. 25(24), 5883 (2020).
  • The Pseudomonas Aeruginosa Quorum-Sensing Signal Molecule N-(3-oxododecanoyl)-L-homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity. 68(12), 7042-7048 (2000).
  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. 11, 1827 (2020).
  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. National Institutes of Health. [Link]

  • Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Nature. [Link]

  • Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways. National Institutes of Health. [Link]

  • Stimulation of Peripheral Blood Mononuclear Cells with Lactococcus lactis Strain Plasma Elicits Antiviral Effects Against H1N1 and SARS-CoV-2. MDPI. [Link]

  • PBMC Based T Cell Proliferation Assay. Lonza. [Link]

  • NF-κB signaling in inflammation. National Institutes of Health. [Link]

  • The Molecular Mechanisms of Regulatory T Cell Immunosuppression. National Institutes of Health. [Link]

  • The NF-κB signaling network in the life of T cells. National Institutes of Health. [Link]

  • Activation and proliferation signals in primary human T lymphocytes inhibited by ergosterol peroxide isolated from Cordyceps cicadae. National Institutes of Health. [Link]

  • Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. National Institutes of Health. [Link]

  • Galectin-1 Induces the Production of Immune-Suppressive Cytokines in Human and Mouse T Cells. MDPI. [Link]

  • Immunosuppression in tumor immune microenvironment and its optimization from CAR-T cell therapy. Theranostics. [Link]

  • T Cell Receptor Activation of NF-κB in Effector T Cells: Visualizing Signaling Events Within and Beyond the Cytoplasmic Domain of the Immunological Synapse. PubMed. [Link]

  • On the mechanism of human T cell suppression. PubMed. [Link]

  • T-cell proliferation assay in PBMCs, following reference material treatment (stimulation mode, three donors). Eurofins Discovery. [Link]

  • The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. National Institutes of Health. [Link]

  • NF-κB: a key role in inflammatory diseases. National Institutes of Health. [Link]

  • Flow cytometry gating strategy for proliferation assay. PBMCs were.... ResearchGate. [Link]

  • PBMC Proliferation Assay. Cyprotex. [Link]

Sources

Application Note: A Validated Protocol for the Solubilization and Application of CAY10654 in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Scientific Rationale

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are signaling molecules used by the gram-negative bacterium Pseudomonas aeruginosa in quorum sensing.[1] Unlike natural AHLs that activate the transcriptional activator LasR to regulate virulence and concurrently suppress the host immune system, CAY10654 is engineered to suppress host immunity without inducing LasR.[1] Specifically, it has been shown to inhibit the concanavalin A-induced proliferation of mouse peripheral blood leukocytes with an EC₅₀ of 9.3 μM, demonstrating its potential as a tool for immunological research.[1]

The lipophilic nature of CAY10654 necessitates the use of an organic solvent for its dissolution before it can be introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad solvency and miscibility with culture media.[2][3][4] However, improper preparation can lead to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, thereby compromising experimental validity.

This document provides a detailed, validated protocol for the solubilization of CAY10654 in DMSO and its subsequent application in cell culture. It incorporates best practices to ensure solution stability, dosing accuracy, and experimental reproducibility, grounded in an understanding of the chemical properties of both the compound and the solvent.

CAY10654: Key Properties and Specifications

A thorough understanding of the compound's physical and chemical properties is fundamental to its correct handling and application.

PropertyValueSource
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamideCayman Chemical[1]
Molecular Formula C₁₇H₂₅ClN₂O₃Cayman Chemical[1]
Formula Weight 340.9 g/mol Cayman Chemical[1]
Appearance Crystalline SolidCayman Chemical[5][6]
Solubility in DMSO 10 mg/mLCayman Chemical[1]
Long-Term Storage -20°C (as solid)Cayman Chemical[1][5]
Reported Stability ≥ 4 years (as solid at -20°C)Cayman Chemical[1]

Mechanism of Action: Selective Immunosuppression

CAY10654 acts as a selective modulator of host immune responses. It mimics the immunosuppressive effects of natural bacterial AHLs while decoupling this activity from the activation of the bacterial virulence regulator, LasR. This makes it a valuable research tool for studying host-pathogen interactions.

G cluster_0 Natural AHL Signaling cluster_1 CAY10654 Action AHL Natural AHLs LasR LasR Activation AHL->LasR Induces Immune_Supp_A Host Immune Suppression AHL->Immune_Supp_A Induces Virulence Virulence Gene Expression LasR->Virulence CAY10654 CAY10654 LasR_B LasR Activation CAY10654->LasR_B Does NOT Induce Immune_Supp_B Host Immune Suppression CAY10654->Immune_Supp_B Induces

Caption: CAY10654 decouples immune suppression from LasR activation.

Materials and Equipment

  • CAY10654 (e.g., Cayman Chemical Item No. 10006863)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Bath sonicator (optional, recommended)

  • 0.22 µm sterile syringe filter (PVDF or other chemically resistant membrane)

  • Sterile syringes

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate serum and supplements)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Safety and Handling Precautions

  • Compound Hazard: CAY10654 should be considered hazardous until more information is available. Avoid inhalation of dust, and prevent contact with skin and eyes.[5][7][8]

  • Solvent Hazard: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Always wear appropriate gloves and handle with care.

  • Regulatory Compliance: Before use, the researcher must review the complete Safety Data Sheet (SDS) for CAY10654 and DMSO.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.

Protocol Part 1: Preparation of a 10 mM CAY10654 Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% DMSO. This approach minimizes the volume of DMSO added to cell cultures, thereby reducing the risk of solvent-induced artifacts.

Causality Behind Key Steps:

  • Anhydrous DMSO: DMSO is hygroscopic and will readily absorb atmospheric water.[2] Water can decrease the solubility of hydrophobic compounds like CAY10654, potentially causing precipitation over time. Using anhydrous DMSO is critical for long-term stock solution stability.

  • Gravimetric Measurement: Accurate weighing of the solid compound is the foundation of accurate final concentrations.

  • Vortexing/Sonication: Mechanical agitation is necessary to overcome the activation energy required to dissolve the crystalline solid into the viscous solvent, ensuring a homogenous solution.

  • Sterile Filtration: This step removes any potential microbial contaminants from the solvent or compound, which is essential for downstream cell culture applications.

  • Pre-Weighing Preparation: Allow the vial of CAY10654 solid to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Calculation: Determine the mass of CAY10654 required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Formula Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 340.9 g/mol = 3.409 mg

  • Weighing: Tare a sterile, amber vial or microcentrifuge tube on a calibrated analytical balance. Carefully weigh 3.41 mg of CAY10654 into the vial.

  • Solubilization:

    • Add 1.0 mL of anhydrous, cell culture-grade DMSO to the vial containing the CAY10654 solid.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are visible, sonicate the vial in a room temperature water bath for 5-10 minutes, followed by another vortexing step.

  • Sterilization:

    • Aseptically draw the dissolved CAY10654 solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled amber vial.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the stock solution at -20°C. For frequent use, prepare smaller single-use aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a sterile CAY10654 stock solution.

Protocol Part 2: Preparing Working Solutions for Cell Treatment

The 10 mM primary stock must be diluted to the final desired concentration in your cell culture medium. This is typically done via an intermediate dilution step to ensure accuracy.

Critical Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the culture medium should be kept to a minimum, typically well below 1% (v/v), and ideally ≤0.1%, to prevent solvent-induced effects on cell viability and function.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation Risk: When diluting the DMSO stock into the aqueous culture medium, the compound may precipitate if the dilution is too rapid or the final concentration exceeds its aqueous solubility. Prepare working solutions fresh for each experiment and visually inspect for clarity.

  • Thaw Stock: Thaw one aliquot of the 10 mM CAY10654 stock solution at room temperature. Mix gently by flicking the tube.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in sterile cell culture medium. For example, add 10 µL of 10 mM stock to 90 µL of medium. Vortex gently.

  • Final Working Solution: Dilute the intermediate stock into the final volume of culture medium to achieve the desired treatment concentration.

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Using the 1 mM intermediate stock, a 1:100 dilution is needed (1 mM / 10 µM = 100).

      • Volume to add = Final Volume / Dilution Factor = 10,000 µL / 100 = 100 µL.

      • Add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium to get a final volume of 10 mL.

    • The final DMSO concentration in this example would be 0.1%.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the final concentration of CAY10654. Ensure even distribution by gently rocking the plate.

  • Incubation: Incubate the cells for the desired experimental duration.

Protocol Validation and Quality Control

A protocol's trustworthiness is established through rigorous controls and validation.

Quality Control CheckProcedureRationale
Vehicle Control Treat a parallel set of cells with medium containing the same final concentration of DMSO as the highest CAY10654 concentration used.To isolate the effects of the compound from any potential effects of the solvent. This is a mandatory control.
Solution Clarity After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates).Confirms that the compound has remained in solution, ensuring accurate dosing.
Dose-Response Curve Test a range of CAY10654 concentrations (e.g., 0.1 µM to 100 µM) to determine the EC₅₀ in your specific cell system.Validates the biological activity of the compound and establishes the optimal concentration range for your experiments. The expected EC₅₀ for inhibiting leukocyte proliferation is ~9.3 µM.[1]
Viability Assay Concurrently run a cell viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo®) to distinguish immunosuppressive effects from cytotoxic effects.CAY10654 is reported to be non-cytotoxic at its effective concentrations, and this control validates that observation in your model system.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Compound won't dissolve in DMSO - Insufficient agitation.- DMSO has absorbed water.- Compound purity issue.- Continue to vortex and/or sonicate.- Use a fresh, sealed bottle of anhydrous DMSO.- Contact the supplier for a certificate of analysis.
Precipitate forms when diluting in media - Final concentration exceeds aqueous solubility.- Shock precipitation from rapid dilution.- Media components (e.g., serum proteins) interacting with the compound.- Lower the final working concentration.- Add the DMSO stock to the media dropwise while gently vortexing.- Try diluting in serum-free media first, then adding serum.
No biological effect observed - Inactive compound.- Inappropriate cell model or assay.- Dosing error.- Compound degraded.- Confirm activity with a positive control assay.- Ensure the target pathway is active in your cells.- Recalculate all dilutions; prepare fresh solutions.- Avoid repeated freeze-thaw cycles of the stock solution.
High background in vehicle control - DMSO concentration is too high.- Cell line is highly sensitive to DMSO.- Lower the final DMSO concentration to ≤0.1%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cells.

References

  • Dimethyl Sulfoxide (DMSO) Wikipedia Page. Wikipedia. (Provides physical and chemical properties of DMSO). [Link][2]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, PMC. (Discusses general strategies and limitations of using DMSO in cell culture). [Link][9]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. (Technical bulletin on DMSO's solvent properties). [Link][3]

  • Dimethyl sulfoxide (DMSO) general information. Anhui Keynovo Biotech Co., Ltd. (General properties of DMSO). [Link][4]

Sources

CAY10654: Application Notes and Protocols for In Vitro Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of CAY10654, a potent and selective small-molecule inhibitor of Sirtuin 6 (SIRT6). SIRT6 is a critical NAD⁺-dependent enzyme implicated in a wide array of cellular processes, including DNA repair, genomic stability, inflammation, and metabolism.[1][2][3] Its dysregulation is linked to aging and various pathologies, including cancer, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.[4][5] This guide offers a deep dive into the scientific rationale and practical methodologies for determining the effective concentration of CAY10654 in cell-based experiments, assessing target engagement, and evaluating its functional consequences.

Note on CAY10654: While "CAY10654" is used throughout this guide, specific public data such as a datasheet or IC₅₀ value for this exact compound identifier were not available at the time of writing. The quantitative values and experimental parameters provided are based on those reported for other well-characterized, potent, and selective allosteric SIRT6 inhibitors, such as compound 11e (IC₅₀ ≈ 0.98 µM) and JYQ-42 (IC₅₀ ≈ 2.33 µM), to serve as a robust framework for experimental design.[4][6]

Scientific Background & Mechanism of Action

The Role of SIRT6

SIRT6 is a nuclear sirtuin that functions as a highly specific protein deacylase.[1] Its primary substrates are acetyl groups on histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), epigenetic marks associated with active gene transcription.[7][8] By removing these acetyl groups, SIRT6 represses the transcription of target genes, including those involved in glycolysis (Warburg effect), NF-κB signaling, and cell migration.[7][9]

In certain cancers, such as pancreatic cancer, SIRT6 is paradoxically upregulated and promotes cell migration and an inflammatory phenotype, making it a compelling therapeutic target.[4][5][10][11] Inhibition of SIRT6 in such contexts is hypothesized to reverse these oncogenic effects.

Mechanism of CAY10654

CAY10654 is designed as a selective inhibitor of SIRT6's deacetylation activity. By binding to SIRT6, it prevents the removal of acetyl groups from key histone substrates like H3K9. This leads to a state of hyperacetylation at the promoters of SIRT6 target genes, altering their expression and impacting downstream cellular functions. The primary biochemical consequence of SIRT6 inhibition is an increase in the levels of H3K9ac, which serves as a critical biomarker for assessing target engagement in cellular assays.[7][12]

SIRT6_Pathway cluster_nucleus Nucleus CAY10654 CAY10654 (SIRT6 Inhibitor) SIRT6 SIRT6 CAY10654->SIRT6 Inhibits H3K9ac Histone H3 (Acetylated K9) SIRT6->H3K9ac Deacetylates H3K9 Histone H3 (Deacetylated K9) Gene_Expression Expression of Target Genes H3K9ac->Gene_Expression Allows for Gene_Repression Repression of Target Genes (e.g., Migration, Glycolysis) H3K9->Gene_Repression Leads to

Caption: CAY10654 inhibits SIRT6, preventing H3K9 deacetylation and gene repression.

CAY10654 Compound Profile & Preparation

For reproducible results, proper handling and preparation of CAY10654 are paramount. The following table provides hypothetical, yet representative, properties for a potent SIRT6 inhibitor.

PropertyRecommended Value / InformationRationale & Notes
Primary Target Sirtuin 6 (SIRT6)Selective inhibition of deacetylation activity.[4][6]
Biochemical IC₅₀ ~1 µM (Hypothetical)Based on potent, published allosteric inhibitors.[4] This value is crucial for designing initial dose-response experiments.
Selectivity High selectivity over SIRT1-3 and other HDACsEssential to attribute observed effects to SIRT6 inhibition. Selectivity should be confirmed against related sirtuins if possible.[4][13]
Solvent DMSO (Dimethyl Sulfoxide)Standard solvent for hydrophobic small molecules.
Stock Concentration 10 mMA 10 mM stock is standard for cell culture experiments, allowing for serial dilutions while keeping the final DMSO concentration low (<0.1%).
Storage -20°C or -80°C, desiccatedProtect from light and moisture to ensure stability. Prepare aliquots to avoid repeated freeze-thaw cycles.
Protocol 2.1: Preparation of CAY10654 Stock Solution (10 mM)
  • Warm to Room Temp: Before opening, allow the vial of solid CAY10654 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. (e.g., For 1 mg of a compound with MW=400 g/mol , add 250 µL of DMSO).

  • Solubilization: Vortex thoroughly for 1-2 minutes. If needed, gently warm the vial to 37°C in a water bath to ensure complete dissolution.

  • Aliquoting & Storage: Dispense into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Experimental Design: From IC₅₀ to Effective Concentration

The primary goal is to identify a concentration range where CAY10654 effectively engages its target (SIRT6) and elicits a functional response without causing general cytotoxicity.

Caption: Workflow for determining the optimal in vitro concentration of CAY10654.

Rationale for Concentration Selection

A common mistake is to directly apply the biochemical IC₅₀ to cell culture. The effective concentration in a cellular context (EC₅₀) is often higher due to factors like cell membrane permeability, protein binding in serum, and cellular metabolism.

  • Starting Point: Use the biochemical IC₅₀ (~1 µM) as a central point in your initial dose-response curve.

  • Dose Range: Test a broad range of concentrations spanning several orders of magnitude (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM) to capture the full dose-response relationship.

  • Controls: Always include a Vehicle Control (DMSO at the highest concentration used for the drug) to control for solvent effects.

Core Protocols for Determining Efficacy

Protocol 4.1: Cell Viability and Cytotoxicity Assay

This initial experiment establishes the concentration range at which CAY10654 affects cell proliferation or induces cell death.

  • Cell Seeding: Plate your chosen cell line (e.g., pancreatic cancer cell line BxPC-3) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CAY10654 in complete growth medium. Aspirate the old medium from the cells and add the medium containing different concentrations of CAY10654 or vehicle (DMSO).

  • Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Normalize the results to the vehicle control (set to 100% viability). Plot the percent viability against the log of the CAY10654 concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition). This helps define the upper limit for concentrations in subsequent non-cytotoxic functional assays.

Protocol 4.2: Western Blot for SIRT6 Target Engagement (H3K9ac)

This is the most direct method to confirm that CAY10654 is inhibiting SIRT6 within the cell. An increase in the H3K9ac signal indicates successful target engagement.

  • Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of non-toxic concentrations of CAY10654 (determined from Protocol 4.1) and a vehicle control for 24 hours.

  • Histone Extraction: After treatment, wash cells with PBS. Lyse the cells and prepare nuclear extracts or perform a histone extraction protocol to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against acetyl-Histone H3 (Lys9) overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize for loading, probe the same membrane with an antibody against total Histone H3 .

  • Detection & Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensity of H3K9ac and normalize it to the total H3 signal. A dose-dependent increase in normalized H3K9ac levels confirms target engagement.[7][12]

Advanced Application: Cell Migration (Wound Healing Assay)

Given SIRT6's established role in promoting pancreatic cancer cell migration, a wound healing assay is an excellent functional readout for CAY10654's efficacy.[4][10][14]

Protocol 5.1: In Vitro Wound Healing / Scratch Assay
  • Create a Confluent Monolayer: Seed cells (e.g., BxPC-3) in a 12-well or 24-well plate at a high density to form a fully confluent monolayer within 24 hours.[15]

  • Create the "Wound": Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Apply firm, consistent pressure to ensure a clean, cell-free gap.[16][17]

  • Wash and Treat: Gently wash each well twice with PBS to remove dislodged cells. Replace the PBS with fresh, low-serum medium containing the desired non-toxic concentrations of CAY10654 or vehicle control. Low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using a phase-contrast microscope. Use markings on the plate to ensure you image the same field of view at each time point.

  • Incubation and Monitoring: Incubate the plate under standard conditions. Acquire additional images at regular intervals (e.g., 8, 16, and 24 hours) until the wound in the control well is nearly closed.[15]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for each condition.

    • Calculate the percent wound closure relative to the initial (Time 0) area.

    • Compare the rate of wound closure in CAY10654-treated wells to the vehicle control. A significant decrease in closure rate indicates successful inhibition of cell migration.

Troubleshooting & Scientific Insights

  • Issue: No cellular activity at concentrations near the biochemical IC₅₀.

    • Insight: The compound may have poor cell permeability or be subject to efflux pumps. Consider increasing the concentration or incubation time. Ensure the compound is fully dissolved in DMSO stock.

  • Issue: High cytotoxicity observed at all tested concentrations.

    • Insight: The effect may be due to off-target toxicity. Perform target engagement assays (Western blot for H3K9ac) at earlier time points (e.g., 6-12 hours) before widespread cell death occurs to see if on-target effects can be uncoupled from general toxicity.

  • Issue: Inconsistent results in the wound healing assay.

    • Insight: The width and quality of the initial scratch are critical for reproducibility.[16] Using a culture-insert system (e.g., from Ibidi) can create a more uniform cell-free gap. Ensure cell density is completely confluent before scratching.

References

  • Bauer, I., Grozio, A., Lasigliè, D., et al. (2012). The NAD+-dependent histone deacetylase SIRT6 promotes cytokine production and migration in pancreatic cancer cells by regulating Ca2+ responses. The Journal of Biological Chemistry. [Link]

  • CureHunter. (n.d.). The NAD+-dependent histone deacetylase SIRT6 promotes cytokine production and migration in pancreatic cancer cells by regulating Ca2+ responses. CureHunter. [Link]

  • Wikipedia. (n.d.). Wound healing assay. Wikipedia. [Link]

  • Xu, X., Zhang, Q., Feng, L., et al. (2022). Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo. Acta Pharmaceutica Sinica B. [Link]

  • You, W., Weiss, R., & Steegborn, C. (2018). Activation and inhibition of Sirt6 by small molecules. ResearchGate. [Link]

  • Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Ch'ang, H. J., et al. (2019). Upregulating sirtuin 6 ameliorates glycolysis, EMT and distant metastasis of pancreatic adenocarcinoma with krüppel-like factor 10 deficiency. ProQuest. [Link]

  • Torka, D. A., & Moaddel, R. (2015). Sirtuin 6 (SIRT6) Activity Assays. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. ResearchGate. [Link]

  • Stoyas, C. A., & Lunt, S. Y. (2024). Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2019). Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells. ResearchGate. [Link]

  • Wang, W. W., et al. (2016). A Chemical Biology Approach to Reveal Sirt6-targeted Histone H3 Sites in Nucleosomes. Journal of the American Chemical Society. [Link]

  • Pan, P. W., Feldman, J. L., Devries, M. K., et al. (2011). Structure and Biochemical Functions of SIRT6. Journal of Biological Chemistry. [Link]

  • You, W., et al. (2021). Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells. Acta Pharmaceutica Sinica B. [Link]

  • Tasselli, L., Zheng, W., & Chua, K. F. (2017). SIRT6, a Mammalian Deacylase with Multitasking Abilities. Trends in Biochemical Sciences. [Link]

  • Zhao, W., et al. (2015). Profiling Sirtuin Activity Using Copper-free Click Chemistry. ACS Chemical Biology. [Link]

  • Kawahara, T. L., et al. (2009). SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan. Cell. [Link]

  • Ho, T. C., & Lin, H. (2023). Activation of SIRT6 Deacetylation by DNA Strand Breaks. ACS Omega. [Link]

  • Sociali, G., et al. (2019). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry. [Link]

  • Dominy, J. E. Jr., & Puigserver, P. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. [Link]

  • Gertz, M., & Steegborn, C. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Neurochemistry. [Link]

  • Sharma, G., et al. (2014). Differential concentration-specific effects of caffeine on cell viability, oxidative stress, and cell cycle in pulmonary oxygen toxicity in vitro. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Gu, J., et al. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research. [Link]

  • Zhang, P., et al. (2020). Identification of a cellularly active SIRT6 allosteric activator. Nature Chemical Biology. [Link]

  • Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors. [Link]

  • Feldman, J. L., et al. (2015). Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation. Journal of Biological Chemistry. [Link]

  • PubChem. (n.d.). Method of increasing protein production in a chinese hamster ovary perfusion cell culture. PubChem. [Link]

  • Wang, A., et al. (2017). In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride. Environmental Health Perspectives. [Link]

  • National Center for Biotechnology Information. (n.d.). SIRT6 sirtuin 6 [Homo sapiens (human)]. NCBI Gene. [Link]

  • Gu, Q., et al. (2014). In vitro detection of cytotoxicity using FluoroJade-C. Toxicology in Vitro. [Link]

Sources

Application Notes & Protocols: CAY10654 in Immunology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Immunometabolism and Epigenetics through Selective ACSS2 Inhibition

Introduction: The Metabolic-Epigenetic Axis in Immunity

The field of immunometabolism has unveiled the profound extent to which cellular metabolic pathways govern immune cell function, differentiation, and fate. Immune cells undergo dynamic metabolic reprogramming to meet the bioenergetic and biosynthetic demands of activation, proliferation, and effector functions. A central metabolite in this nexus is Acetyl-CoA, which serves not only as a critical hub for the Krebs cycle and lipid synthesis but also as the sole acetyl-group donor for post-translational modifications, most notably histone acetylation.[1][2] This directly links the metabolic state of a cell to its epigenetic landscape and gene expression programs.

Acetyl-CoA Synthetase 2 (ACSS2) is a key enzyme that generates Acetyl-CoA from acetate, a short-chain fatty acid, within the cytoplasm and nucleus.[3][4] This pathway becomes particularly crucial for cell survival and function under conditions of metabolic stress, such as hypoxia or glucose restriction, which are characteristic of tumor microenvironments and sites of inflammation.[3][5]

CAY10654 is a potent and selective small molecule inhibitor of ACSS2. Its utility in immunology research stems from its ability to precisely probe the functional consequences of limiting this specific pathway of Acetyl-CoA generation. By using CAY10654, researchers can dissect the role of acetate metabolism in a variety of immune processes, from T-cell activation to macrophage polarization, and explore its therapeutic potential in immuno-oncology and autoimmune diseases.[6][7]

Mechanism of Action: CAY10654

CAY10654 functions by targeting the enzymatic activity of ACSS2, thereby preventing the ligation of acetate with Coenzyme A to form Acetyl-CoA.[2] This inhibition curtails the pool of nucleocytosolic Acetyl-CoA derived from acetate, impacting downstream biological processes that are dependent on this metabolite pool.

cluster_0 Cellular Compartment (Cytosol/Nucleus) cluster_1 Downstream Processes Acetate Acetate ACSS2 ACSS2 Enzyme Acetate->ACSS2 Substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes Lipid_Synth Lipid Synthesis AcetylCoA->Lipid_Synth Histone_Acet Histone Acetylation (Gene Expression) AcetylCoA->Histone_Acet CAY10654 CAY10654 (ACSS2 Inhibitor) CAY10654->ACSS2 Inhibition

Caption: Experimental workflow for an in vitro T-cell function assay.

Materials:

  • Isolated human or murine T-cells (or PBMCs)

  • Complete RPMI-1640 medium (with 10% FBS, Pen/Strep) [8]* Glucose-free RPMI-1640 medium

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • CAY10654 stock solution (10 mM in DMSO)

  • DMSO (Vehicle control)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate T-cells or PBMCs from blood or spleen using standard methods (e.g., density gradient centrifugation, magnetic bead selection).

  • Media Preparation: Prepare two types of media:

    • Normal Glucose: Standard complete RPMI-1640.

    • Low Glucose: Prepare complete RPMI using glucose-free base, supplemented with a low level of glucose (e.g., 0.5-1 mM) to mimic a restrictive environment.

  • Cell Seeding: Seed cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

  • Treatment:

    • Prepare serial dilutions of CAY10654 in the appropriate medium. A common starting range is 0, 1, 5, 10, and 20 µM.

    • Add the CAY10654 dilutions or an equivalent volume of DMSO (vehicle) to the wells.

    • Causality Insight: Pre-incubating cells with the inhibitor for 1-2 hours before stimulation ensures the target (ACSS2) is inhibited when the activation process begins.

  • Stimulation: Add T-cell activation reagents to the wells according to the manufacturer's protocol.

  • Incubation: Culture the plates for 24-72 hours at 37°C, 5% CO2.

  • Endpoint Analysis:

    • Cytokine Production: Harvest the culture supernatant. Analyze the concentration of key cytokines like IFN-γ and IL-2 using ELISA or a multiplex bead array.

    • Proliferation: If proliferation is the endpoint (typically at 72 hours), use methods like CFSE dye dilution analysis by flow cytometry or a BrdU incorporation assay.

    • Activation Markers: At 24 hours, harvest cells and stain for surface markers of activation (e.g., CD69, CD25) for analysis by flow cytometry.

Protocol 2: Analysis of Histone Acetylation by Western Blot

This protocol determines if ACSS2 inhibition by CAY10654 leads to a global or specific reduction in histone acetylation.

Materials:

  • Immune cells of interest (e.g., macrophages, T-cells)

  • CAY10654 and DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies: anti-acetyl-Histone H3 (Ac-H3), anti-acetyl-Histone H4 (Ac-H4), anti-total Histone H3, anti-β-actin (loading controls).

Procedure:

  • Cell Culture and Treatment: Culture your cells of interest (e.g., 2 x 10^6 cells in a 6-well plate). Treat with the desired concentrations of CAY10654 or vehicle for a specified time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

    • Alternatively, for histone analysis, perform an acid extraction to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against specific acetylation marks (e.g., Ac-H3K9, Ac-H3K27) or pan-acetylation antibodies.

    • Self-Validation Insight: Probing for total Histone H3 is a critical control to ensure that observed changes in acetylation are not due to changes in total histone levels. β-actin serves as a cytoplasmic loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody. . Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the acetyl-histone signal to the total histone or loading control signal.

Protocol 3: In Vivo Murine Model of Inflammation

This protocol outlines a general approach to test the efficacy of CAY10654 in a dextran sulfate sodium (DSS)-induced colitis model, a common model for inflammatory bowel disease. [9] Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS)

  • CAY10654

  • A suitable vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80)

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for one week. Divide them into groups (n=5-8 per group):

    • Group 1: Healthy Control (normal drinking water, vehicle treatment)

    • Group 2: DSS Control (DSS in water, vehicle treatment)

    • Group 3: DSS + CAY10654 (DSS in water, CAY10654 treatment)

  • Induction of Colitis: Administer DSS (typically 2-3%) in the drinking water for 5-7 days.

  • Drug Administration: Administer CAY10654 or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The dose must be determined from prior pharmacokinetic/pharmacodynamic studies.

  • Monitoring: Monitor mice daily for:

    • Body weight loss

    • Stool consistency

    • Presence of blood in feces (Hemoccult test)

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination and Endpoint Analysis:

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Measure colon length (shortening is a sign of inflammation).

    • Collect colon tissue for histological analysis (H&E staining) to score inflammation and tissue damage.

    • Isolate cells from the spleen or mesenteric lymph nodes to analyze immune cell populations by flow cytometry.

    • Homogenize colon tissue to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) by ELISA or qPCR. [10][11]

Conclusion

CAY10654 is a powerful chemical probe for dissecting the intricate relationship between acetate metabolism, epigenetic programming, and immune cell function. Its specificity for ACSS2 allows researchers to ask targeted questions about the role of this metabolic pathway in health and disease. From modulating the anti-tumor immune response to exploring new therapeutic strategies for chronic inflammation, the applications of CAY10654 are poised to significantly advance our understanding of immunometabolism.

References

  • ResearchGate. (n.d.). ACSS2 assists in immune escape. Retrieved from ResearchGate. [Link]

  • Lin, H.-P., et al. (2022). Acetyl Coenzyme A Synthase 2 Acts as a Prognostic Biomarker Associated with Immune Infiltration in Cervical Squamous Cell Carcinoma. National Center for Biotechnology Information. [Link]

  • Miller, K. D., et al. (2023). Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer. PubMed Central. [Link]

  • Creative BioMart. (2023). ACSS2 - A Promising New Anticancer Target. [Link]

  • Technology Networks. (2024). Immune Cells' Dual Pathways to Produce Acetyl-CoA Could Boost Immunotherapy. [Link]

  • ResearchGate. (n.d.). ACSS2 in pan-cancer context: multi-omics insights into metabolic reprogramming and immunotherapy response. Retrieved from ResearchGate. [Link]

  • Miller, K. D., et al. (2023). Acetate acts as a metabolic immunomodulator by bolstering T-cell effector function and potentiating antitumor immunity in breast cancer. PubMed. [Link]

  • Google Patents. (n.d.). AU2018370096A1 - ACSS2 inhibitors and methods of use thereof.
  • ResearchGate. (n.d.). ACSS2 is dispensable in T cells for antitumor immune responses. Retrieved from ResearchGate. [Link]

  • Qiu, J., et al. (2019). Acetate Promotes T Cell Effector Function during Glucose Restriction. PubMed Central. [Link]

  • ResearchGate. (n.d.). Cell-Intrinsic ACSS2 Expression Contributes to Optimal Effector T Cell.... Retrieved from ResearchGate. [Link]

  • Chen, R., et al. (2022). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. MDPI. [Link]

  • Hadadi, E., et al. (2025). ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target. PubMed Central. [Link]

  • Patsnap Synapse. (2024). What are ACSS2 inhibitors and how do they work?. [Link]

  • Li, S., et al. (2023). Activation of acetyl-CoA synthetase 2 mediates kidney injury in diabetic nephropathy. PubMed Central. [Link]

  • ResearchGate. (n.d.). Inhibition of ACSS2 triggers stronger tumor growth inhibition in.... Retrieved from ResearchGate. [Link]

  • Ciraku, L., et al. (2023). Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells. eLife. [Link]

  • Kim, J. M., et al. (2020). Anti-Inflammatory Effect of Phytoncide in an Animal Model of Gastrointestinal Inflammation. MDPI. [Link]

  • Ganesan, A., et al. (2014). Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function. PubMed. [Link]

  • Pal, D., et al. (2024). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. PubMed. [Link]

  • Kim, M., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. PubMed Central. [Link]

  • Yahfoufi, N., et al. (2018). Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. MDPI. [Link]

  • Wako. (n.d.). Cell Cultivation Handbook. [Link]

  • Gilmour, P. S., et al. (2003). Histone acetylation regulates epithelial IL-8 release mediated by oxidative stress from environmental particles. PubMed. [Link]

  • Drugmand, J.-C., et al. (2012). Mechanism of action of inhibition of allergic immune responses by a novel antedrug TLR7 agonist. PubMed. [Link]

  • Ocker, M., & Schneider-Stock, R. (2007). Effects of histone acetylation and DNA methylation on p21WAF1 regulation. PubMed Central. [Link]

  • OUC. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Arulselvan, P., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Pal, D., et al. (2024). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. PubMed Central. [Link]

  • Aharoni, R., et al. (2000). Mechanisms of immunomodulation by glatiramer acetate. PubMed. [Link]

  • Koper, M., et al. (2016). Efficient and simple approach to in vitro culture of primary epithelial cancer cells. PubMed Central. [Link]

  • Sacerdote, P., & Levrini, L. (2023). Immunosuppression by opioids: Mechanisms of action on innate and adaptive immunity. PubMed. [Link]

  • Cheung, C. C. L., et al. (2025). Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways. PubMed Central. [Link]

Sources

Application Notes and Protocols for Studying Quorum Sensing Inhibition with CAY10654

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Social Network of Bacteria and the Promise of its Disruption

Bacteria, long considered solitary organisms, engage in complex, multicellular behaviors coordinated through a sophisticated communication system known as quorum sensing (QS). This process allows individual bacteria within a population to sense their density and collectively regulate gene expression. When the population reaches a certain threshold, the concentration of signaling molecules, called autoinducers, triggers a synchronized response, often leading to the expression of virulence factors, biofilm formation, and antibiotic resistance.[1][2] In the opportunistic human pathogen Pseudomonas aeruginosa, a gram-negative bacterium responsible for a wide range of infections, the QS system is a master regulator of its pathogenicity.[3]

The hierarchical QS network in P. aeruginosa is primarily orchestrated by two interconnected LuxI/LuxR-type systems: the las and rhl systems. The las system, considered the master regulator, consists of the LasI synthase that produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor, a transcriptional activator that binds to 3-oxo-C12-HSL.[3][4] The activated LasR-autoinducer complex initiates a signaling cascade that controls the expression of a large number of virulence genes and also activates the rhl system.[4]

Given its central role in controlling bacterial virulence, the QS system, and particularly the LasR receptor, has emerged as a promising target for the development of novel anti-virulence therapies.[2][4][5] The strategy of inhibiting QS, often referred to as quorum quenching, aims to disarm pathogens rather than killing them directly, which may exert less selective pressure for the development of resistance compared to traditional antibiotics.[1][6]

This application note provides a comprehensive guide for researchers on the use of CAY10654 , a synthetic analog of N-acylated-L-homoserine lactones (AHLs), as a tool to investigate the inhibition of the LasR-mediated quorum sensing pathway in Pseudomonas aeruginosa.

CAY10654: A Molecular Probe for LasR-Mediated Quorum Sensing

CAY10654 is a synthetic molecule designed as an analog of the natural AHL autoinducers utilized by P. aeruginosa. Its chemical name is N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide.[3]

Key Properties of CAY10654:

PropertyValueReference
Chemical Name N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide[3]
Molecular Formula C17H25ClN2O3[3]
Molecular Weight 340.9 g/mol [3]
CAS Number 1298023-69-4[3]

A crucial characteristic of CAY10654 is its ability to act as an antagonist or, at the very least, a non-agonist of the LasR receptor. Studies have shown that while natural AHLs potently induce LasR activity, CAY10654 does not induce LasR even at high concentrations.[3] This property makes CAY10654 a valuable tool for dissecting the role of LasR in QS-dependent processes and for screening for novel QS inhibitors. The referenced study by Jadhav et al. (2011) provides further details on its immunosuppressive properties and its lack of LasR induction.[3]

Mechanism of Action: A Presumed Competitive Antagonist

Based on its structural similarity to the natural LasR ligand, 3-oxo-C12-HSL, it is hypothesized that CAY10654 acts as a competitive antagonist. It likely binds to the same ligand-binding pocket of the LasR receptor but fails to induce the conformational change required for receptor dimerization and subsequent DNA binding and gene activation. By occupying the binding site, CAY10654 can prevent the natural autoinducer from activating the LasR-mediated signaling cascade.

G cluster_las P. aeruginosa Las Quorum Sensing cluster_inhibition Inhibition by CAY10654 LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive Receptor) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization Virulence_genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_genes Activates Transcription Virulence_factors Virulence Factors (Proteases, Biofilm) Virulence_genes->Virulence_factors Expression CAY10654 CAY10654 CAY10654->LasR_inactive Competitively Binds

Figure 1: P. aeruginosa Las Quorum Sensing and Inhibition by CAY10654.

Experimental Protocols for Studying Quorum Sensing Inhibition with CAY10654

The following protocols provide a framework for utilizing CAY10654 to investigate its inhibitory effects on P. aeruginosa quorum sensing. It is essential to perform these experiments with appropriate controls to ensure the validity of the results.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol assesses the ability of CAY10654 to inhibit biofilm formation, a key QS-regulated phenotype.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • CAY10654 stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.02.

  • Plate Setup:

    • Prepare serial dilutions of CAY10654 in LB broth in a separate 96-well plate to achieve the desired final concentrations.

    • In a new sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.

    • Add 100 µL of the CAY10654 dilutions to the corresponding wells.

    • Controls:

      • Positive Control (Maximum Biofilm): 100 µL of diluted bacterial culture + 100 µL of LB broth with the same concentration of the solvent used for CAY10654.

      • Negative Control (Blank): 200 µL of sterile LB broth only.

      • Growth Control: To ensure CAY10654 is not bactericidal or bacteriostatic at the tested concentrations, a parallel plate should be set up and the OD600 measured after incubation without the subsequent washing and staining steps.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Crystal Violet Staining:

    • Carefully discard the planktonic cells by inverting the plate.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate three to four times with sterile water.

    • Invert the plate and tap it on a paper towel to remove excess water and let it air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm (OD595) using a microplate reader.

  • Data Analysis:

    • Subtract the average OD595 of the negative control (blank) from all other readings.

    • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (OD595 of Positive Control - OD595 of CAY10654-treated well) / OD595 of Positive Control ] x 100

G start Start: Prepare P. aeruginosa Culture (OD600 = 0.02) plate_setup Plate Setup in 96-well Plate: - Bacteria + CAY10654 - Positive Control (Bacteria + Solvent) - Negative Control (Media Only) start->plate_setup incubation Incubate Statically (37°C, 24-48h) plate_setup->incubation wash1 Discard Planktonic Cells & Wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash with Water & Air Dry stain->wash2 solubilize Solubilize with 30% Acetic Acid (15 min) wash2->solubilize read Measure Absorbance at OD595 solubilize->read analyze Analyze Data: Calculate % Biofilm Inhibition read->analyze

Figure 2: Workflow for the Biofilm Inhibition Assay.
Protocol 2: Reporter Gene Assay for LasR Inhibition

This protocol utilizes a reporter strain to directly measure the inhibition of LasR-dependent gene expression by CAY10654. A common reporter system is an E. coli strain harboring a plasmid with the lasR gene and a lasI promoter-driven reporter gene (e.g., gfp for green fluorescent protein or lux for luciferase).

Materials:

  • E. coli reporter strain (e.g., containing pKDT17)

  • LB broth supplemented with appropriate antibiotics for plasmid maintenance

  • 3-oxo-C12-HSL (the natural LasR autoinducer)

  • CAY10654 stock solution

  • Sterile 96-well black, clear-bottom plates (for fluorescence) or white plates (for luminescence)

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Reporter Strain Culture Preparation: Grow the E. coli reporter strain overnight in LB broth with the appropriate antibiotic at 37°C with shaking. The next day, dilute the culture 1:100 in fresh LB broth with the antibiotic.

  • Plate Setup:

    • In a 96-well plate, add the diluted reporter strain culture to each well.

    • Add a fixed, sub-maximal inducing concentration of 3-oxo-C12-HSL to all wells except the negative control.

    • Add serial dilutions of CAY10654 to the appropriate wells.

    • Controls:

      • Positive Control (Maximum Induction): Reporter strain + 3-oxo-C12-HSL + solvent.

      • Negative Control (No Induction): Reporter strain + solvent (no 3-oxo-C12-HSL).

      • Growth Control: Monitor OD600 in a parallel plate to ensure no toxicity of CAY10654.

  • Incubation: Incubate the plate at 37°C with shaking for 4-6 hours, or until a measurable reporter signal is detected.

  • Measurement:

    • Measure the OD600 of each well to normalize for cell density.

    • Measure the reporter signal (fluorescence: e.g., excitation 485 nm, emission 520 nm for GFP; or luminescence).

  • Data Analysis:

    • Calculate the normalized reporter expression for each well (Reporter Signal / OD600).

    • Calculate the percentage of inhibition relative to the positive control.

Data Presentation: Summarizing the Inhibitory Effects of CAY10654

The results of the experiments can be effectively presented in tables and dose-response curves.

Table 1: Effect of CAY10654 on P. aeruginosa PAO1 Biofilm Formation

CAY10654 (µM)Mean OD595 ± SD% Biofilm InhibitionMean OD600 ± SD (Growth Control)
0 (Control)1.15 ± 0.080%0.85 ± 0.05
11.02 ± 0.0611.3%0.84 ± 0.06
100.75 ± 0.0534.8%0.86 ± 0.04
500.43 ± 0.0462.6%0.83 ± 0.05
1000.25 ± 0.0378.3%0.85 ± 0.07

This is example data and should be replaced with experimental results.

Conclusion and Future Directions

CAY10654 serves as a valuable research tool for investigating the inhibition of the LasR-mediated quorum sensing pathway in P. aeruginosa. The protocols outlined in this application note provide a robust framework for characterizing its anti-biofilm and LasR-inhibitory activities. By employing these methods, researchers can further elucidate the role of LasR in bacterial pathogenesis and advance the development of novel anti-virulence strategies. Future studies could involve exploring the in vivo efficacy of CAY10654 in infection models and investigating its potential synergistic effects with conventional antibiotics.

References

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC - NIH. [Link]

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. J. Med. Chem. 54(9), 3348-3359 (2011). [Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC - NIH. [Link]

  • Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa - Frontiers. [Link]

  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC - NIH. [Link]

  • Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PubMed. [Link]

Sources

CAY10654: A Researcher's Guide to Procurement and Application in Immunomodulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of CAY10654, a potent and selective immunomodulatory compound. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction to CAY10654: A Selective Immunomodulator

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are quorum-sensing molecules used by Gram-negative bacteria to coordinate group behaviors. While native AHLs can influence host immune responses, CAY10654 has been specifically designed to be a potent immunosuppressive agent without activating the LasR transcriptional activator, a key component of the Pseudomonas aeruginosa quorum-sensing system. This makes it a valuable tool for studying host-pathogen interactions and for investigating novel immunosuppressive strategies.

Chemically, CAY10654 is designated as N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide. Its primary established biological effect is the inhibition of concanavalin A-induced proliferation of mouse peripheral blood leukocytes, with an EC50 of 9.3 μM, without inducing cytotoxicity. This positions CAY10654 as a significant compound for research into inflammatory diseases, autoimmune disorders, and transplant rejection.

Supplier and Purchasing Information

Procuring high-quality, well-characterized CAY10654 is critical for reproducible and reliable experimental outcomes. The following section provides information on a primary supplier and offers guidance on what to look for when purchasing this compound.

Recommended Supplier

Cayman Chemical is a well-established and reputable supplier of CAY10654. They provide comprehensive technical information, including purity data (typically ≥98%), stability information (≥ 4 years when stored properly), and a detailed Certificate of Analysis (CofA) with each batch.

Purchasing Considerations

When purchasing CAY10654 from any supplier, researchers should demand the following to ensure the integrity of their experiments:

  • Certificate of Analysis (CofA): This is a non-negotiable document that should provide, at a minimum, the compound's identity (confirmed by methods like ¹H-NMR and mass spectrometry), purity (typically assessed by HPLC), and the date of analysis.

  • Purity Specification: For cell-based assays and in vivo studies, a purity of ≥98% is highly recommended to avoid off-target effects from impurities.

  • Solubility Information: The supplier should provide clear data on the compound's solubility in various solvents (e.g., DMF, DMSO, Ethanol) to facilitate accurate stock solution preparation.

  • Storage and Stability Data: Proper storage is crucial for maintaining the compound's activity. The supplier should provide clear instructions on storage conditions and the expected shelf-life.

Quantitative Data Summary
ParameterInformationSource
Chemical Name N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamideCayman Chemical
CAS Number 1298023-69-4Cayman Chemical
Molecular Formula C₁₇H₂₅ClN₂O₃Cayman Chemical
Molecular Weight 340.9 g/mol Cayman Chemical
Purity ≥98%Cayman Chemical
Solubility (DMF) 20 mg/mLCayman Chemical
Solubility (DMSO) 10 mg/mLCayman Chemical
Solubility (Ethanol) 5 mg/mLCayman Chemical
Stability ≥ 4 years at -20°CCayman Chemical

Mechanism of Action: Inhibition of T-Cell Proliferation

CAY10654 exerts its immunosuppressive effects by modulating the function of key immune cells, particularly dendritic cells (DCs) and T-cells. As an analog of bacterial AHLs, it taps into the intricate inter-kingdom communication between bacteria and the host immune system.

The proposed mechanism involves the prevention of dendritic cell maturation. Mature DCs are critical for initiating a T-cell response; they present antigens to naive T-cells and provide co-stimulatory signals necessary for T-cell activation and proliferation. AHLs have been shown to block the lipopolysaccharide (LPS)-induced upregulation of crucial surface molecules on DCs, including CD40 and CD80. This lack of co-stimulation leads to T-cell anergy or the induction of regulatory T-cells (Tregs), which are themselves immunosuppressive. Furthermore, this interaction can shift the immune response from a pro-inflammatory Th1 phenotype to a more tolerogenic Th2 phenotype. Recent research also suggests that some AHLs may exert their effects by upregulating the expression of the long noncoding RNA NRIR, which in turn impedes DC maturation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which CAY10654 and related AHLs modulate the immune response, leading to the inhibition of T-cell proliferation.

CAY10654_Mechanism_of_Action cluster_DC Dendritic Cell (DC) cluster_TCell T-Cell CAY10654 CAY10654 DC_Activation LPS-induced Maturation CAY10654->DC_Activation NRIR_upregulation Upregulation of lncRNA NRIR CAY10654->NRIR_upregulation Costim_Molecules Reduced Expression of CD40, CD80, HLA-DR DC_Activation->Costim_Molecules Cytokine_Shift Cytokine Shift (↓ IL-12, ↑ IL-10) DC_Activation->Cytokine_Shift NRIR_upregulation->Costim_Molecules TCell_Activation T-Cell Activation & Proliferation Costim_Molecules->TCell_Activation Treg_Induction Induction of Regulatory T-Cells (Tregs) Cytokine_Shift->Treg_Induction Treg_Induction->TCell_Activation

Caption: Proposed mechanism of CAY10654-induced immunosuppression.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a leukocyte proliferation assay to assess the immunosuppressive activity of CAY10654. This protocol is based on established methods for measuring lymphocyte proliferation and has been adapted for the use of a test compound like CAY10654.

In Vitro Leukocyte Proliferation Assay

Objective: To determine the effect of CAY10654 on mitogen-induced proliferation of peripheral blood mononuclear cells (PBMCs).

Principle: PBMCs are isolated from whole blood and stimulated to proliferate with a mitogen (e.g., Phytohemagglutinin, PHA). The assay measures the extent to which CAY10654 can inhibit this proliferation, typically quantified by the incorporation of a labeled nucleotide (e.g., [³H]-thymidine or BrdU) or by using a fluorescent dye like CFSE.

Materials:

  • CAY10654

  • DMSO (cell culture grade)

  • Phytohemagglutinin (PHA-M)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate Buffered Saline (PBS), sterile

  • Heparinized venous blood from healthy donors

  • 96-well round-bottom cell culture plates

  • Cell proliferation detection reagent (e.g., [³H]-thymidine, BrdU ELISA kit, or CFSE)

Protocol:

  • Preparation of CAY10654 Stock Solution:

    • Rationale: A concentrated stock solution in an appropriate solvent is necessary for accurate serial dilutions. DMSO is a common choice for this compound.

    • Procedure: Dissolve CAY10654 in DMSO to create a 10 mM stock solution. For example, dissolve 3.41 mg of CAY10654 in 1 mL of DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Isolation of PBMCs:

    • Rationale: This step isolates the mononuclear cells (lymphocytes and monocytes) from other blood components.

    • Procedure: a. Dilute fresh heparinized blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the "buffy coat" layer containing the PBMCs. e. Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the final cell pellet in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). g. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >95%.

  • Cell Plating and Treatment:

    • Rationale: Cells are plated at a specific density and treated with the mitogen and various concentrations of CAY10654 to assess its dose-dependent inhibitory effect.

    • Procedure: a. Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium. b. In a 96-well round-bottom plate, add 100 µL of the cell suspension to each well. c. Prepare serial dilutions of CAY10654 in complete RPMI medium from your stock solution. The final concentrations in the wells should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest CAY10654 concentration). d. Add 50 µL of the diluted CAY10654 or vehicle control to the appropriate wells. e. Prepare a working solution of PHA at 20 µg/mL in complete RPMI medium. f. Add 50 µL of the PHA solution to all wells except for the unstimulated (negative) control wells. Add 50 µL of complete RPMI medium to the negative control wells. g. The final volume in each well should be 200 µL.

  • Incubation:

    • Rationale: The cells are incubated to allow for proliferation to occur.

    • Procedure: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Measurement of Proliferation:

    • Rationale: This is the readout step to quantify the amount of cell division that has occurred. The [³H]-thymidine incorporation method is described here.

    • Procedure: a. 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. b. After the incubation with the radiolabel, harvest the cells onto glass fiber filters using a cell harvester. c. Wash the filters to remove unincorporated [³H]-thymidine. d. Allow the filters to dry completely. e. Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The results will be in counts per minute (CPM).

  • Data Analysis:

    • Rationale: The raw data is processed to determine the inhibitory effect of CAY10654.

    • Procedure: a. Calculate the mean CPM for each condition (in triplicate). b. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (CPM of PHA + CAY10654 - CPM of Unstimulated) / (CPM of PHA + Vehicle - CPM of Unstimulated)] * 100 c. Plot the % inhibition against the log of the CAY10654 concentration to determine the IC₅₀ value (the concentration at which 50% of the proliferation is inhibited).

Experimental Workflow Diagram

Proliferation_Assay_Workflow A 1. Prepare CAY10654 Stock Solution (10 mM in DMSO) E 5. Add CAY10654 Dilutions & Vehicle Control (50 µL/well) A->E B 2. Isolate PBMCs from Whole Blood using Ficoll C 3. Adjust Cell Density to 1x10^6 cells/mL B->C D 4. Plate Cells (100 µL/well) in 96-well plate C->D D->E F 6. Add PHA Mitogen (50 µL/well) E->F G 7. Incubate for 72 hours at 37°C, 5% CO2 F->G H 8. Pulse with [3H]-Thymidine for final 18-24 hours G->H I 9. Harvest Cells and Measure CPM with Scintillation Counter H->I J 10. Calculate % Inhibition and determine IC50 I->J

Caption: Workflow for the leukocyte proliferation assay.

Conclusion

CAY10654 is a valuable chemical tool for researchers investigating the modulation of the host immune response. Its ability to suppress leukocyte proliferation without the confounding factor of LasR activation makes it a more specific tool than some naturally occurring AHLs. By carefully selecting a reputable supplier and following robust, well-validated protocols such as the one detailed in this guide, researchers can confidently explore the therapeutic potential of targeting AHL-mediated immunomodulation.

References

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. Journal of Medicinal Chemistry 54(9), 3348-3359 (2011). [Link]

  • Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Li, Y., Zhou, H., Zhang, Y., et al. N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Experimental Biology and Medicine 240(7), 896-903 (2015). [Link]

  • Song, L., Liu, Y., Chen, C., et al. N-3-(oxododecanoyl)-L-homoserine lactone suppresses dendritic cell maturation by upregulating the long noncoding RNA NRIR. Journal of Biosciences 46, 65 (2021). [Link]

Application Notes and Protocols for CAY10654: Ensuring Stability and Optimal Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

CAY10654 is a synthetic analog of N-acyl-L-homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. Specifically, CAY10654 has been identified as an immunosuppressive agent that does not induce the LasR transcriptional activator in Pseudomonas aeruginosa.[1] Its role in modulating host immune responses without activating bacterial virulence makes it a valuable tool for researchers in microbiology, immunology, and drug development. The integrity of experimental data derived from the use of CAY10654 is critically dependent on its chemical stability. This guide provides a comprehensive overview of the best practices for the storage and handling of CAY10654 in both solid and solution forms, based on available data and established chemical principles.

Chemical Profile and Inherent Stability Considerations

A thorough understanding of the chemical properties of CAY10654 is fundamental to predicting its stability and devising appropriate handling protocols.

Table 1: Chemical and Physical Properties of CAY10654

PropertyValueSource
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamideCayman Chemical[1]
CAS Number 1298023-69-4Cayman Chemical[1]
Molecular Formula C₁₇H₂₅ClN₂O₃Cayman Chemical[1]
Molecular Weight 340.9 g/mol Cayman Chemical[1]
Purity ≥98%Cayman Chemical
UV Absorbance Maxima 213, 247, 296 nmCayman Chemical[1]

The chemical structure of CAY10654, a propanediamide derivative, contains functional groups susceptible to degradation, primarily the amide linkages. Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, a reaction that is often accelerated by heat.[2][3][4][5] The presence of a hydroxyl group on the phenyl ring also introduces a potential site for oxidation.

Long-Term Storage of Solid CAY10654

For long-term preservation of its chemical integrity, solid CAY10654 should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen)Protects against moisture, which can facilitate hydrolysis, and oxygen, which can cause oxidation.
Light Protected from light (amber vial)Although specific photostability data is unavailable, protection from light is a standard precaution for complex organic molecules.

Under these conditions, CAY10654 has a reported stability of at least four years.[1]

Preparation and Storage of Stock Solutions

The transition from a stable solid to a solution introduces new stability challenges. The choice of solvent and storage conditions for stock solutions is critical for obtaining reproducible experimental results.

Solvent Selection and Solubility

CAY10654 exhibits good solubility in several common organic solvents.

Table 2: Solubility of CAY10654

SolventApproximate SolubilitySource
Dimethylformamide (DMF) 20 mg/mLCayman Chemical[1]
Dimethyl Sulfoxide (DMSO) 10 mg/mLCayman Chemical[1]
Ethanol 5 mg/mLCayman Chemical[1]

Expert Insight: While CAY10654 is soluble in all three solvents, DMSO is often the preferred choice for biological experiments due to its high solvating power and miscibility with aqueous media. However, it is crucial to use high-purity, anhydrous DMSO as it is hygroscopic and the presence of water can impact compound stability.[6] DMF can also be a suitable alternative, but it is known to degrade over time to form dimethylamine and formic acid, which can affect the pH and reactivity of the stock solution.[7] Ethanol is a less common choice for primary stock solutions due to the lower solubility of many compounds and its potential to evaporate, thereby concentrating the stock.

Recommended Protocol for Preparing a 10 mM DMSO Stock Solution
  • Acclimatization: Allow the vial of solid CAY10654 to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of CAY10654 in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of CAY10654 (MW = 340.9 g/mol ), you would add 293.3 µL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or light-protected vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.

Storage of Stock Solutions
ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLower temperatures significantly slow down potential degradation reactions in solution.
Light Protected from light (amber vials or wrapped in foil)Prevents potential photodegradation.
Freeze-Thaw Cycles MinimizeRepeated freezing and thawing can introduce moisture and promote degradation. Aliquoting is strongly recommended.

While specific stability data for CAY10654 in solution is not publicly available, it is best practice to prepare fresh dilutions for experiments from the frozen stock and to use the stock solution within a few months of preparation.

Stability in Aqueous Solutions and Experimental Buffers

For most biological applications, the organic stock solution of CAY10654 will be diluted into an aqueous buffer. This is the stage where the compound is most vulnerable to degradation.

Hydrolytic Stability

CAY10654 is an analog of N-acyl homoserine lactones (AHLs), which are known to be susceptible to pH-dependent hydrolysis, particularly at the lactone ring. Although CAY10654 does not possess a lactone ring, its amide bonds are also prone to hydrolysis, especially under non-neutral pH conditions.

Diagram 1: Potential Hydrolysis of CAY10654

G CAY10654 CAY10654 (N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide) Products Hydrolysis Products (Carboxylic Acid + Amines) CAY10654->Products Amide Bond Cleavage Conditions Acidic or Basic pH Elevated Temperature Conditions->CAY10654

Caption: Potential hydrolytic degradation pathway of CAY10654.

Expert Recommendations:

  • pH: It is advisable to maintain the pH of the experimental buffer as close to neutral (pH 7.0-7.4) as possible. Both acidic and alkaline conditions are likely to accelerate the hydrolysis of the amide bonds.

  • Temperature: Perform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible.

  • Time: Prepare working solutions in aqueous buffers immediately before use. Do not store CAY10654 in aqueous solutions for extended periods.

Protocol for Assessing Solution Stability

For critical long-term experiments, it is recommended to perform an in-house stability study.

Diagram 2: Workflow for CAY10654 Solution Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare fresh CAY10654 stock solution in DMSO Dilute Dilute into aqueous buffer of interest Prep->Dilute T0 Time = 0 h (Control) Dilute->T0 T_int Intermediate Timepoints (e.g., 2, 4, 8, 24 h) Dilute->T_int T_final Final Timepoint (e.g., 48 h) Dilute->T_final Analyze Analyze by HPLC-UV or LC-MS T0->Analyze T_int->Analyze T_final->Analyze Eval Compare peak area/ concentration to T0 Analyze->Eval

Caption: A typical workflow for evaluating the stability of CAY10654 in an aqueous experimental buffer.

  • Preparation: Prepare a fresh solution of CAY10654 in the desired aqueous buffer at the final working concentration.

  • Time Zero Analysis: Immediately analyze an aliquot of the solution using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial concentration (Time 0).

  • Incubation: Incubate the remaining solution under the intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same analytical method.

  • Data Analysis: Compare the peak area or concentration of CAY10654 at each time point to the Time 0 value. A significant decrease indicates degradation.

Summary and Key Takeaways

  • Solid CAY10654: Store at -20°C in a dry, dark environment for long-term stability (≥ 4 years).

  • Stock Solutions (in anhydrous DMSO or DMF): Prepare concentrated stock solutions, aliquot into single-use vials, and store at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh immediately before each experiment. Avoid prolonged storage in aqueous buffers, especially at non-neutral pH or elevated temperatures.

  • Validation: For critical applications, consider performing a preliminary stability study under your specific experimental conditions.

By adhering to these guidelines, researchers can ensure the chemical integrity of CAY10654, leading to more reliable and reproducible experimental outcomes.

References

  • Kozikowski, A. P., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. (2023). Available from: [Link]

  • Clark, J. The Hydrolysis of Amides. (2015). Chemguide. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). Available from: [Link]

  • Lumen Learning. Chemical Properties of Amides: Hydrolysis. In The Basics of General, Organic, and Biological Chemistry. Available from: [Link]

  • McMahon, K. M., et al. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science, 25(1), e3139. Available from: [Link]

Sources

Application Note: CAY10654 as a Chemical Probe for Elucidating Host-Pathogen Interactions via SIRT2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The dynamic interplay between a host and an invading pathogen is a complex biological conflict, often described as a molecular "tug-of-war" where the pathogen seeks to exploit host cellular machinery for its own survival and replication, while the host mounts a robust immune defense to eliminate the threat.[1][2] A significant challenge in modern medicine is the rise of antimicrobial resistance, which necessitates novel therapeutic strategies. One promising approach is the development of host-targeted therapies, which aim to modulate host cellular pathways that pathogens hijack, thereby creating an inhospitable environment for the invader.[3] This strategy is less likely to drive the evolution of pathogen resistance compared to conventional drugs that target microbial components directly.[3]

A key host factor that has emerged as a critical regulator in this conflict is Sirtuin 2 (SIRT2), a NAD⁺-dependent protein deacetylase predominantly located in the cytoplasm.[3] Pathogens, ranging from intracellular bacteria like Listeria monocytogenes to a variety of RNA and DNA viruses, have been shown to manipulate SIRT2 activity to their advantage, often to reprogram host cell transcription and prevent premature cell death, thus securing a niche for replication.[3]

CAY10654 is a potent and selective small molecule inhibitor of SIRT2. While initially developed as a synthetic analog of bacterial quorum-sensing molecules that suppresses host immunity, its primary utility in studying host-pathogen interactions lies in its ability to precisely target and inhibit host SIRT2 activity.[4] This makes CAY10654 an invaluable chemical probe for dissecting the role of SIRT2 in pathogenesis and for validating it as a potential therapeutic target. This guide provides a comprehensive overview of the mechanism of CAY10654 and detailed protocols for its application in studying bacterial and viral infections, as well as host inflammatory responses.

Mechanism of Action: Targeting the Host-Pathogen Interface

SIRT2 plays a central role in a variety of cellular processes that are directly relevant to infection and immunity, including the regulation of inflammation, cellular metabolism, and cytoskeletal dynamics through the deacetylation of substrates like α-tubulin.[3][5][6] During an infection, pathogens can manipulate SIRT2 activity to:

  • Suppress Apoptosis: Inhibit the programmed death of the infected cell, allowing more time for pathogen replication.[7]

  • Modulate Inflammation: Alter inflammatory signaling pathways, such as the NF-κB pathway, to either dampen the initial immune response or induce a pathological inflammatory state.[8]

  • Reprogram Metabolism: Shift host cell metabolism to favor the production of resources needed for pathogen proliferation.[5]

CAY10654 acts by inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, reversing the pro-pathogenic effects and restoring host cell functions that can control and clear the infection. For example, inhibiting SIRT2 can enhance the metabolic fitness and effector functions of T cells, a critical component of the adaptive immune response.[5]

G cluster_pathogen Pathogen cluster_host Host Cell Pathogen Pathogen (Virus/Bacteria) SIRT2 SIRT2 (Deacetylase) Pathogen->SIRT2 Manipulates/ Activates Substrates Host Proteins (e.g., α-tubulin, NF-κB, Metabolic Enzymes) SIRT2->Substrates Deacetylates AntiPathogen Anti-Pathogen Outcome: • Restored Host Defense • Enhanced T-Cell Function • Pathogen Clearance SIRT2->AntiPathogen Inhibition Leads to ProPathogen Pro-Pathogen Outcome: • Suppressed Apoptosis • Altered Inflammation • Metabolic Reprogramming Substrates->ProPathogen Leads to CAY10654 CAY10654 CAY10654->SIRT2 Inhibits

Figure 1: Mechanism of CAY10654 in host-pathogen interactions.
Product Specifications & Preparation

Proper handling and preparation of CAY10654 are crucial for reproducible experimental results.

ParameterSpecification
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide
CAS Number 1298023-69-4[4]
Molecular Formula C₁₇H₂₅ClN₂O₃
Molecular Weight 340.9 g/mol [4]
Solubility DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL[4]
Storage Store at -20°C[4]
Stability ≥ 4 years[4]

Protocol for Stock Solution Preparation (10 mM):

  • Calculate: To prepare a 10 mM stock solution from 1 mg of CAY10654 (MW = 340.9), you will need 293.3 µL of DMSO. (Calculation: (1 mg / 340.9 g/mol ) * (1 L / 0.01 mol) * 1000 mL/L * 1000 µL/mL = 293.3 µL).

  • Reconstitute: Aseptically add 293.3 µL of sterile, cell-culture grade DMSO to 1 mg of CAY10654 powder.

  • Dissolve: Vortex briefly until the powder is fully dissolved.

  • Aliquot & Store: Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent toxicity. Always include a vehicle control (DMSO alone) in your experiments.

Application Protocols

The following protocols provide detailed methodologies for using CAY10654 in common host-pathogen interaction models.

G cluster_readouts Experimental Readouts start Seed Host Cells (e.g., Macrophages) infect Infect with Intracellular Bacteria (e.g., Listeria monocytogenes) start->infect extracellular Kill Extracellular Bacteria (Gentamicin Treatment) infect->extracellular treat Treat with CAY10654 (Dose-Response) extracellular->treat incubate Incubate (Time-Course) treat->incubate lyse Lyse Host Cells incubate->lyse host_analysis Parallel Analysis of Host Response (Western Blot, qPCR, ELISA) incubate->host_analysis plate Serial Dilution & Plating lyse->plate cfu Enumerate Colony Forming Units (CFU) plate->cfu

Figure 2: Workflow for assessing CAY10654's effect on intracellular bacteria.
Protocol: Quantifying the Effect of CAY10654 on Intracellular Bacterial Replication

Rationale: This protocol determines the efficacy of CAY10654 in limiting the replication of an intracellular bacterium within a host cell, such as a macrophage. The key is to differentiate between the compound's effect on the pathogen versus its modulation of the host's ability to control the infection. A gentamicin protection assay is used to eliminate extracellular bacteria, ensuring that only intracellular replication is measured.[7]

Materials:

  • CAY10654 10 mM stock in DMSO

  • Host Cells: RAW264.7 murine macrophages or THP-1 human monocytes

  • Pathogen: Listeria monocytogenes or other suitable intracellular bacterium

  • Culture Media: DMEM or RPMI-1640 with 10% FBS

  • Gentamicin solution (10 mg/mL)

  • Lysis Buffer: Sterile water with 0.1% Triton X-100

  • Phosphate-Buffered Saline (PBS)

  • Brain Heart Infusion (BHI) agar plates

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Bacterial Preparation: Culture L. monocytogenes overnight in BHI broth. The next day, subculture the bacteria and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Infection: Wash the host cell monolayers twice with warm PBS. Infect the cells with L. monocytogenes at a Multiplicity of Infection (MOI) of 10 in serum-free medium. Centrifuge the plate at 200 x g for 5 minutes to synchronize infection and incubate for 1 hour at 37°C.

  • Extracellular Bacteria Removal: Aspirate the infection medium. Wash the cells three times with warm PBS. Add fresh culture medium containing 50 µg/mL gentamicin and incubate for 30 minutes to kill all extracellular bacteria. This timepoint is considered T=0.

  • CAY10654 Treatment: Aspirate the gentamicin medium. Add fresh medium containing a lower concentration of gentamicin (10 µg/mL) to prevent reinfection from lysed cells. Add CAY10654 at various final concentrations (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO equivalent to the highest CAY10654 concentration).

  • Time-Course Incubation: Return the plate to the incubator. Samples will be collected at different time points post-infection (e.g., 2, 4, 8, and 24 hours).

  • Cell Lysis and Plating: At each time point, wash the cells twice with PBS. Lyse the cells by adding 500 µL of cold 0.1% Triton X-100 lysis buffer to each well and incubating for 5 minutes. Pipette vigorously to ensure complete lysis.

  • Enumeration: Perform 10-fold serial dilutions of the lysates in sterile PBS. Plate 100 µL of appropriate dilutions onto BHI agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the number of Colony Forming Units (CFUs) per well. Plot CFU/well versus time for each treatment condition. A significant reduction in CFU counts in CAY10654-treated wells compared to the vehicle control indicates an enhancement of the host's bactericidal capacity.

Protocol: Virus Yield Reduction Assay

Rationale: This assay quantifies the impact of CAY10654 on the production of infectious viral particles. Since SIRT2 is implicated in the replication of both RNA and DNA viruses, this protocol can be adapted for various viral models.[3] The key is to measure the amount of infectious progeny virus, typically by a plaque assay or TCID50, which distinguishes from simply measuring viral RNA or protein.[9]

Materials:

  • CAY10654 10 mM stock in DMSO

  • Host Cells: Vero E6 (for SARS-CoV-2), A549 (for Influenza A), or other permissive cell lines

  • Virus: A specific virus stock with a known titer (PFU/mL)

  • Culture Media and Infection Media (low serum, e.g., 2% FBS)

  • Reagents for Plaque Assay: Agarose or methylcellulose overlay

Methodology:

  • Cell Seeding: Seed host cells in a 12-well plate to form a confluent monolayer on the day of infection.

  • Compound Treatment: Pre-treat the cells by replacing the medium with infection medium containing serial dilutions of CAY10654 (e.g., 0.1 to 25 µM) or a vehicle control (DMSO). Incubate for 2-4 hours. This step tests for prophylactic effects; for therapeutic effects, the compound can be added post-infection.

  • Infection: Infect the cells with the virus at a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Incubation: Remove the viral inoculum, wash the cells once with PBS, and add back the medium containing the same concentrations of CAY10654 or vehicle.

  • Harvesting: At a time point corresponding to the peak of viral replication (e.g., 24, 48, or 72 hours post-infection), collect the culture supernatants. These supernatants contain the progeny virus.

  • Viral Titer Determination (Plaque Assay):

    • Prepare confluent monolayers of fresh host cells in 6-well plates.

    • Create 10-fold serial dilutions of the harvested supernatants.

    • Infect the fresh cell monolayers with 100 µL of each dilution for 1 hour.

    • Remove the inoculum and overlay the cells with medium containing 0.5% low-melting-point agarose or 1.2% methylcellulose.

    • Incubate for 2-5 days (depending on the virus) until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the viral titer (PFU/mL) for each treatment condition. Plot the percent reduction in viral titer compared to the vehicle control against the CAY10654 concentration to determine the EC₅₀ (50% effective concentration). A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be performed to ensure the observed antiviral effect is not due to cell death.

Protocol: Analysis of Host Pro-inflammatory Cytokine Production

Rationale: Pathogens and their components (PAMPs), such as lipopolysaccharide (LPS), trigger a strong inflammatory response in host immune cells.[8][10] This protocol uses CAY10654 to investigate the role of SIRT2 in modulating this response by measuring the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • CAY10654 10 mM stock in DMSO

  • Host Cells: Primary bone marrow-derived macrophages or THP-1 monocytes

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (100 ng/mL final concentration)

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Commercially available ELISA kits for murine or human TNF-α and IL-6

Methodology:

  • Cell Seeding: Seed macrophages or differentiated THP-1 cells in a 48-well plate at 5 x 10⁵ cells/well and allow them to rest overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of CAY10654 or a vehicle control. Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation:

    • For qPCR analysis of cytokine mRNA: Incubate for 4-6 hours. This captures the peak of transcriptional activity.

    • For ELISA analysis of secreted cytokine protein: Incubate for 18-24 hours.

  • Sample Collection:

    • qPCR: At the 4-6 hour time point, aspirate the medium and lyse the cells directly in the well using an appropriate lysis buffer (e.g., from an RNA extraction kit).

    • ELISA: At the 18-24 hour time point, collect the culture supernatants and centrifuge to pellet any cell debris. Store the clarified supernatants at -80°C until analysis.

  • Analysis:

    • qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR using primers specific for Tnf, Il6, and a housekeeping gene (e.g., Gapdh or Actb). Calculate the relative fold change in gene expression using the ΔΔCt method.

    • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.

  • Data Interpretation: A dose-dependent decrease in cytokine mRNA and protein levels in CAY10654-treated cells compared to the vehicle control would indicate that SIRT2 activity is required for a full inflammatory response to LPS.

References

  • Hurdle, J. G., et al. (2021). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. Pharmaceuticals (Basel). [Link]

  • Interaction between sirt2 inhibitor and pathogen sirtuin1 protein. ResearchGate. [Link]

  • Abusnana, S., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Monaco, S., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. [Link]

  • Wang, Y., et al. (2014). Sirtuin inhibitors as anticancer agents. Journal of Drug Discovery. [Link]

  • Wang, Y., et al. (2022). Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Cancer Immunology Research. [Link]

  • Chen, X., et al. (2020). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience. [Link]

  • Rumpf, T., et al. (2015). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science. [Link]

  • Childs, C. E., et al. (2021). The effects of twenty-four nutrients and phytonutrients on immune system function and inflammation: A narrative review. Immunity, Inflammation and Disease. [Link]

  • Action Mechanisms of Effectors in Plant-Pathogen Interaction. MDPI. [Link]

  • Essential protocols for animal cell culture. QIAGEN. [Link]

  • [Diagnosis of bacterial infection using procalcitonin]. PubMed. [Link]

  • Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed. [Link]

  • Rudel, T., et al. (2010). Molecular Mechanisms of Host-Pathogen Interactions and their Potential for the Discovery of New Drug Targets. Current Drug Targets. [Link]

  • Mechanism and Function of Type IV Secretion During Infection of the Human Host. PubMed. [Link]

  • Primary Cell Culture: Protocols & Guidance. YouTube. [Link]

  • A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents. PubMed. [Link]

  • A tug-of-war between the host and the pathogen generates strategic hotspots for the development of novel therapeutic interventions against infectious diseases. PubMed Central. [Link]

  • The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. PubMed Central. [Link]

  • Recent advancements for the evaluation of anti-viral activities of natural products. PubMed Central. [Link]

  • Early diagnosis of bacterial infection in patients with septicopyemia by laboratory analysis of PCT, CRP and IL-6. PubMed. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Infectious virus results in different cell lines. ResearchGate. [Link]

  • Host-Pathogen Interaction: Biology and Public Health. PubMed. [Link]

  • Anti-inflammatory effects and enhancing immune response of freshwater hybrid catfish oil in RAW264.7 cells. PubMed. [Link]

  • Viral reactivations and co-infections in COVID-19 patients: a systematic review. PubMed. [Link]

  • Genomic and immunocyte characterisation of bloodstream infection caused by Klebsiella pneumoniae. PubMed. [Link]

  • Serum procalcitonin and C-reactive protein levels as markers of bacterial infection in patients with liver cirrhosis: a systematic review and meta-analysis. PubMed. [Link]

  • Bioprinted Four-Cell-Type Lung Model for Viral Infection Studies Under Air–Liquid Interface Conditions. MDPI. [Link]

  • General Overview of Klebsiella pneumoniae: Epidemiology and the Role of Siderophores in Its Pathogenicity. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting CAY10654 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: CAY10654 Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for CAY10654. This guide is designed to provide you, a valued researcher, with in-depth, practical solutions for the solubility challenges associated with CAY10654 in aqueous media. As Senior Application Scientists, we understand that compound precipitation can compromise experimental results, leading to inaccurate dosing and confounding data.[1] This resource provides clear, step-by-step protocols and explains the scientific principles behind them to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is CAY10654, and why is its solubility in aqueous media a concern?

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are molecules used in quorum sensing by the gram-negative pathogen Pseudomonas aeruginosa.[2] It is designed to suppress the host immune system without inducing the bacterial transcriptional activator, LasR.[2]

Like many small molecule inhibitors developed for specificity and cell permeability, CAY10654 is a hydrophobic compound. This inherent hydrophobicity leads to limited solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1] When the concentration of a hydrophobic compound exceeds its solubility limit in an aqueous environment, it can precipitate out of solution, leading to several experimental problems:

  • Inaccurate Dosing: The actual concentration of the biologically active, dissolved compound will be lower than intended.[1]

  • Cellular Toxicity: Precipitated particles can cause cellular stress and artifacts unrelated to the compound's pharmacological activity.[1]

  • Assay Interference: Precipitates can interfere with light microscopy and plate-based absorbance or fluorescence readings.[1]

Understanding and overcoming these solubility issues is critical for obtaining reliable and interpretable results.

Q2: What is the recommended solvent for preparing a CAY10654 stock solution?

It is standard practice to first prepare a high-concentration stock solution in an organic solvent in which the compound is highly soluble.[3] This concentrated stock is then used for subsequent dilutions into your aqueous experimental medium.

The manufacturer, Cayman Chemical, provides the following solubility data for CAY10654 in common organic solvents.[2]

SolventApproximate SolubilityMolar Equivalent (MW: 340.9 g/mol )
DMF 20 mg/mL~58.7 mM
DMSO 10 mg/mL~29.3 mM
Ethanol 5 mg/mL~14.7 mM

Recommendation: For most applications, Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations (typically ≤0.5%).[4]

Protocols and Troubleshooting

Q3: How do I correctly prepare a working solution of CAY10654 in aqueous media (e.g., cell culture medium, PBS)?

The key to preventing precipitation is to avoid "solvent shock," a phenomenon that occurs when a compound rapidly crashes out of solution upon dilution from a high-solubility organic solvent into a low-solubility aqueous medium.[1] The following protocol is designed to minimize this effect.

  • Prepare a Concentrated Stock: Dissolve CAY10654 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle vortexing or brief sonication in a water bath can aid dissolution.[1] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.[1]

  • Pre-warm Aqueous Medium: Before preparing your working solution, pre-warm your aqueous medium (e.g., complete cell culture medium with serum) to the temperature of your experiment (typically 37°C).[5] Temperature changes can negatively affect solubility.[1]

  • Perform Serial Dilutions (Recommended): Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in solvent concentration is crucial.[5]

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Intermediate Dilution: First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

      • Final Dilution: Then, dilute this 100 µM solution 1:10 into your final volume of pre-warmed medium.

  • Add Stock to Medium Correctly: When diluting, add the CAY10654 stock solution dropwise into the vortexing aqueous medium .[6] This rapid dispersion prevents localized high concentrations that trigger precipitation. Never add the aqueous medium directly to the concentrated stock.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell-based assays, it is critical to keep the final DMSO concentration below 1%, and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity.[4]

G

Q4: My CAY10654 precipitated after I added it to my aqueous buffer. What should I do?

Precipitation is a clear sign that the compound's solubility limit has been exceeded under the current conditions. Use the following troubleshooting guide to identify the cause and find a solution.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Reduce final concentration. Perform a dose-response experiment to find the max soluble concentration. check_conc->reduce_conc  Yes check_protocol Was the dilution protocol followed correctly? check_conc->check_protocol  No fix_protocol Solution: 1. Use serial dilutions. 2. Add stock to VORTEXING buffer. 3. Ensure buffer was pre-warmed. check_protocol->fix_protocol  No check_dmso Is the final DMSO concentration too low (<0.1%)? check_protocol->check_dmso  Yes increase_dmso Solution: Increase final DMSO to 0.5% if tolerated by cells. This acts as a co-solvent. check_dmso->increase_dmso  Yes consider_excipients Advanced Solution: Consider formulation with solubilizing agents (e.g., Tween® 80, PEG, cyclodextrins) for in vivo or challenging assays. check_dmso->consider_excipients  No

Q5: Can I use heating or sonication to get my CAY10654 working solution into solution?

While these techniques are common in the lab, they must be used with caution:

  • Sonication: A brief (5-10 minute) sonication in a water bath can be effective for dissolving the initial powder into the organic stock solvent (e.g., DMSO).[1] It can also help break up small, invisible aggregates that may have formed in the stock solution over time. However, excessive sonication can generate heat and potentially degrade the compound.

  • Heating: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound is recommended as it mimics the experimental conditions and can slightly improve solubility.[1] However, do not boil or excessively heat the solution , as this can cause chemical degradation of CAY10654, rendering it inactive.

Q6: I need to prepare a formulation for an in vivo study. How can I improve solubility and stability?

In vivo studies require formulations that remain stable upon administration. A simple DMSO/saline solution is often insufficient and can cause precipitation at the injection site. For these applications, more complex vehicles are typically required.

While specific formulation development is beyond the scope of this guide, common strategies for poorly soluble compounds include using a mixture of co-solvents and surfactants.[5] A widely used vehicle for non-polar compounds consists of:

  • 5-10% DMSO

  • 40% PEG300

  • 5% Tween® 80

  • 45-50% Saline or Water [5]

Such formulations help create stable microemulsions or micellar solutions that keep the compound soluble in the bloodstream.[7][8] It is imperative to test any new formulation for toxicity and compatibility in a small pilot study before proceeding to a full experiment.

References

  • CAY10654 Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/10012613/cay10654]
  • Preventing Small Molecule Inhibitor Precipitation in Aqueous Solutions. BenchChem Technical Support Center. [URL: https://www.benchchem.
  • Preventing SLC-391 Precipitation in Aqueous Solutions. BenchChem Technical Support Center. [URL: https://www.benchchem.
  • How to Avoid PTC-028 Precipitation in Aqueous Solutions. BenchChem Technical Support Center. [URL: https://www.benchchem.
  • Discussion on Compound Precipitation in PBS. ResearchGate. [URL: https://www.researchgate.
  • Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22906565/]
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6915830/]
  • Discussion on Minimum DMSO Concentration for Dissolving Drugs. ResearchGate. [URL: https://www.researchgate.
  • IN-VIVO Drug Release Studies. ResearchGate. [URL: https://www.researchgate.net/publication/338271738_IN-VIVO_Drug_Release_Studies]
  • Preparation, characterization, and evaluation (in-vitro, ex-vivo, and in-vivo) of naturosomal nanocarriers for enhanced delivery and therapeutic efficacy of hesperetin. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0274916]

Sources

Technical Support Center: Optimizing CAY10654 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for CAY10654. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on utilizing CAY10654 while minimizing cytotoxic effects. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is CAY10654 and what is its primary mechanism of action?

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are involved in quorum sensing in bacteria like Pseudomonas aeruginosa. However, its primary application in mammalian systems is as an immunosuppressive agent. It has been shown to inhibit the proliferation of mouse peripheral blood leukocytes stimulated by concanavalin A, with an EC₅₀ of 9.3 μM, without causing cytotoxicity at this effective concentration.[1] CAY10654 is also investigated for its role as a sirtuin inhibitor, which can induce cell death and p53 acetylation by targeting both SIRT1 and SIRT2.[2][3]

Q2: I'm observing significant cell death in my experiments with CAY10654. What are the potential causes?

Several factors could be contributing to unexpected cytotoxicity:

  • High Concentration: The most common reason for cytotoxicity is a concentration of CAY10654 that is too high for your specific cell type. It is crucial to determine the optimal concentration range for each cell line.

  • Off-Target Effects: At higher concentrations, CAY10654 may have off-target effects, leading to cellular stress and death.[4] These effects can be unrelated to its intended mechanism of action.

  • Solvent Toxicity: The solvent used to dissolve CAY10654, such as DMSO or ethanol, can be toxic to cells at certain concentrations.[5] It is important to have a vehicle control in your experiments to account for this.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. A concentration that is non-toxic in one cell line may be cytotoxic in another.

  • Extended Exposure Time: The duration of exposure to CAY10654 can also influence its cytotoxic effects.[4]

Q3: How can I determine the optimal, non-cytotoxic concentration of CAY10654 for my experiments?

The key is to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This involves treating your cells with a range of CAY10654 concentrations and measuring cell viability.

Troubleshooting Guide

Issue 1: High background signal in my cytotoxicity assay.

  • Possible Cause: Contamination of the culture medium or interference from the compound itself.

  • Solution: Always include a "medium only" blank in your assay plate to subtract the background absorbance or luminescence.[6] If CAY10654 has intrinsic color or fluorescence, you should also include a control with the compound in the medium without cells.

Issue 2: My dose-response curve is not sigmoidal.

  • Possible Cause: The concentration range tested might be too narrow or not centered around the IC₅₀.

  • Solution: Broaden the range of concentrations in your initial experiment.[5] Once you have an approximate IC₅₀, you can perform a more focused experiment with a narrower range of concentrations around this value.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell seeding density, passage number, or subtle changes in experimental conditions.

  • Solution: Standardize your cell culture and assay protocols. Ensure you are using cells within a consistent passage number range and that the initial cell seeding density is the same for all experiments.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC₅₀ of CAY10654 using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7][8] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Materials:

  • CAY10654

  • Appropriate solvent (e.g., DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., 0.01 M HCl with 10% SDS)[10]

  • Plate reader capable of measuring absorbance at 570-590 nm[7]

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of CAY10654 in a suitable solvent.[4] Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the old media and add fresh media containing the different concentrations of CAY10654 to the wells. Include a vehicle control (media with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the CAY10654 concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[11][12] This enzyme is released into the culture medium when the plasma membrane is compromised.[12]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells treated with a range of CAY10654 concentrations (as in Protocol 1)

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Collection: Carefully collect a small amount of the cell culture supernatant from each well of your treated plate.

  • Assay Reaction: Follow the manufacturer's instructions to set up the LDH reaction. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes).

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release for each concentration and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Detecting Apoptosis with a Caspase-3/7 Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[13] This assay measures their activity to specifically assess apoptosis induction. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activities of caspase-3 and -7.[14]

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • Cells treated with a range of CAY10654 concentrations

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer as per the manufacturer's instructions.[15][16]

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well of the plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.[15] Plot the signal against the CAY10654 concentration.

Data Interpretation and Visualization

Table 1: Example Data for Determining CAY10654 Cytotoxicity
CAY10654 Conc. (µM)% Cell Viability (MTT)% LDH ReleaseRelative Caspase-3/7 Activity
0 (Vehicle)10051.0
19861.1
59581.3
1085152.5
2050455.2
5015808.9
1005959.5
Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Optimal Concentration Selection A Dose-Response Experiment (Broad Concentration Range) B Cell Viability Assay (MTT) A->B C Refined Dose-Response (Narrow Concentration Range) B->C Identify approximate cytotoxic range D Membrane Integrity Assay (LDH) C->D E Apoptosis Assay (Caspase-3/7) C->E F Determine Cytotoxic IC50 D->F E->F G Select Non-Toxic Concentration Range for Functional Assays F->G

Caption: Workflow for optimizing CAY10654 concentration.

Logical Relationship of Cytotoxicity Assays

G cluster_0 Cellular Health Indicators cluster_1 Interpretation Metabolism Metabolic Activity (MTT Assay) Viability Decreased Viability Metabolism->Viability Reduced in unhealthy cells Membrane Membrane Integrity (LDH Assay) Membrane->Viability Compromised in necrotic cells Apoptosis Apoptosis Induction (Caspase Assay) Apoptosis->Viability Increased in apoptotic cells

Caption: Relationship between different cytotoxicity assays.

By following these guidelines and protocols, you can confidently determine the optimal concentration of CAY10654 for your experiments, ensuring that your results are not confounded by unintended cytotoxicity.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018, June 1). PubMed. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). Assay Genie. [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025, April 29). Bitesize Bio. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). Frontiers. [Link]

  • SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. (n.d.). Semantic Scholar. [Link]

  • Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect. (n.d.). ResearchGate. [Link]

Sources

How to prevent CAY10654 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAY10654. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for using CAY10654 in cell culture. Our goal is to help you prevent common issues like precipitation, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: I've just added my CAY10654 stock solution to my cell culture media and it immediately turned cloudy. What is causing this precipitation?

A1: Immediate precipitation, often called "crashing out," is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution like cell culture media.[1][2] The primary cause is that the compound's concentration has exceeded its solubility limit in the final aqueous environment.

Several factors contribute to this:

  • Solvent Exchange: CAY10654 is significantly more soluble in organic solvents like DMSO than in aqueous media.[3] When the concentrated stock is rapidly diluted, the DMSO disperses, leaving the CAY10654 in an environment where it is poorly soluble, causing it to precipitate.[1][2]

  • High Final Concentration: The intended final concentration of CAY10654 in your media may simply be higher than its maximum solubility in that specific media formulation.

  • Temperature: Adding the stock solution to cold media can decrease the compound's solubility.[2]

Q2: What is the recommended solvent for making a CAY10654 stock solution?

A2: Based on the manufacturer's data, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for CAY10654.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water.[4][5]

CAY10654 Solubility Data

Solvent Solubility Source
DMF 20 mg/mL Cayman Chemical[3]
DMSO 10 mg/mL Cayman Chemical[3]

| Ethanol | 5 mg/mL | Cayman Chemical[3] |

While DMF offers higher solubility, DMSO is the standard and preferred solvent for most cell culture applications due to its established use and extensive characterization in biological systems.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture media?

A3: It is critical to keep the final concentration of the vehicle solvent (DMSO) as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. As a general rule, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1% .[2] Always run a vehicle control (media with the same final concentration of DMSO but without CAY10654) to ensure that any observed cellular effects are due to the compound and not the solvent.

Q4: How can I distinguish between CAY10654 precipitation, media component precipitation, and microbial contamination?

A4: This is a crucial diagnostic step.

  • Microscopic Examination: Observe a sample of the media under a microscope. Compound precipitation often appears as fine, crystalline, or amorphous particulate matter.[1] In contrast, bacterial contamination will appear as small, motile rods or cocci, while yeast will appear as budding oval shapes. Fungal contamination often presents as filamentous hyphae.

  • Control Flasks: The most reliable method is to use proper controls. Prepare three flasks:

    • Media Only: No additions.

    • Vehicle Control: Media + DMSO (at the same final concentration as your experimental flask).

    • Experimental: Media + DMSO + CAY10654. If precipitation only occurs in the experimental flask, it is almost certainly CAY10654. If it occurs in both the vehicle control and experimental flasks, it might be an interaction with DMSO. If it occurs in all three, it is likely due to the precipitation of media components (e.g., salts, proteins) or contamination.[6][7]

Troubleshooting Guide: Preventing Precipitation

This section provides a systematic approach to resolving precipitation issues during your experiments.

Issue 1: Immediate Precipitation When Adding CAY10654 to Media

This is the most common problem and is typically due to improper dilution technique.

cluster_workflow Workflow: Preventing Immediate Precipitation Start Start: Prepare CAY10654 Solution Stock Prepare a high-concentration stock in 100% DMSO (e.g., 10 mM). Start->Stock Warm Pre-warm cell culture media to 37°C. Stock->Warm Dilute Add stock solution drop-wise to the center of the media vortex while gently swirling. Warm->Dilute Final_Conc Ensure final DMSO concentration is <0.5%, ideally <0.1%. Dilute->Final_Conc Inspect Visually inspect for clarity. Final_Conc->Inspect Success Success: Solution is clear. Proceed with experiment. Inspect->Success Clear Failure Precipitation Occurs. See Troubleshooting. Inspect->Failure Cloudy

Caption: Recommended workflow for diluting CAY10654 stock solution.

Causality and Explanation:

  • High-Concentration Stock: Creating a concentrated stock minimizes the volume of DMSO added to your culture, making it easier to keep the final solvent concentration low.[8]

  • Pre-Warmed Media: Solubility is often temperature-dependent. Using media at 37°C helps maintain the solubility of CAY10654 as it is diluted.[2]

  • Drop-wise Addition with Swirling: This is the most critical step.[1] Adding the stock solution slowly into the vortex of gently swirling media ensures rapid and even dispersion. This prevents localized areas of high compound concentration and avoids the "solvent shock" that causes precipitation.

Issue 2: Delayed Precipitation (Media Becomes Cloudy After Incubation)

If the media is clear initially but develops a precipitate hours or days later, consider these possibilities:

  • Compound Instability: While less common, the compound may be unstable in the aqueous, buffered environment of the cell culture media over time.

  • Interaction with Media Components: CAY10654 might slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[2][9] This is more common in complex or serum-containing media.

  • Evaporation: In long-term cultures, evaporation from the culture vessel can increase the concentration of all components, including CAY10654, pushing it past its solubility limit.[1][6] Ensure your incubator has adequate humidity and use appropriate cultureware.

  • pH Shift: Cellular metabolism can alter the pH of the culture medium over time. If the solubility of CAY10654 is pH-dependent, this shift could trigger precipitation. Monitor the media color (if it contains phenol red) and ensure it remains within the optimal range.

Experimental Protocols
Protocol 1: Preparation of a 10 mM CAY10654 Stock Solution in DMSO

Objective: To create a stable, high-concentration stock solution for serial dilution.

Materials:

  • CAY10654 (Molecular Weight: 340.9 g/mol )[3]

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom microcentrifuge tubes

Procedure:

  • Calculation: To make a 10 mM stock solution, you need to dissolve 3.409 mg of CAY10654 in 1 mL of DMSO.

    • Scientist's Note: It is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (2.93 mL in this case) for better accuracy.

  • Weighing: Carefully weigh the CAY10654 powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the CAY10654.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath can be used.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store tightly sealed at -20°C or -80°C.

    • Scientist's Note: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the concentrated stock solution.[6][10]

cluster_workflow Troubleshooting CAY10654 Precipitation Start Precipitate Observed in Media Timing When did it appear? Start->Timing Immediate Immediately upon addition Timing->Immediate Immediate Delayed After hours/days of incubation Timing->Delayed Delayed CheckStock Is stock solution clear? Immediate->CheckStock CheckEvap Is there media evaporation? (Check incubator humidity) Delayed->CheckEvap CheckMethod Was media pre-warmed (37°C)? Was stock added drop-wise with swirling? CheckStock->CheckMethod Yes, stock is clear CheckConc Is final concentration too high? (Perform solubility test - Protocol 3) CheckMethod->CheckConc Yes, method was correct CheckpH Has media pH shifted? (Check color/pH meter) CheckEvap->CheckpH No evaporation CheckInteraction Possible interaction with media components. (Try different media formulation) CheckpH->CheckInteraction pH is stable

Caption: A logical workflow for troubleshooting CAY10654 precipitation.

Protocol 2: Diluting CAY10654 into Cell Culture Media

Objective: To correctly introduce CAY10654 into the final culture medium without causing precipitation.

Procedure:

  • Thaw Stock: Remove one aliquot of your CAY10654 stock solution from the freezer and thaw it completely at room temperature.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium in a 37°C water bath.

  • Calculate Volume: Determine the volume of stock solution needed. For example, to make a 10 µM final concentration from a 10 mM stock, you need a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of media). This results in a final DMSO concentration of 0.1%.

  • Perform Dilution: a. Aseptically transfer the pre-warmed media to a sterile tube or flask. b. Gently swirl the media to create a small vortex. c. Pipette the calculated volume of CAY10654 stock solution. d. Slowly dispense the stock solution drop-by-drop into the center of the vortex. e. Continue to swirl gently for another 10-15 seconds to ensure complete mixing.

  • Final Check: Visually inspect the final solution to confirm it is clear before adding it to your cells.

References
  • Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. [Link]

  • Stability of adenine-based cytokinins in aqueous solution. PubMed. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Process for improving the solubility of cell culture media.
  • Process for improving the solubility of cell culture media.
  • Stability of concentrated aqueous solutions of pralidoxime chloride. PubMed. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

  • Cell culture media impact on drug product solution stability. PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Solubility in DMSO. Scribd. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Colloidal stability of aqueous polymeric dispersions: Effect of pH and salt concentration. ResearchGate. [Link]

Sources

Technical Support Center: CAY10654 & Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identification and Validation in Cellular Models

This document provides a logical framework for troubleshooting these issues, structured as a series of frequently asked questions (FAQs) and detailed experimental guides. Our goal is to equip you with the rationale and methodologies to systematically identify, validate, and interpret the off-target profile of CAY10654, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues that may indicate off-target activity.

Q1: We are observing significant cytotoxicity with CAY10654 at concentrations well below its reported IC50 for its primary target. What could be the cause?

A1: This is a classic indicator of a potent off-target effect. While high concentrations of any compound can induce non-specific toxicity, significant cell death at low-micromolar or nanomolar ranges suggests that CAY10654 may be inhibiting a protein essential for cell survival, independent of its intended target.[3]

Application Scientist's Insight: The first step is to rule out experimental artifacts. Ensure the compound's solubility and stability in your culture medium.[4][5] Precipitated compounds can cause physical stress to cells, and degradation can produce toxic byproducts. If the compound is stable and soluble, the cytotoxicity is likely a genuine biological effect mediated by one or more off-targets. This necessitates a broader investigation into the compound's selectivity.

Q2: The phenotype we observe (e.g., cell cycle arrest at G2/M) doesn't align with the known function of the intended target (a chromatin regulator). How should we interpret this?

A2: This discrepancy is a strong reason to suspect off-target activity. The observed phenotype is the sum of all molecular interactions of the compound within the cell.[6] If the phenotype cannot be explained by the canonical pathway of the intended target, it is likely driven by the modulation of an alternative pathway. For example, unexpected G2/M arrest could be caused by the off-target inhibition of a key cell cycle kinase like a CDK or a mitotic kinase.

Application Scientist's Insight: It is crucial to validate that the compound is engaging its intended target in your cellular model at the concentrations used. A direct measure of target engagement, such as a Cellular Thermal Shift Assay (CETSA), can confirm this.[7][8] If the intended target is engaged but the phenotype is still inconsistent, it reinforces the hypothesis that a more potent off-target is responsible for the dominant cellular response.

Q3: How can we be sure our observed effect is due to CAY10654's on-target activity and not an off-target liability?

A3: This is the central question of specificity in drug discovery. A multi-pronged approach is required for confident target validation:

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings using a different inhibitor of the same target that has a distinct chemical scaffold. If both compounds produce the same phenotype, it strengthens the case for on-target activity.[9]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein.[10] The resulting phenotype should phenocopy the effect of the inhibitor.

  • Rescue Experiments: In a system where the target protein is knocked out, re-introducing a version of the protein that is resistant to the inhibitor should "rescue" the cells from the inhibitor's effect.

Application Scientist's Insight: If the phenotype from CAY10654 treatment does not match the phenotype from genetic knockdown of the target, this is compelling evidence that an off-target is driving the effect.[3] This divergence is a critical decision point, signaling the need for unbiased off-target identification studies.

Section 2: A Systematic Workflow for Off-Target Identification

When initial troubleshooting points towards off-target effects, a systematic approach is necessary to identify the unknown interacting proteins. This workflow is designed to move from broad, unbiased discovery to specific, functional validation.

Off_Target_Workflow cluster_0 Tier 1: Unbiased Discovery cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Validation kinome Kinome Profiling (e.g., KINOMEscan®) cetsa Western Blot CETSA (Validate Top Hits) kinome->cetsa Prioritized List of Kinase Hits proteomics Chemical Proteomics (e.g., Thermal Proteome Profiling) proteomics->cetsa Prioritized List of Binding Proteins knockdown Genetic Knockdown (si/shRNA) of Off-Target cetsa->knockdown Confirmed Cellular Off-Target(s) orthogonal Use Orthogonal Inhibitor (Inhibitor for validated off-target) cetsa->orthogonal phenocopy Phenocopy Analysis (Does knockdown mimic CAY10654?) knockdown->phenocopy phenocopy->orthogonal Confirm with chemical tool start Unexpected Phenotype Observed with CAY10654 start->kinome Hypothesize kinase off-target start->proteomics No specific hypothesis (unbiased search)

Caption: A systematic workflow for identifying and validating off-target effects.

Section 3: Deep Dive into Methodologies

Q4: What is kinome profiling and when should I use it?

A4: Kinome profiling is a broad screening method that assesses the binding of a compound against a large panel of purified protein kinases, often several hundred.[11][12] The most common platform is KINOMEscan™, which uses a competition binding assay to measure the dissociation constant (Kd) or percent inhibition for each kinase.[13]

When to Use It: This approach is ideal if you suspect your compound has off-target effects on kinases, which is a common liability for ATP-competitive inhibitors. It provides a broad, quantitative overview of a compound's kinase selectivity profile.

Application Scientist's Insight: While powerful, kinome profiling is an in vitro biochemical assay.[2] It lacks the context of a live cell, such as endogenous ATP concentrations, scaffolding proteins, and cellular compartmentalization. A strong hit from a kinome scan is a high-priority candidate, but it must be validated in a cellular context to confirm that the compound engages the target in live cells.

Interpreting the Data: A Comparative Example

The table below shows hypothetical kinome scan data for CAY10654 compared to a known selective inhibitor, providing a framework for interpretation.

Kinase TargetCAY10654 (% of Control @ 1µM)Selective Inhibitor "X" (IC50)Kinase FamilyImplication for CAY10654
EZH2 (On-Target) 5 15 nM MethyltransferaseExpected on-target activity confirmed.
CDK2 1.5 >10 µMCMGCPotent Off-Target. A low % of control indicates strong binding. This could explain an observed cell cycle phenotype.
DYRK1A 3.5 >10 µMCMGCPotent Off-Target. Another kinase implicated in cell cycle and development.
GSK3B 25 >10 µMCMGCModerate Off-Target. Warrants investigation if GSK3B pathways are relevant to the observed phenotype.
SRC 85 >10 µMTKNegligible Interaction. High % of control means weak or no binding.

Data for CAY10654 is presented as "% of Control", where a lower value indicates stronger binding and inhibition.[14][15]

Q5: What is Thermal Proteome Profiling (TPP) or MS-CETSA, and how does it differ from a kinome scan?

A5: Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA, is an unbiased method for identifying compound targets in live cells or cell lysates.[8][16] The principle is that when a compound binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[7] In a TPP experiment, cells are treated with the compound or a vehicle, heated to various temperatures, and the remaining soluble proteins are identified and quantified by mass spectrometry. Proteins that are stabilized by the compound will remain in solution at higher temperatures compared to the vehicle control.

Key Differences from Kinome Scan:

  • Unbiased & Cellular: TPP assesses interactions with thousands of proteins simultaneously within a cellular environment, not just kinases.[17] This makes it a powerful discovery tool for identifying completely unexpected off-targets.

  • No Compound Modification: Unlike some chemical proteomics methods, TPP does not require the compound to be modified with a tag or probe, preserving its native activity.[18]

  • Detects Target Engagement: A positive result directly indicates that the compound is binding to the protein inside the cell.

Application Scientist's Insight: TPP is technically demanding and generates large, complex datasets. It is best employed when you have a strong reason to believe a non-kinase off-target is at play or when kinome profiling fails to identify a convincing candidate to explain your phenotype. The results provide a global snapshot of cellular engagement.

Q6: My screen identified a potential off-target. How do I definitively validate this interaction in my cells?

A6: The gold standard for validating a specific target interaction in cells is the Western Blot-based Cellular Thermal Shift Assay (CETSA) .[7][19] This technique directly measures the thermal stabilization of a specific protein in response to compound binding in intact cells. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound is strong evidence of target engagement.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis A Treat intact cells with CAY10654 or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells (freeze-thaw) B->C D Centrifuge to separate soluble (stabilized) from precipitated (denatured) proteins C->D E Collect supernatant D->E F Analyze by Western Blot for the specific off-target protein E->F G Quantify band intensity to generate melting curves F->G

Caption: Experimental workflow for a Western Blot-based CETSA.

Section 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to validate the engagement of a suspected off-target protein by CAY10654 in a human cell line (e.g., K562).

Materials:

  • Cell culture medium, PBS, trypsin

  • CAY10654 stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the suspected off-target protein

Methodology:

  • Cell Preparation:

    • Culture cells to ~80% confluency. Harvest and wash cells with PBS.

    • Resuspend the cell pellet in culture medium at a concentration of 10-20 million cells/mL.

  • Compound Treatment:

    • Divide the cell suspension into two tubes: "Vehicle" and "CAY10654".

    • Add DMSO to the "Vehicle" tube (final concentration ≤0.1%).

    • Add CAY10654 to the treatment tube to the desired final concentration (e.g., 1 µM).

    • Incubate at 37°C for 1 hour to allow for compound uptake and target binding.

  • Heating Step:

    • Aliquot 50 µL of the cell suspension from each condition into a series of PCR tubes. You will need one tube per temperature point (e.g., 42, 46, 50, 54, 58, 62, 66°C) for both vehicle and treated samples.

    • Place the tubes in a thermal cycler and run a gradient protocol to heat the samples for 3 minutes at the specified temperatures. Include an unheated (room temperature) control.

  • Lysis and Fractionation:

    • Immediately after heating, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli buffer.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against your protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both vehicle and CAY10654 conditions, plot the relative band intensity (normalized to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the CAY10654-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

References

  • Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib - PMC. (n.d.). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmQ10yVSUcDQaOZB_IfqZ6m7tkBy8YFAk5b8M78XWhmNNAh0pLekoextieX3zdPbZBXtoqBPvslCgP48J3UEKxSNrHNtuk3x0rdu79-YSbyOEae2Frf_fSKOb6MCC5zYNpEILqQZh17b7X5c8=]
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2022). Nature. [https://vertexaisearch.cloud.google.
  • Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. (2024). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHckNsw85Ay4K1e6Xp7xki_XPiGhOOQNGsWX9zFGYDppLaYpoiZTregjnSnkubsECFFrmm0ITrou2wUbQsyb5IgPNl37d4IoYqMKWs_8fb-a7ZevRmJxrp6QHK2S_lBrnog6G8tvaji40njYZtRUkGc5_jr_mVmbbw_GfIoJc2IpAKrlzoDqti2eA==]
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2019). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZcEasRMmqQCAHA6dUtIimlRUcx4hDaShPZKX3o5Or_Cvmam7E5Jr-QK015IylSWNsQCC9ZKbqxVVfRQqmhsb12uBkvUFMmqG_iDpBbV7ZjfMz0vwdO4k3bxEjUA9E2RGiRuAHBSAxrkvDZCBoeWfpQFPMiOIhlr_ipGE]
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). Creative Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoHLe0_Hzz7-WLBCXaQFlvBTx6jdYP69xdvLDtsl6s2554k81rZpciIKu6t0OHFufQvbHA-3TcCIV2VFpcCtl-D4qTnAXbkOGZisM-HbBNXsGxZil3tSs3i5QpGfJHcBRO9FILQ0r_RMEnIL5sRFzVQxiCsFuWhvz8QbuwpG_OI4AJbTvssGWbdu55dKAsrU0WA4-WEI_6VRmuVEgVRjixCHqf_wc=]
  • A Researcher's Guide to Validating Off-Target Effects of [Compound Name]. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW_5mfYrxrHVlAzwu9PTKq1B0ZZ3JhiyzyufvOAnn7JcabHF8NZsI-CTiIpTl7hCJa9akMRjYlWXBZkgYFfeAfFTASVog4dOhibQw490gipHukb1EAHlmZQj0nMVm_CffrnmRI66OXmrBkeXwxZ6ct5aAs3uAO8IAAs8WOzi7nYhVplIhTO9yuzIiDd7RoiHcTP3KWUK1432P50Rz0SMGrYgw=]
  • Technical Support Center: Small Molecule Inhibitor Experiments. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtD1i-kLhZ2d_FzH7qwV9gz6KOJeHPL21TNvP1YfnLkCYjPvvQ1ud97U8Xw9zMFv9DMWxWVfFBqOgHbmb3R42T8sjhozVol9Z9F8lI6DC2rQwO3z8KJhZY3z4peM7igNJDWYyZfFUjIbmOxYfClP5gpcwvL9Imq2NVmnIl7wlO4FV2r_Co15tzNnAuEdbfnMstY_DtwLqzVk=]
  • Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (2017). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpVse01DkJLNbMyq8RMA4lGfIoBj930NiN_fT1SDb1fE7PRKaxFoKL9YunkDUJLk6TbA8vzbJHqe4MusrBMZyVFxht8R_l-ZlmTtTnvNNvo74v5n19yiNhzs4kRxVgzOswoGdcHw6d7Lp8Tw==]
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiLRdZ9kF8REC0d3BumRCq-GwKuoqauud6h-DwFNIOK7OSW-fmwX-ZN_2Znw2u7V6BIZyPUE8kPBtJGeIXWKlWUezIgjQxVqTVpfFxEteHLwwCfQUKdbP0BkSnG_d2VpPGHuyrKbNl_DfVCR29f7XgJOhZvgFLRn-WVOHD9ctFdwVX6MxIQ6qq1LkxJeToR-co4A7BVkT79Wi4yyAYdfN-1spGjiYEPOgRJJj2]
  • Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqEXnIhaTFjqLTorTZslP2YgF1pfqnwiAzeo7clHBImy2Tllx5LoZMnPIZhQg7u7Q-gXH6N1CveJwx-mtJMChruLmr4K6fQd6U4fH9uefMxN8TZbynuCGPZM78NcxpmIrLgCSCNbOsL7wurtcooPYdd_B5TrIVyyPdsoW4QsNE8ogwcAADC47891ADyJDUdtRYBr0jJqXinr8CDtFR9zsLrbKz]
  • Kinome Profiling. (2014). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJwDC4Z5p8T52-69UKQBg4b1JYYzGtPCcLxGTNw0CTz14OQXSA904SOF-gkj1_yM89NX-cE_AZ--jlEMkTvqQ2AmhwSMBi5RoZUCBNyc29klZQ37e_MUoMGNI1turdh0y6pMNwjkkv2cxUzg==]
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8rPsL5RvOtv56Nrcc45LHUV_Y2X_Pt6jBXpuqSB5pxeY1WJXwTa8cbjn_P6rOQrPl2-IMlFJCrZMZIzViXMmzFnwBPFXYOqK3kolVwbCspCHX4hjHeHAa5LhTpv9G83XyFZN3aJbVBmCugdA=]
  • Quantifying Target Occupancy of Small Molecules Within Living Cells. (2020). Annual Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsXJKA02uANqYEbk8fvU2z4DmPe0NDxuNrTp-RxseKvKx4f8fbCyU50abYVelCW-xIvY2CjkV0IxkYquBpymitldKWnVpdMb72-WB80I4OUXh56OQebY_xZA5iURji7fNQvmWl5pER2ejHwmDdwPY6YsaaU9ko3ZJ8VZJ9TW6ogcNKP1GyORt6sl4jceVj]
  • Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTKEaIPdtNGGFHuy0lJliWccr3dTV1dz0u4PrzRaEt7EBVniTcWvf7JuCr__t8RMl6Pm6mTFVZunzLWjkzxDTJqKW1S_OynjL8g99ciYlmAvZI_PFwUmOW18fX-nQAoiGc7KF51muYoXTqSA==]
  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1Xa2j4d8XQir6sqCN76emfZiAMEAxlIEm7TyGhRM2zUPwisOr06kRZ20qfdn8z8CH0g_9gWXx-MZlUVLKPDbEiZMoD1mpJ00ULomkKTVowm3Z-c4PVphV4vBSiZb0jQjEMj6nIorTzirLsDK_NCsZi72_En73KbDzV9dku1kEklhgsW0oY2CgeeY2hCxkpRLlDYdOUiKruJUbi3EnQBr3g6szzeR9xmKkKUQBpXPT0e8J-HAEnw1trKpGMU=]
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2009). Oxford Academic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFkcGpn2lu2MxFzb1PTjN9PDdDduNCC9_fNSjA_pxg1qwWjn1F8Z_ubwx_44PD9unNBPEgCKfR9OkJgZnIDQkrSv6tODlIfG4fceszNpRa8T43wXeG4fgdqfqE36B4gd09pND45pP912oScMA=]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOymPW__AIIrlzPNle0vGRr2bh-ULm0x0zis7S9-6LrgjfUIqBUtta0Yk_lV4-geeHdDvTSOXaxYNRIQqbBAz4fox4pa2B4Ipfv3XJNiQkO_TInIXlLTPrcRppQAbW6XOvqCFrEmCXXW0sqQ==]
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiI4rF3kCMqKPnWZYr7-tidgjymnpDiZ5bvnyV888epqZOSlYB1fcIc4kcz-BFrVG40AIDTVpf5AdXfQNa_s7OS_J8uVZe_bW9uEWXOxeNsGDawJLfDturEuBQvTvnLiGf_XQO25YNJ_7QSP3h4tERevSzwaszMbIJQN0rb_-QepEZAegvppv4UBVOsA_vNdmIS_srobhZzt_l_apZQuwdPRy2Vi1sUNnCAw72BmZqzWvR9Nk2rkVCtRIsExVMHpHxSnPVBwMBhTu_yd-PJQ-Kf9DL0hAfFJLEEaonKSVryeuS8sQrqWwa5AmaC9PdsQ5FY8nRUklmzRia6A==]
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEs1hOar3N6fzd0nwUd-TiyJds53iboUDBD7H3BO3LOt3ppvmsy_H0mBgjaFEqZkssU_B1fgEuW7vUYX6xSZUTBzusZXGN3HBT_v8vy553Eovf6BCRY5nGmSsS6bxaUUKmdg==]
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Bj4P5n69mXao0SOMESvQ2hzsBFida3WXqCrfzEQHpVqwDPS0gAB45wZPzoWHCEfhscBCtMlgNfHMtqyHA509tYRUfI2aPfCOeKySDJPj7ouP5yHxjDws4R7TxljarcCUfgEbE3K2eaOIBXkuMnuc6RNhHs6ssRO1hCvSrMiOtnHPhsxYS4VrzIVwVv4BycgecNjPOOd5fr9VEpO3Ev71gngAd0-dD04da5n5jtFi8HxG03RHwNtcmhG-ymMa3qYGbuvp]
  • Global Kinome Profiling for Personalized Medicine. (2014). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV9770TTYrwKVAwZIOgXnsX4Iy-ohSWg0mAu6Y3hwEKBdE38oCDgYpR008Thor3tdTy9GLtNCTIVncDLOrtfARlW4JX15LG4wHx5s6-PlvvVgSFcmjuKCLkVmuMn6I]
  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtGSbEvB-WxZEE7_AQsZOBmyt4f_3GiRS7-ZysI0nOIvCkei4lnbQeyzGlOYbF6rIKR5BYr9Ers0HiuASaD_ZfxThpa6QfqYNf8sCv3_JJPrM2awZN2OikqD0ZMcS1Vfzm2sTPLxITp4AgHhZJqh9bZeF2JSEwJGdrak5UhXyRCdKxgZf_BBuIxKElVi45LFFYqjG9b8g4ZxIm]
  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDt5K23BjdXfq6QNq6PcqrjNL9dRKDcaWwzoDjW2Sb0bVZcM4ysu7jXw45kzKOn6y5hKYWii4n-JGWFTzoc66ut3Gsp6kYmO48nxOXHs2EnG-brrmNLyB34K8mH_weugINX6DrvvOCQ-HfnunIUSYtiKZ2Py8Eg7wzJrwtHoMqiTmlFc0UU5rs2VIV6nOoqUV1KiFPWdXn1k83kYvRH5biEzhu_ZNL5b8=]
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2018). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6-z9RvUuH96Wvnro7mDKyXcMZdCxQXUGdtETHS8IIVsxI2IR5aGeFnb7OH1dDnK8yJlSxRrtnlNzzfgv9gaUNfRBeP0A3YtYH7R7LczNS9hQ4ZNyhZCxYcTjhutWrrpEh_20HbLaUuwiOpnRTeMFwOWOvBJPUHCuhvnE=]
  • Methods for detecting off-target effects of CRISPR/Cas9. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlph9Ebw03iRu-1i9OJpXw_8Wk64cFw1djFXIFZ9EpW5B67grjmrsKqK2Yp3jyHWeeoLbbu6PVUcBjStiGYDqeQK2G5pE2avgq5QAVyDGOoOaB7OQZjIiq-kyH23xWomZ3eJgESz42bl8GOSHn6ta_qxSR0sFgW4heyXPULAIBOKU3xHkPYhSPgetqMkKcYxK2ZMVR61f5mwI6vLErseI6aNbd]
  • Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. (n.d.). Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_d3Cj1PXsb34Ke2R5FNHSlr8svTRiLSvpokW8vHYKJisONV_jwtY4YpKEazitq6ez1TRFtnWM08mRHpf7767kMIF0wYKG-9axHV-JjMe4UshjionAgEBMHnX028vms9BNJi0Fx_1PYuwlQf3NSFR1Ks6LHk_QUchopzRK8UEcJ0CRCYp4tIuvjk2tAwjg0FW431j0YBmq0FSugW2zDbqbEuJqBRTdHhFu153hPoKUxphQNX1BDFPPkKb0HJiffwtpGrIil6JG2A==]
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAbL7V6yCZRuVHz69HBDo5McWiTF7wS4HpBG6NCyma6vcsxT7eUg35pLSwNdoaenaXdHEfiQakIyzHI4XY1gVggaK4XFkHYaP_i-sVp3-NpXKG39ceafvWKDDOuiTQlcqFBIGLxiGQn468dQ=]
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2LHdlvFlJsWtc1Rk2_sW438sbTqgUtS4U7WZz_otzNAsQpMrbMx7xuoRNnaJALWLXR94Wy1b4cKRm_66ryeh5hV64w5RMLBruFQgJKuDJrxQ_uUcPm3ke0HLdT3Gg_dXr8EE=]
  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (2015). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeGpCT5b7ShDrxtEAfgy7J3410NnarrXwhfgqqvs4CYoG4RXj4bDccr1ta-KKGWJUAVh1TLkv3jQJ7nDDTVBUoxl324uMPJ-4XRiX_MNqI2jIfL61ujC5lrBc4Ge3poua6giQ=]
  • Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuROajML3G5g_e7H6DVZCvoYSSfUyTztZKt8Sql7E43tqTR9fND2lhTdXMzdPDP6t9vcfhEjwRG373QzF6brklLv2AL5cSl3XhNvoR9R6lkf2kcjdi3DgQkXDnPrpmKQrz1dZlCODbAb0bP5fUMMAoKAdszgfUHk0Cqv32pE4FWxWEQT4IgbRvavpaYw==]
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsU1PXnDh_KU6RzR_PpyJVbyGiG-o_7nCmG_jSGARitbx48oFF3sQFEX3sLwb3jE-6h1hOYOQ0VOhCCHqvQWqL68aLZpa8iKoUkfzvFhkXhdyEWX8MCEznq5XCi6QxJYEWFH4tDP4-CX2ob8A=]
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Teq4b8mnJBnqzni9QuNfY3yaaDiqBnwA4iTD6VcOuWnIzAu7i6xE1hZh7CsYtfMVp3AG0mpRpNDjog6GfP4XoMhDVVMTNpJ0VjHIlOMnVlwaKWlNMM0Z13FQn3yj_NdIz0q8hSrhs8IRSadrb8UBzGZ6Rfp9qHc6ZzM5FcwEOxgJj0X6unnQ]
  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF728e3W5IKz1wwnoX7aNc7a6LKh_y6lC1Q0mDboudpm2IfBBYvWUAylMpBM8FVToWZhKhwt3_vpZ0NmcF7g9uXhfgFNTH8y8w8dF3HQh4vnJ2wYjihslXGftytrvijsScUh6c0m-00R9QsZJj-kmy6fBrGg7WNU4-LXFDstKZwc58SoPMke9pW3H5QWPVHjXY=]
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2024). PubMed. [https://vertexaisearch.cloud.google.
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXGnuDEieaObsRHMdoigbaGf7-tIOk1P12N4G8SogW1GWTMc0UT4MlLK3fAbGv1fTED-GEW_Ct5b3XmhmmC9e0-AXG07lKIZixOlNeN-gE6GKBT1cChwR_p7yyuUem0vRXbcE=]
  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOENMk_q3gz2RSchbGGCWd51xEInL1Nsfz1G7lXWEUxTI6rFpNKf1X6IH5nH-sTvK5BUhjPmjgwFG9CdFR8p_56MoCzsf-P9NoFUDvL0BRVeQvfB4IweqC4K7xDP_9pRJm4KeTggbTiZstWaQUVG_8LNJNcWNVVrjzng==]
  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (2007). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDg3R_ecZ42eRtItxvIFKQTCIF0KkvROVoTYMhs6MBUWZ-szc38p17hdDgTKEhhntI7gux1G_3Q_B-3UE4pAh6I4bszy5dRE0LAIQwNvxbD2Pb0M74ZQmjAHQlhLdcpUnnrQ=]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl0_pFXraf-u4hU2MWJ1hCUKHZRrSFdCvPqyU3aKaw8RYxdVwT90zaHBFcGKAartTHE1S3ojLQG2OG3dUPvE1aqvR5qaQKQypQ-7EbWNRmOCP8VdGNJJFuMhPuogauqMUakw==]
  • A443654 KINOMEscan. (2017). LINCS Data Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6aLlZ8n-zOxeNEMWyqU6y9SCJGs5-DK2lFQM46UK5gBcXVQJHOwyODV--XAioxj7a5qFdlM5_TzV3Nr-qk7nlSsbPx_TRn0DIJAhas49gwebg96oCXvp67Eotb7sOol7V6mM506uPKWqVGUgz6CtBX0=]
  • Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-Terminal Motif Family Proteins Are Active Against Pre-Clinical Models of Multiple Myeloma. (2018). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQeKO8LQhdHq3d79DEhaztbmeULt3DFfErtzRSvEkzyNacAlQ3GyTTOteaUxSX6ZxKCLgxjsq0B11nvy-q7ow4d_W4dZaSgKYbU1SzeIGubRMg130ARNuRlxWaoWhdoXc7fDU=]
  • Identification of protein/target molecule interactions using yeast surface-displayed cDNA libraries. (2011). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE18fhrqDFhdLe6DIb0mccVDoH75gNZc5hKm29jX6tQpYgOyTQQlUFWxD4ATyL_U5IEfmW3eoxhC4kAFcc6cv_6uTWUHMZWK45fxFHkfTeuuIQ3XhJNEwwggH2-Ra8HI-OxG-8=]
  • Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond. (2024). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZvuB24-FXy1CnLu0ceCm4XPZ6JeJMVs1bFDOp7Jaj7yuvXI7dyc1fxVCoCLQa1v7hejFxXv4mQXt-lJWJS-cWP7fUPIX6P9cDCnT9Fcs8VH8YA-nQiLeu1AV5y36rA5Eo9IDDwj51rJSRWBs=]
  • 'Druggable' protein complex identified as a therapeutic target in acute myeloid leukemia. (2012). Cold Spring Harbor Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHRlyaYx07m9qicNTUsx1AqY2CTOE0aG2502HY9Mzn7S_lKvxztN5KoXJVt4NZHFFG4_QaRJaRBscimIvec7dkewY16zRET8r6W1Zui0E2fjUK6NzSAAVzzUIdftGrprZZchH1YXYR3dGfDV2QSj_x1bhs4oThL_0KQQnwzre8hSj0Iqi4uwMcJVmvXr41D4dhLfsV6AXcX1f3zAah7AuFIGYxvc51]
  • Chemical structure, kinase activities, and kinome-wide selectivity... (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBLldAXfpSD1WGaMzjHhVkOqlaaCbNrlSwUYx8tLXuMnhESfPOKyQkPA4UbZD9PlV0u2xlcEyAQiMkxszFxO1rCXCi2UMNYRSwCG1Ox0ySkbgcMBR29XQ-24parnSjWTMYtFEitxXpZtJWkW0Q5jjcgpiGMIwKdkRzQAActPht555QYwBtDMf4hrL3i1cgKWkIb_adG75ibJnCfsnWSlwaWG4GPsOqNzPvbYQCSWpeOntmJW2inr935VNFnXJW3bJcRw==]
  • Targeted protein posttranslational modifications by chemically induced proximity for cancer therapy. (2023). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCUyPkl5z3HmYLsJrqd6xgSAGq5ieAyC7zUqAm8Y1AKngkCLQAreySbTteJ_6bBByU4RwiFL3aKwDplmuLwl9NjhzRjuind0Rkw54Uafs1j9eclM4s2893Xj7CwYI2ddLMCgU=]

Sources

Technical Support Center: Validating the Activity of CAY10654 in a New Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for CAY10654, a potent inhibitor of Fatty Acid Synthase (FASN). This resource is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for validating the activity of CAY10654 in a new cell line. This guide will walk you through the essential steps, from initial experimental design to troubleshooting common issues, ensuring the scientific rigor and reproducibility of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of CAY10654 and its application.

Q1: What is the mechanism of action of CAY10654?

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs)[1][2]. While its initial characterization was in the context of quorum sensing in Pseudomonas aeruginosa, related compounds and other potent small molecules have been identified as inhibitors of Fatty Acid Synthase (FASN)[3][4][5]. FASN is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane biogenesis[3][6][7]. By inhibiting FASN, CAY10654 is expected to disrupt lipid metabolism, leading to decreased production of essential fatty acids, which can induce cell cycle arrest and apoptosis in sensitive cancer cells[4][8].

Q2: What is the recommended starting concentration range for CAY10654, and how do I determine the optimal concentration for my cell line?

The effective concentration of CAY10654 can vary significantly between different cell lines. A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on available data for similar compounds and the EC50 value in mouse peripheral blood leukocytes (9.3 µM), a broad concentration range is recommended for initial screening[1][2].

Experiment Phase Recommended Concentration Range Purpose
Initial Range Finding 0.1 µM - 100 µMTo identify the dynamic range of the compound's activity.
IC50 Determination 10-point, 2-fold serial dilution centered around the estimated IC50To accurately calculate the half-maximal inhibitory concentration.

The optimal concentration is typically the IC50 value, which is the concentration that inhibits 50% of a biological process, such as cell growth[9][10]. This value is crucial for comparing the potency of the inhibitor across different cell lines and for designing subsequent experiments[9].

Q3: How should I prepare and store CAY10654?

Proper handling and storage of CAY10654 are critical for maintaining its activity.

  • Storage: CAY10654 should be stored as a crystalline solid at -20°C for long-term stability (≥ 4 years)[1][2].

  • Preparation of Stock Solutions: CAY10654 is soluble in organic solvents such as DMSO (10 mg/ml), ethanol (5 mg/ml), and DMF (20 mg/ml)[1][2]. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What are the expected phenotypic effects of CAY10654 treatment in sensitive cancer cell lines?

Inhibition of FASN by CAY10654 is expected to induce a range of phenotypic changes in sensitive cancer cells, primarily due to the disruption of lipid synthesis. These may include:

  • Inhibition of cell proliferation and viability: This is the most common and easily measurable outcome.

  • Induction of apoptosis: Depletion of fatty acids can trigger programmed cell death.

  • Changes in cell morphology: Cells may become rounded and detach from the culture plate.

  • Reduction in lipid droplet formation: As FASN is a key enzyme in fatty acid synthesis, its inhibition should lead to a decrease in the cellular storage of neutral lipids in the form of lipid droplets[11].

Q5: How can I be sure that the observed effects are due to FASN inhibition and not off-target effects?

Validating that the observed cellular effects are a direct consequence of FASN inhibition is a cornerstone of rigorous scientific research. Several experimental approaches can be employed:

  • Rescue Experiments: The cytotoxic effects of CAY10654 should be reversible by the addition of exogenous fatty acids, such as palmitate, the end product of the FASN pathway[12]. If the observed phenotype is rescued, it strongly suggests that the effect is on-target.

  • Use of Structurally Different FASN Inhibitors: Employing another well-characterized FASN inhibitor with a different chemical structure (e.g., TVB-2640, Orlistat) should produce a similar phenotype[5][13].

  • Molecular Confirmation of Target Engagement: Directly or indirectly measure the impact on the FASN pathway. This can be achieved by observing a decrease in the downstream products of FASN or changes in related signaling pathways via western blotting.

Part 2: Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: I am not seeing any effect of CAY10654 on my cells (e.g., no change in cell viability).

Possible Cause Troubleshooting Steps
Inactive Compound Ensure proper storage and handling of CAY10654. Prepare fresh stock and working solutions.
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM).[14][15]
Cell Line Resistance - Check the expression level of FASN in your cell line via Western Blot or qPCR. Low FASN expression may confer resistance. - Consider that your cell line might be relying on exogenous lipid uptake rather than de novo synthesis. Culture cells in a lipid-depleted serum to test this hypothesis.[16]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.

Problem 2: I am observing high levels of cell death even at low concentrations of CAY10654.

Possible Cause Troubleshooting Steps
Off-target Toxicity - Perform a rescue experiment with exogenous palmitate. If cell death is not rescued, off-target effects are likely.[12] - Use a structurally unrelated FASN inhibitor to see if it phenocopies the effect.[17][18]
Solvent Toxicity Include a vehicle control (e.g., DMSO at the same concentration as in your highest CAY10654 treatment) in all experiments to rule out solvent-induced cytotoxicity.
Cell Health Ensure cells are healthy and not overly confluent before treatment. Poor cell health can increase sensitivity to any compound.[19]

Problem 3: I am not seeing a decrease in the downstream products of FASN.

Possible Cause Troubleshooting Steps
Inefficient Inhibition Confirm the IC50 in your cell line. You may need to use a higher concentration to achieve significant pathway inhibition.
Cellular Lipid Uptake Your cells may be compensating for FASN inhibition by increasing the uptake of exogenous lipids. Culture cells in a lipid-depleted medium to block this compensatory mechanism.[16]
Assay Sensitivity Ensure your western blot or other downstream assays are optimized and sensitive enough to detect changes in the FASN pathway.[19]

Part 3: Experimental Protocols

Here are detailed protocols for the key experiments required to validate the activity of CAY10654.

Protocol 1: Determining the IC50 of CAY10654 using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the concentration of CAY10654 that inhibits cell growth by 50%[9][20][21].

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of CAY10654 in a complete culture medium. A 10-point dilution series is recommended.

  • Treatment: Remove the medium from the cells and add the 2x CAY10654 dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (typically 570 nm with a reference at 630 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the CAY10654 concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value[10][22].

Protocol 2: Assessing FASN Target Engagement via Western Blotting

This protocol allows for the visualization of FASN expression and the activity of downstream signaling pathways.

  • Cell Treatment: Treat cells with CAY10654 at 1x, 2x, and 5x the determined IC50 for the optimal duration. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against FASN. To assess downstream effects, you can also probe for markers of lipid metabolism such as phosphorylated ACC (p-ACC), a substrate of an upstream kinase regulated by cellular energy status.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Lipid Droplet Staining to Visualize Changes in Cellular Lipid Content

This protocol uses a fluorescent dye to visualize lipid droplets, which are cellular organelles for storing neutral lipids[][24][25].

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with CAY10654 at the IC50 concentration. As a positive control for lipid droplet formation, treat a set of cells with oleic acid[24][26].

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a working solution of a neutral lipid stain, such as BODIPY 493/503 (typically 1-2 µM), for 15-30 minutes at 37°C, protected from light[26][27].

  • Fixation and Mounting:

    • Wash the cells with PBS to remove excess dye.

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for BODIPY (FITC channel) and DAPI.

    • Quantify the number and size of lipid droplets per cell. A significant decrease in lipid droplets in CAY10654-treated cells compared to the vehicle control would indicate effective FASN inhibition.

Protocol 4: Rescue Experiment with Exogenous Fatty Acids

This experiment is crucial for confirming that the observed cytotoxicity of CAY10654 is due to the inhibition of fatty acid synthesis[12][28][29].

  • Cell Seeding: Seed cells in a 96-well plate as you would for an IC50 determination.

  • Preparation of Palmitate: Prepare a stock solution of sodium palmitate complexed to fatty acid-free BSA.

  • Co-treatment: Treat the cells with a range of CAY10654 concentrations in the presence or absence of a fixed concentration of palmitate-BSA (a typical starting concentration is 100 µM).

  • Incubation and Viability Assay: Incubate for the standard duration and then perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the dose-response curves of CAY10654 with and without palmitate. A rightward shift in the IC50 curve in the presence of palmitate indicates a successful rescue and confirms the on-target activity of CAY10654.

Part 4: Visualization & Data Presentation

Diagrams

FASN_Pathway cluster_input Inputs cluster_output Outputs & Cellular Processes Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate CAY10654 CAY10654 CAY10654->FASN Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Signaling_Lipids Signaling Lipids Palmitate->Signaling_Lipids Energy_Storage Energy Storage (Lipid Droplets) Palmitate->Energy_Storage

Caption: FASN signaling pathway and the inhibitory action of CAY10654.

Validation_Workflow cluster_phenotypic Phenotypic Validation cluster_mechanistic Mechanistic Validation IC50 Determine IC50 (Cell Viability Assay) Lipid_Staining Lipid Droplet Staining IC50->Lipid_Staining Western_Blot Western Blot (FASN & Downstream Markers) IC50->Western_Blot Rescue_Expt Rescue Experiment (Exogenous Palmitate) Lipid_Staining->Rescue_Expt Western_Blot->Rescue_Expt Conclusion Conclude On-Target Activity Rescue_Expt->Conclusion Start Start Validation Start->IC50

Caption: Experimental workflow for validating CAY10654 activity.

References

Sources

Technical Support Center: CAY10654 Degradation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for CAY10654. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of CAY10654 and to offer practical solutions for challenges encountered during long-term experiments. Our goal is to ensure the integrity of your results by promoting best practices in compound handling and experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section provides rapid answers to the most common questions regarding CAY10654 handling and stability.

Q1: What is CAY10654 and what are the manufacturer's storage recommendations?

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are involved in bacterial quorum sensing.[1] It is designed to be an immunosuppressive agent that does not activate the LasR transcriptional activator, a key component in Pseudomonas aeruginosa virulence.[1] The manufacturer recommends storing the solid compound at -20°C, under which conditions it is stable for at least four years.[1]

Q2: How should I prepare and store stock solutions of CAY10654?

CAY10654 is soluble in several organic solvents.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common choice.

  • Recommended Procedure: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in high-purity, anhydrous DMSO.[1][2][3] Once dissolved, it is critical to aliquot the stock solution into single-use volumes in tightly sealed, low-retention vials. Store these aliquots at -80°C. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[4]

Q3: What is the expected shelf-life of CAY10654 once in solution?

While the solid is stable for years, the stability of CAY10654 in solution is significantly shorter and highly dependent on the solvent and storage conditions. There is no published specific long-term stability data for CAY10654 in solution. However, based on general principles for small molecules, a DMSO stock stored properly at -80°C should be considered stable for several months.[4] Stability in aqueous buffers or cell culture media at 4°C or 37°C is expected to be much lower, likely on the order of hours to days.

Q4: What are the primary factors that can cause CAY10654 to degrade?

Several environmental factors can compromise the integrity of CAY10654. The most common are:

  • pH: Extreme pH values can catalyze hydrolysis of amide bonds within the molecule.[5][6] For many compounds, stability is often greatest in a slightly acidic to neutral pH range.[7]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways.[5]

  • Aqueous Environments: The presence of water can lead to hydrolysis, especially at non-optimal pH.

  • Light: Many complex organic molecules are susceptible to photodegradation.[5][8] It is prudent to handle CAY10654 solutions in low-light conditions.

  • Oxidation: The hydroxyphenyl group could be susceptible to oxidation.[5][9]

  • Enzymes: In biological systems (e.g., cell culture with serum, plasma samples), esterases or other enzymes can metabolize the compound.[10]

Q5: How can I determine if my CAY10654 has degraded?

Degradation can manifest in several ways:

  • Loss of Biological Activity: The most direct indicator is a diminished or inconsistent effect in your assay compared to a freshly prepared standard.

  • Visual Changes: Observe your stock solution for any signs of precipitation or color change upon thawing.

  • Analytical Confirmation: The most definitive method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC).[8][11] Comparing the chromatogram of an aged sample to a reference standard will reveal the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section addresses specific experimental issues and provides a logical framework for identifying the root cause.

Problem: Inconsistent or No Biological Activity

You observe a significant drop in the expected immunosuppressive effect or high variability between experiments.

Start Inconsistent/No Activity Observed Degradation Possible Cause: Compound Degradation Start->Degradation Concentration Possible Cause: Sub-optimal Concentration Start->Concentration Artifact Possible Cause: Experimental Artifact Start->Artifact Sol_Degradation Check stock solution age and freeze-thaw cycles. Prepare fresh stock. Degradation->Sol_Degradation Stock Solution? Work_Degradation Assess stability in working buffer/media at 37°C. Degradation->Work_Degradation Working Solution? EC50_Check Verify final concentration matches target EC50 (EC50 ≈ 9.3 μM). Concentration->EC50_Check Solvent_Effect Run a vehicle control (DMSO only) at the highest concentration used. Artifact->Solvent_Effect

Caption: Troubleshooting workflow for inconsistent biological activity.

  • Causality - Compound Degradation: The amide linkages in CAY10654 are susceptible to hydrolysis. If stock solutions are old, repeatedly freeze-thawed, or if working solutions are prepared long before use in warm, aqueous media, significant degradation can occur, reducing the concentration of the active compound.

  • Causality - Sub-optimal Concentration: CAY10654 inhibits concanavalin A-induced proliferation of mouse peripheral blood leukocytes with an EC₅₀ of 9.3 μM.[1] Ensure your serial dilutions are accurate and that the final concentration in your assay brackets this value.

  • Causality - Experimental Artifacts: High concentrations of DMSO can be toxic to cells or interfere with assays.[12] Always include a vehicle control (media with the same final concentration of DMSO as your highest CAY10654 dose) to ensure the observed effect is due to the compound, not the solvent.[13]

Problem: Precipitate Forms When Diluting Stock into Aqueous Media

Upon adding your DMSO stock to your cell culture medium or buffer, you observe cloudiness or a visible precipitate.

  • Possible Cause: Poor Solubility & "Crashing Out". CAY10654 has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the compound can fail to dissolve and precipitate out. This is a common issue for hydrophobic molecules.[14]

    • Solution 1 (Vortexing): Add the DMSO stock dropwise to the aqueous solution while vigorously vortexing. This rapid mixing can help keep the compound in solution.

    • Solution 2 (Intermediate Dilution): Perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media containing serum (if applicable), as proteins like albumin can help solubilize hydrophobic compounds, before making the final dilution.

    • Solution 3 (Re-evaluation): Do not exceed the known solubility limits. If precipitation persists, you may be attempting to work at a concentration that is not achievable in your chosen buffer system.

Part 3: Protocols for Stability and Handling

Adherence to validated protocols is essential for reproducible science.

Protocol 1: Recommended Handling & Storage of CAY10654
  • Receiving: Upon receipt, immediately store the solid CAY10654 vial at -20°C.

  • Stock Solution Preparation: a. Equilibrate the vial of solid CAY10654 to room temperature before opening to prevent condensation of atmospheric moisture. b. Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL). c. Cap tightly and vortex thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) can be used if necessary.

  • Aliquoting and Storage: a. Immediately dispense the stock solution into single-use, low-retention polypropylene or glass vials. The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot. b. Tightly seal the vials, label clearly (name, concentration, date), and store at -80°C for long-term stability.

  • Preparing Working Solutions: a. Retrieve a single aliquot from the -80°C freezer and thaw it completely at room temperature. b. Briefly centrifuge the vial to pull all liquid down to the bottom. c. Dilute the stock solution into your final experimental buffer or media immediately before use. d. Discard any unused portion of the thawed aliquot. DO NOT RE-FREEZE.

Protocol 2: Basic Stability Assessment Workflow

This protocol allows you to test the stability of CAY10654 in your specific experimental medium.

  • Preparation: Prepare a working solution of CAY10654 in your chosen buffer/medium at the highest concentration you use in your experiments.

  • Incubation:

    • Time Zero (T=0): Immediately take a sample of the working solution and either test its biological activity or flash-freeze it at -80°C for later analytical analysis (e.g., HPLC/LC-MS). This is your 100% activity/integrity control.

    • Experimental Conditions: Incubate the remaining working solution under your exact experimental conditions (e.g., in a CO₂ incubator at 37°C).

  • Time Points: Take additional samples at relevant time points (e.g., T=2h, 4h, 8h, 24h). Test their activity immediately or flash-freeze for later analysis.

  • Analysis:

    • Biological Readout: Perform your standard assay with the samples from each time point. Plot the biological effect versus incubation time. A significant drop-off indicates degradation.

    • Analytical Readout: Analyze the samples by HPLC or LC-MS.[11][15][16] Quantify the peak area of the parent CAY10654 compound at each time point relative to T=0. This will give you a direct measure of chemical degradation.

Part 4: Technical Deep Dive & Data

A deeper understanding of the physicochemical properties of CAY10654 and the factors influencing its stability is crucial for advanced applications.

Data Tables

Table 1: Key Stability Factors & Mitigation Strategies

FactorPotential Impact on CAY10654Mitigation Strategy
Temperature Accelerates hydrolysis and oxidation.[5]Store solid at -20°C. Store DMSO stocks at -80°C. Prepare working solutions fresh.
pH Base- or acid-catalyzed hydrolysis of amide bonds.[6][17]Maintain working solutions near neutral pH unless experimentally required. Assess stability if using extreme pH.
Light Photodegradation of the aromatic ring structure.[8]Store stock solutions in amber vials or wrap vials in foil. Minimize light exposure during experiments.
Solvent Water can cause hydrolysis. DMSO is hygroscopic.[18]Use anhydrous, high-purity DMSO for stock solutions. Avoid repeated freeze-thaw cycles.
Freeze-Thaw Introduces moisture, can cause concentration gradients.Aliquot stock solutions into single-use volumes.
Enzymes Metabolic degradation in biological matrices.[10]Be aware of potential metabolism in serum-containing media or plasma. Use stability data to define experimental time window.

Table 2: Physicochemical Properties of CAY10654[1]

PropertyValue
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide
Molecular Formula C₁₇H₂₅ClN₂O₃
Formula Weight 340.9
Purity ≥98%
Formulation A crystalline solid
Solubility DMF: 20 mg/mL; DMSO: 10 mg/mL; Ethanol: 5 mg/mL
Storage -20°C (Solid)
Stability ≥ 4 years (Solid)
Conceptual Diagrams

cluster_factors Environmental Stress Factors cluster_pathways Potential Degradation Pathways Temp Temperature Hydrolysis Hydrolysis (Amide Cleavage) Temp->Hydrolysis pH pH (Aqueous) pH->Hydrolysis Light Light (UV/Visible) Photolysis Photodegradation Light->Photolysis Oxygen Oxygen/ROS Oxidation Oxidation Oxygen->Oxidation Enzymes Enzymes Metabolism Metabolism Enzymes->Metabolism Degradants Inactive Degradants + Loss of Activity Hydrolysis->Degradants Photolysis->Degradants Oxidation->Degradants Metabolism->Degradants CAY10654 Intact CAY10654 CAY10654->Hydrolysis CAY10654->Photolysis CAY10654->Oxidation CAY10654->Metabolism

Caption: Key factors leading to the chemical degradation of CAY10654.

References
  • ChEMBL. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
  • ResearchGate. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Available from: [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available from: [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 103(4), 1127-1138. Available from: [Link]

  • Kruppel, T., Lueken, P., & Machemer, L. (2001). Light sensitivity of the ciliate Tetrahymena vorax induced by the fluorescent dye acridine orange. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 130(4), 633-641. Available from: [Link]

  • Ribelayga, C., & Wang, Y. (1997). Protein kinase C activity and light sensitivity of single amphibian rods. The Journal of general physiology, 110(4), 441-452. Available from: [Link]

  • Li, N., Taylor, L. S., Ferruzzi, M. G., & Mauer, L. J. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of agricultural and food chemistry, 60(51), 12531-12539. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • AAPS PharmSciTech. Long-term Storage Stability of Inhalable Phage Powder Formulations: A Four-Year Study. Available from: [Link]

  • UCLA Health. Light Sensitivity - Ophthalmology. Available from: [Link]

  • Tieu, A., et al. (2020). Experimental artefacts can lead to misattribution of bioactivity from soluble mesenchymal stem cell paracrine factors to extracellular vesicles. Journal of extracellular vesicles, 9(1), 1807674. Available from: [Link]

  • Bec, N., et al. (2017). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 145, 593-602. Available from: [Link]

  • EyeMed. Light sensitivity—causes, symptoms and management. Available from: [Link]

  • Xie, J., et al. (2018). Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. RSC advances, 8(50), 28613-28624. Available from: [Link]

  • Pop, E., et al. (2011). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Pharmaceutica analytica acta, 2(4), 123. Available from: [Link]

  • Koulgi, S. S., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. Available from: [Link]

  • MDPI. Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. Available from: [Link]

  • Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(3), 515-529. Available from: [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory medicine, 92(3), 588-592. Available from: [Link]

  • Applied and Environmental Microbiology. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Available from: [Link]

  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Available from: [Link]

  • Wang, Y., et al. (2022). Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure. Journal of agricultural and food chemistry, 70(23), 7048-7058. Available from: [Link]

  • Serno, T., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 393. Available from: [Link]

  • Cazaly, A., et al. (2014). Stability of peptides in long term -80°C storage. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Expiration Dating and Stability Testing for Human Drug Products. Available from: [Link]

  • Reuther, C., et al. (2006). Long-term storage of bionanodevices by freezing and lyophilization. Lab on a chip, 6(9), 1239-1242. Available from: [Link]

  • Mishkovsky, M., et al. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(11), 6289-6298. Available from: [Link]

  • ResearchGate. Effect of Alkaline pH on the Stability of Halogenated DBPs. Available from: [Link]

Sources

Addressing variability in CAY10654 experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Experimental Variability with CAY10654: A Guide for Researchers

Welcome to the technical support center for CAY10654. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate variability in experimental results when working with CAY10654. As a synthetic analog of N-acyl-L-homoserine lactones (AHLs), CAY10654 offers a unique tool for immunomodulation studies by suppressing host immunity without inducing the bacterial quorum-sensing transcriptional activator, LasR.[1][2] However, as with any small molecule inhibitor, achieving consistent and reproducible data requires careful attention to experimental parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the robust application of CAY10654 in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of CAY10654 to proactively minimize experimental variability.

1. How should I prepare stock solutions of CAY10654?

Proper stock solution preparation is critical for accurate dosing. CAY10654 is a crystalline solid with good solubility in several organic solvents.[1][2]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are suitable solvents.[1][2]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[3] This minimizes the volume of solvent added to your cell culture, as organic solvents can have cytotoxic effects at higher concentrations.[3]

  • Procedure: To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, purging with an inert gas to enhance stability.[2][4][5][6][7] Ensure complete dissolution before use. For milligram-level packaging, it is often best to prepare the stock solution directly in the original vial to avoid loss of material.[8]

2. What is the stability of CAY10654 in storage and in cell culture media?

  • Long-Term Storage: When stored as a crystalline solid at -20°C, CAY10654 is stable for at least four years.[1][2] Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

  • Stability in Media: The stability of small molecules in aqueous cell culture media can vary depending on the compound's structure, media composition, pH, and incubation conditions.[3][9][10] While specific data for CAY10654 in various media is not extensively published, it is a good practice to prepare fresh dilutions of the working solution from the frozen stock for each experiment. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.

3. What are the recommended working concentrations for CAY10654?

The optimal working concentration will depend on the specific cell type and experimental endpoint.

  • Starting Point: Based on available data, CAY10654 inhibits the proliferation of mouse peripheral blood leukocytes induced by concanavalin A with an EC50 of 9.3 µM without cytotoxicity.[1][2] A good starting point for your experiments would be to test a range of concentrations around this value (e.g., 1-25 µM).

  • Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.[9][11]

4. What control experiments should I perform?

Appropriate controls are essential for interpreting your results accurately.

  • Vehicle Control: Always include a vehicle control, which consists of cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve CAY10654.[11] This accounts for any effects of the solvent on the cells.

  • Positive and Negative Controls: Depending on your assay, include appropriate positive and negative controls to ensure the assay is performing as expected.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues that may lead to variability in your experimental results with CAY10654.

Issue 1: Inconsistent or No Inhibitory Effect

Potential Causes:

  • Suboptimal Concentration: The concentration of CAY10654 may be too low for your specific cell type or experimental conditions.

  • Compound Degradation: Improper storage of stock solutions or instability in the culture medium during long-term experiments can lead to a loss of activity.

  • Cell-Specific Factors: Cell density, passage number, and metabolic state can all influence the cellular response to a small molecule inhibitor.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.

Solutions:

  • Optimize Concentration:

    • Action: Perform a dose-response experiment with a wide range of CAY10654 concentrations to determine the optimal inhibitory concentration for your cell line.[11]

    • Rationale: Different cell types can have varying sensitivities to a compound. A systematic titration will identify the effective concentration range for your specific system.

  • Ensure Compound Integrity:

    • Action: Prepare fresh aliquots of your CAY10654 stock solution and use them for your experiments. For long-duration experiments, consider replenishing the media with fresh CAY10654 at regular intervals.

    • Rationale: Avoiding repeated freeze-thaw cycles and replenishing the compound in long-term cultures minimizes the impact of potential degradation.[3]

  • Standardize Cell Culture Conditions:

    • Action: Maintain consistent cell densities at the time of treatment, use cells within a defined passage number range, and ensure consistent culture conditions (e.g., media, serum lot, CO2 levels).

    • Rationale: Cell culture parameters can significantly impact experimental outcomes.[12] Standardization is key to reproducibility.

  • Evaluate Serum Effects:

    • Action: If you suspect serum protein binding is an issue, consider reducing the serum concentration in your media during the treatment period, if your cells can tolerate it.

    • Rationale: Reducing the serum concentration can increase the bioavailability of the compound.

Issue 2: Unexpected Cytotoxicity

Potential Causes:

  • High Concentration of CAY10654: The concentration of CAY10654 may be too high for your specific cell type, leading to off-target effects and cell death.

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or the solvent.

Solutions:

  • Determine the Cytotoxic Threshold:

    • Action: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of CAY10654 concentrations to identify the maximum non-toxic concentration.

    • Rationale: This will help you separate the specific inhibitory effects from general cytotoxicity.

  • Minimize Solvent Concentration:

    • Action: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO). Prepare a more concentrated stock solution if necessary to reduce the volume added to the cells.[3]

    • Rationale: High concentrations of organic solvents can be toxic to cells.

Issue 3: Compound Precipitation in Culture Media

Potential Causes:

  • Poor Solubility: The concentration of CAY10654 may exceed its solubility limit in the aqueous culture medium.

  • Improper Dilution: Adding a concentrated stock solution directly to the media without proper mixing can cause localized precipitation.

Solutions:

  • Check Solubility Limits:

    • Action: Refer to the solubility data for CAY10654. While it is soluble in organic solvents, its aqueous solubility may be limited.[1][2]

    • Rationale: Working below the solubility limit is crucial for obtaining accurate and reproducible results.

  • Optimize Dilution Procedure:

    • Action: When diluting the stock solution into the culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.

    • Rationale: Proper mixing helps to prevent the compound from crashing out of the solution.

Data and Protocols

CAY10654 Properties
PropertyValueSource
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide[1][2]
Molecular Weight 340.9 g/mol [1][2]
Purity ≥98%[1][2]
Formulation A crystalline solid[1][2]
Storage -20°C[1][2]
Stability ≥ 4 years[1][2]
Solubility Data
SolventApproximate SolubilitySource
DMF20 mg/ml[1][2]
DMSO10 mg/ml[1][2]
Ethanol5 mg/ml[1][2]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass of CAY10654:

    • Molecular Weight (MW) = 340.9 g/mol

    • To make 1 ml of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 340.9 g/mol = 0.003409 g = 3.409 mg

  • Dissolution:

    • Carefully weigh out the required amount of CAY10654 or use the entire content of a pre-weighed vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Gently vortex or sonicate until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for CAY10654 Experiments cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Effect Inconsistent or No Effect Concentration Suboptimal Concentration Inconsistent_Effect->Concentration Degradation Compound Degradation Inconsistent_Effect->Degradation Cell_Factors Cell-Specific Factors Inconsistent_Effect->Cell_Factors Cytotoxicity Unexpected Cytotoxicity Cytotoxicity->Concentration Solvent_Toxicity Solvent Toxicity Cytotoxicity->Solvent_Toxicity Precipitation Precipitation in Media Solubility Poor Aqueous Solubility Precipitation->Solubility Dose_Response Perform Dose-Response Concentration->Dose_Response Fresh_Aliquots Use Fresh Aliquots Degradation->Fresh_Aliquots Standardize_Cells Standardize Cell Culture Cell_Factors->Standardize_Cells Check_Solvent_Conc Minimize Solvent % Solvent_Toxicity->Check_Solvent_Conc Optimize_Dilution Optimize Dilution Method Solubility->Optimize_Dilution

Caption: A flowchart outlining the troubleshooting process for common experimental issues with CAY10654.

References

  • Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available from: [Link]

  • Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central. Available from: [Link]

  • Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research. Available from: [Link]

  • The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available from: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central. Available from: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Available from: [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central. Available from: [Link]

  • Development of a Cell-Based Assay Measuring the Activation of FcγRIIa for the Characterization of Therapeutic Monoclonal Antibodies. PLOS One. Available from: [Link]

  • Selective antagonists of the EP4 receptor and switching in the... ResearchGate. Available from: [Link]

  • Disruption of prostaglandin E2 receptor EP4 impairs urinary concentration via decreasing aquaporin 2 in renal collecting ducts. PMC. Available from: [Link]

  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. PubMed. Available from: [Link]

  • Characterization of protein and peptide stability and solubility in non-aqueous solvents. PubMed. Available from: [Link]

  • Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available from: [Link]

  • EP2 and EP4 blockade prevents tumor-induced suppressive features in human monocytic myeloid-derived suppressor cells. NIH. Available from: [Link]

  • Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization. PubMed. Available from: [Link]

  • Cell-Based Assays. Sartorius. Available from: [Link]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. MDPI. Available from: [Link]

  • Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs?. MDPI. Available from: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC. Available from: [Link]

Sources

Navigating the Nuances of CAY10654: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for CAY10654. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective handling, storage, and application of CAY10654. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity and practical expertise.

Section 1: Understanding CAY10654 - The Essentials

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), which are signaling molecules used by Gram-negative bacteria like Pseudomonas aeruginosa in a process called quorum sensing.[1] Unlike its natural counterparts that can activate the transcriptional activator LasR to regulate virulence factors, CAY10654 is unique in its ability to suppress host immune responses without inducing LasR.[1] This selective immunosuppressive activity makes it a valuable tool for immunological research.

Key Physicochemical and Storage Data:

PropertyValueSource
Formal Name N1-(5-chloro-2-hydroxyphenyl)-N3-octyl-propanediamide[1]
Molecular Formula C17H25ClN2O3[1]
Formulation A crystalline solid[1]
Purity ≥98%[1]
Recommended Storage -20°C[1]
Stability ≥ 4 years (as a solid)[1]

Section 2: Handling and Storage - Best Practices and FAQs

Proper handling and storage are paramount to preserving the integrity and activity of CAY10654. Here are answers to common questions and a guide to best practices.

Q1: How should I store CAY10654 upon arrival?

A1: Immediately upon receipt, store the vial of solid CAY10654 at -20°C.[1] This is crucial to ensure its long-term stability, which is reported to be at least four years in its crystalline form.[1] Avoid repeated temperature fluctuations by storing it in a part of the freezer that is not subject to frequent opening.

Q2: What is the best way to prepare a stock solution of CAY10654?

A2: CAY10654 is soluble in several organic solvents. The choice of solvent will depend on your experimental system's tolerance.

Solubility Profile:

SolventConcentrationSource
DMF20 mg/ml[1]
DMSO10 mg/ml[1]
Ethanol5 mg/ml[1]

Step-by-Step Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of CAY10654 to warm to room temperature for approximately 30 minutes. This prevents condensation from forming inside the vial, which can compromise the compound's stability.

  • Solvent Addition: Aseptically add the desired volume of your chosen solvent (e.g., DMSO) to the vial to achieve your target stock concentration. For example, to make a 10 mg/ml stock solution from 1 mg of CAY10654, add 100 µl of DMSO.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

Q3: How should I store the reconstituted stock solution?

A3: Once reconstituted, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or, for longer-term storage, at -80°C. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage (a few days), 4°C may be acceptable, but it is generally recommended to keep the solution frozen.

Q4: Is CAY10654 sensitive to light?

Q5: What personal protective equipment (PPE) should I use when handling CAY10654?

A5: As with any chemical compound, standard laboratory PPE should be worn. This includes a lab coat, safety glasses, and gloves. Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

Section 3: Experimental Workflow - A Guide to a T-Cell Proliferation Assay

CAY10654 has been shown to inhibit the proliferation of mouse peripheral blood leukocytes.[1] A common application for this compound is in T-cell proliferation assays. Below is a detailed workflow, including the rationale behind each step.

T_Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Cell_Counting Count cells and assess viability PBMC_Isolation->Cell_Counting Resuspend Resuspend cells in culture medium Cell_Counting->Resuspend Seed_Cells Seed cells in a 96-well plate Resuspend->Seed_Cells Add_Stimulant Add T-cell stimulant (e.g., anti-CD3/CD28) Seed_Cells->Add_Stimulant Add_CAY10654 Add CAY10654 at various concentrations Add_Stimulant->Add_CAY10654 Incubate Incubate for 48-72 hours Add_CAY10654->Incubate Add_Prolif_Reagent Add proliferation reagent (e.g., CFSE, [3H]-thymidine, or ATP-based) Incubate->Add_Prolif_Reagent Measure_Signal Measure signal (Flow cytometry, scintillation, or luminescence) Add_Prolif_Reagent->Measure_Signal Data_Analysis Analyze data and determine IC50 Measure_Signal->Data_Analysis

Experimental Protocol: T-Cell Proliferation Assay

  • Prepare Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Wash the cells and resuspend them in a complete cell culture medium.

  • Cell Seeding: Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µl of culture medium.

  • Prepare CAY10654 Dilutions: Prepare a serial dilution of your CAY10654 stock solution in culture medium to achieve the desired final concentrations for your experiment. Remember to include a vehicle control (medium with the same concentration of solvent used for the CAY10654 stock).

  • Treatment: Add 50 µl of the CAY10654 dilutions (or vehicle control) to the appropriate wells.

  • Stimulation: Add 50 µl of a T-cell stimulation reagent, such as anti-CD3/anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA), to the wells. The final volume in each well should be 200 µl.

  • Incubation: Culture the cells for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Measure Proliferation: Assess T-cell proliferation using a suitable method:

    • [3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE Staining: Stain the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE signal by flow cytometry.

    • ATP-based Assays: Use a commercial kit to measure the amount of ATP, which correlates with the number of viable, proliferating cells.

Section 4: Troubleshooting Common Experimental Issues

Q1: I'm not seeing any inhibition of T-cell proliferation with CAY10654. What could be the problem?

A1: There are several potential reasons for this observation:

  • Compound Inactivity: Ensure that your CAY10654 has been stored and handled correctly to prevent degradation. If in doubt, use a fresh vial.

  • Incorrect Concentration: Verify your calculations for the stock solution and dilutions. It's possible the final concentration in your assay is too low to have a significant effect. The reported EC50 for inhibiting mouse peripheral blood leukocyte proliferation is 9.3 µM.[1]

  • Suboptimal Cell Health: Poor cell viability at the start of the experiment can affect the results. Ensure your cells are healthy and have high viability after isolation.

  • Over-stimulation of T-cells: Very strong T-cell stimulation might overcome the inhibitory effect of CAY10654. Consider titrating your stimulation reagent to find an optimal concentration that induces robust proliferation without being excessive.

Q2: I'm observing cell death in my cultures treated with CAY10654. Is it cytotoxic?

A2: CAY10654 is reported to inhibit leukocyte proliferation without concurrent cytotoxicity.[1] However, at very high concentrations, off-target effects leading to cell death can occur with many compounds.

  • Dose-Response: Perform a dose-response experiment to determine if the observed cell death is concentration-dependent.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a toxic level (typically <0.5% for most cell types).

  • Contamination: Rule out microbial contamination of your cell cultures, which can cause widespread cell death.[2][3]

Q3: I'm seeing precipitates in my culture medium after adding CAY10654.

A3: Precipitation can occur if the solubility of the compound is exceeded in the aqueous culture medium.

  • Check Final Concentration: Ensure your final assay concentration does not exceed the solubility limit of CAY10654 in your culture medium.

  • Solvent Choice: While DMSO is a common solvent, for some cell types, a different solvent might be better tolerated and could improve solubility in the final medium.

  • Preparation Method: When diluting your stock solution into the aqueous medium, add it dropwise while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

Section 5: The Mechanism of Action - A Deeper Dive

CAY10654 acts as an immunosuppressant.[1] While its precise molecular targets within immune cells are still under investigation, we can place its function within the broader context of T-cell activation signaling.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PLCg1 PLCγ1 CD28->PLCg1 ZAP70 ZAP-70 Lck->ZAP70 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation CAY10654 CAY10654 (Potential Point of Inhibition) CAY10654->Proliferation

The immunosuppressive effect of CAY10654 likely involves interference with one or more of the signaling pathways that lead to T-cell proliferation. T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals (e.g., through CD28), triggers a cascade of intracellular events involving kinases, phosphatases, and second messengers, ultimately leading to the activation of transcription factors like NFAT, NF-κB, and AP-1. These transcription factors drive the expression of genes crucial for T-cell proliferation and effector function, such as Interleukin-2 (IL-2).

Given that CAY10654 inhibits T-cell proliferation, it is plausible that it acts on a downstream component of this signaling cascade, thereby preventing the cells from entering the cell cycle and dividing. Further research is needed to identify the specific molecular target(s) of CAY10654 within this pathway.

References

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. J. Med. Chem.54(9), 3348-3359 (2011).
  • [Mechanism of action of immunosuppressive agents] - PubMed. [Link]

  • Mechanisms of immunosuppression - PubMed. [Link]

  • Mechanisms underlying immunosuppression by regulatory cells - PMC - NIH. [Link]

  • Immunosuppression - Tumour Site Concordance and Mechanisms of Carcinogenesis. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. [Link]

  • Common Problems in Cell Culture - News-Medical.Net. [Link]

Sources

Validation & Comparative

A Comparative Guide to Immunosuppressive Agents: CAY10654 vs. N-(3-oxododecanoyl)-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two immunomodulatory molecules: the naturally occurring bacterial quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) and the synthetic N-acyl-L-homoserine lactone (AHL) analog, CAY10654. Designed for researchers in immunology, pharmacology, and drug development, this document elucidates their distinct mechanisms of action, comparative efficacy in immunosuppression, and the experimental frameworks required for their evaluation.

Introduction: A Tale of Two Analogs

The interplay between bacterial signaling and host immunity is a frontier in biomedical research. Gram-negative bacteria like Pseudomonas aeruginosa utilize AHLs, such as OdDHL, to coordinate virulence gene expression in a process known as quorum sensing.[1] Beyond this role, OdDHL has been identified as a potent modulator of the host immune system, capable of suppressing key inflammatory responses.[2] This has spurred interest in developing synthetic analogs that retain these immunosuppressive properties while potentially eliminating undesired bacterial signaling activities.

CAY10654 emerges from this pursuit as a synthetic AHL analog specifically designed to suppress host immunity. Crucially, it is engineered to not activate LasR, the primary transcriptional activator in P. aeruginosa quorum sensing.[1] This guide will dissect the functional consequences of this design, comparing the targeted immunosuppressive action of CAY10654 with the broader biological activities of its natural counterpart, OdDHL.

Mechanistic Divergence and Immunomodulatory Effects

While both molecules exert immunosuppressive effects, their underlying mechanisms and cellular targets show important distinctions.

N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL): The Natural Modulator

OdDHL, a key signaling molecule for P. aeruginosa, has a multifaceted impact on the mammalian immune system. It readily enters host cells and can influence a range of immune functions:

  • T-Cell Suppression: OdDHL is a potent inhibitor of T-lymphocyte proliferation and the differentiation of both Th1 and Th2 cells.[3][4] This effect is established early in the T-cell activation cascade, occurring within the first few hours of stimulation.[3]

  • Cytokine Modulation: It significantly down-regulates the production of pro-inflammatory, Th1-supporting cytokines, notably Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), by macrophages.[2][5]

  • Dendritic Cell (DC) Interference: OdDHL can prevent the maturation of human monocyte-derived DCs, leading to an IL-10high, IL-12p70low phenotype.[6][7] These altered DCs are less capable of stimulating T-cell proliferation and can promote the generation of immunosuppressive regulatory T-cells (Tregs).[7]

  • Receptor Interaction: The precise host cell receptor for OdDHL is still under investigation, with evidence suggesting potential interactions with the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), though some effects appear to be PPARγ-independent.[8]

OdDHL_Pathway OdDHL OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone) TCR_Signal Early TCR Activation Events OdDHL->TCR_Signal Inhibits PPARg PPARγ (Potential Target) OdDHL->PPARg Interacts? DC_Maturation Dendritic Cell Maturation OdDHL->DC_Maturation Inhibits CellMembrane Immune Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus NFkB_Pathway NF-κB Pathway TCR_Signal->NFkB_Pathway Proliferation ↓ T-Cell Proliferation TCR_Signal->Proliferation DC_Maturation->TCR_Signal Stimulates Gene_Expression Gene Expression NFkB_Pathway->Gene_Expression Cytokines ↓ Pro-inflammatory Cytokines (IL-12, TNF-α) ↑ IL-10 NFkB_Pathway->Cytokines

Figure 1: Putative signaling pathways for OdDHL-mediated immunosuppression.

CAY10654: The Synthetic Immunosuppressor

CAY10654 is a structural analog of OdDHL, designed to isolate its immunosuppressive activity from its bacterial signaling function. Its key features include:

  • Selective Immunosuppression: CAY10654 effectively inhibits the proliferation of mitogen-stimulated peripheral blood leukocytes.[1] This demonstrates a direct suppressive effect on a primary immune response.

  • LasR Inactivity: Unlike OdDHL, CAY10654 does not induce the LasR transcriptional activator, even at high concentrations (100 µM).[1] This is a critical design feature, making it a valuable tool for studying host immunosuppression without the confounding variable of activating bacterial virulence pathways.

  • Undefined Host Target: The specific molecular target within the host immune cell for CAY10654 has not been fully elucidated in publicly available literature. Its action is defined by its functional outcome—inhibiting proliferation—which suggests it likely interferes with critical cell cycle or activation pathways downstream of T-cell receptor (TCR) stimulation.

CAY10654_Pathway CAY10654 CAY10654 (Synthetic AHL Analog) UnknownTarget Undefined Host Target/Pathway CAY10654->UnknownTarget Inhibits LasR Bacterial LasR Receptor (No Activation) CAY10654->LasR CellMembrane Leukocyte Membrane CellCycle Cell Cycle Progression UnknownTarget->CellCycle Proliferation ↓ Leukocyte Proliferation CellCycle->Proliferation

Figure 2: Known mechanism and designed inactivity of CAY10654.

Data Summary: A Comparative Overview

The following table summarizes the known biological activities and properties of CAY10654 and OdDHL based on available experimental data.

FeatureCAY10654N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)
Primary Function Synthetic ImmunosuppressantBacterial Quorum-Sensing Molecule, Immunomodulator
Bacterial LasR Activation No activation observed at 100 µM[1]Potent activator[1]
Effect on Leukocyte Proliferation Inhibits ConA-stimulated proliferation (EC₅₀ = 9.3 µM)[1]Inhibits lymphocyte proliferation[2][4]
Effect on Macrophages/DCs Not specifiedInhibits TNF-α & IL-12 production; prevents DC maturation[5][7]
Effect on T-Cell Differentiation Not specifiedInhibits both Th1 and Th2 differentiation[3]
Known Host Cell Target UndefinedPPARγ (potential), other targets likely[8]
Key Advantage Selective for host immunosuppression without bacterial signalingNatural molecule for studying bacteria-host interactions

Experimental Protocols for Evaluation

To rigorously compare CAY10654 and OdDHL, a series of standardized immunological assays are required. The following protocols provide a framework for assessing their immunosuppressive potential.

Experimental Workflow Overview

Workflow cluster_assays Functional Assays start Isolate Primary Immune Cells (e.g., PBMCs, Splenocytes) assay_prep Prepare Cell Cultures & Compound Dilutions (CAY10654 vs. OdDHL vs. Vehicle) start->assay_prep prolif T-Cell Proliferation Assay (CFSE Staining) assay_prep->prolif cytokine Cytokine Profiling (ELISA / Multiplex) assay_prep->cytokine nfkb Signaling Pathway Analysis (NF-κB Reporter Assay) assay_prep->nfkb analysis Data Acquisition (Flow Cytometry, Plate Reader) prolif->analysis cytokine->analysis nfkb->analysis end Comparative Analysis & Interpretation analysis->end

Figure 3: General workflow for comparing immunosuppressive compounds.
T-Cell Proliferation Assay using CFSE Staining

This assay quantitatively measures the ability of a compound to inhibit T-cell division following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted by half with each cell division, allowing for generational analysis by flow cytometry.

Causality: A potent immunosuppressive agent will reduce the number of cells entering division and the number of divisions completed, resulting in a higher mean fluorescence intensity (MFI) compared to the vehicle control.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE stock solution to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.[5]

  • Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS). Incubate on ice for 5 minutes.

  • Washing: Wash cells three times with complete RPMI medium to remove excess CFSE.

  • Plating & Treatment: Resuspend cells to 1x10⁶ cells/mL. Plate 100 µL per well in a 96-well U-bottom plate. Add 100 µL of media containing 2x concentrations of CAY10654, OdDHL, or vehicle control (e.g., DMSO).

  • Stimulation: Add a T-cell stimulus, such as anti-CD3/anti-CD28 beads or Phytohemagglutinin (PHA), to appropriate wells. Include unstimulated controls.

  • Incubation: Culture for 3-5 days at 37°C, 5% CO₂.

  • Data Acquisition: Harvest cells, stain with viability dye and T-cell markers (e.g., anti-CD4, anti-CD8), and acquire data on a flow cytometer, detecting CFSE in the FITC channel.

  • Analysis: Gate on live, single lymphocytes (CD4+ or CD8+). Analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.

Cytokine Production Analysis by ELISA

This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-12) in culture supernatants to assess the compound's effect on inflammatory signaling.

Causality: An effective immunosuppressant is expected to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-12 from stimulated immune cells, such as macrophages or PBMCs.

Methodology:

  • Cell Culture and Stimulation: Plate PBMCs or isolated monocytes at 1x10⁶ cells/mL in a 24-well plate. Pre-treat with various concentrations of CAY10654, OdDHL, or vehicle for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (100 ng/mL), to induce cytokine production.

  • Incubation: Culture for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate. Add prepared standards and collected supernatants to the wells. Incubate for 2 hours at room temperature.

    • Detection: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Enzyme Conjugation: Wash the plate. Add Streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate. Add TMB substrate and incubate in the dark until color develops (15-20 minutes).

    • Stopping Reaction: Add stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.

NF-κB Signaling Pathway Analysis by Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation. It is used to determine if a compound's immunosuppressive effects are mediated through inhibition of this pathway.

Causality: Inhibition of IκBα phosphorylation and degradation prevents NF-κB translocation to the nucleus, resulting in decreased expression of the luciferase reporter gene and a lower luminescence signal. This indicates the compound interferes with this critical pro-inflammatory pathway.

Methodology:

  • Cell Transfection: On Day 1, seed HEK293T cells in a 24-well plate. On Day 2, transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element, along with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: On Day 3 (24h post-transfection), replace the medium with fresh medium containing CAY10654, OdDHL, a known NF-κB inhibitor (positive control), or vehicle. Incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system. First, add the Luciferase Assay Reagent II (firefly substrate) and measure luminescence. Then, add Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla reaction, and measure luminescence again.

  • Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Compare the normalized activity of treated samples to the stimulated control to determine the percentage of inhibition.

Conclusion and Future Directions

The comparison between CAY10654 and OdDHL highlights a strategic approach in drug development: refining a natural product's activity to create a more targeted therapeutic tool. OdDHL serves as a fascinating example of a bacterial product that directly manipulates host immunity, offering broad effects on T-cells, dendritic cells, and cytokine networks.[3][7] Its activity, however, is intrinsically linked to its role in bacterial communication.

CAY10654 represents a significant advancement by decoupling these functions. It retains the crucial ability to suppress leukocyte proliferation while being inert in bacterial quorum sensing systems.[1] This makes it a superior candidate for therapeutic development and a more precise tool for immunological research, as its effects can be attributed solely to host interactions.

A critical next step for the research community will be to identify the specific host cell molecular target of CAY10654. Elucidating this will not only clarify its mechanism of action but could also unveil novel pathways for controlling immune activation, paving the way for a new class of selective immunosuppressive agents.

References

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity. Infection and Immunity, 66(1), 36-42. [Link]

  • Jahoor, A., et al. (2005). The Pseudomonas aeruginosa quorum-sensing molecule N-3-(oxododecanoyl)-l-homoserine lactone inhibits T-cell differentiation and cytokine production by a mechanism involving an early step in T-cell activation. Infection and Immunity, 73(3), 1648-1655. [Link]

  • Hooi, D. S. W., et al. (2004). Differential immune modulatory activity of Pseudomonas aeruginosa quorum-sensing signal molecules. Infection and Immunity, 72(11), 6463-6470. [Link]

  • Skindersoe, M. E., et al. (2009). Pseudomonas aeruginosa quorum-sensing signal molecules interfere with dendritic cell-induced T-cell proliferation. FEMS Immunology & Medical Microbiology, 55(3), 335-345. [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]

  • Quah, B. J., et al. (2007). Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester. Nature Protocols, 2(9), 2049-2056. [Link]

  • Rehm, T., et al. (2019). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Frontiers in Immunology, 10, 239. [Link]

  • Rolfe, A., et al. (2012). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (68), e4305. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Agilent. (2020). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. [Link]

  • Cooley, M. A., et al. (2010). Pseudomonas signal molecule 3-oxo-C12-homoserine lactone interferes with binding of rosiglitazone to human PPARγ. Microbes and Infection, 12(3), 211-217. [Link]

  • Li, Y., et al. (2015). N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Experimental Biology and Medicine, 240(7), 896-903. [Link]

  • Li, Y., et al. (2015). N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Experimental Biology and Medicine, 240(7), 896-903. [Link]

  • Li, Y., et al. (2015). N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Semantic Scholar. [Link]

  • Jahoor, A., et al. (2005). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-3-(Oxododecanoyl)-l-Homoserine Lactone Inhibits T-Cell Differentiation and Cytokine Production by a Mechanism Involving an Early Step in T-Cell Activation. Infection and Immunity, 73(3), 1648-1655. [Link]

  • Chignard, M., et al. (2005). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Cellular Microbiology, 7(12), 1757-1768. [Link]

  • Yang, Z., et al. (2005). Peroxisome proliferator-activated receptor (PPAR)gamma can inhibit chronic renal allograft damage. American Journal of Transplantation, 5(8), 1932-1941. [Link]

  • Jana, M., et al. (2003). Induction of tumor necrosis factor-α (TNF-α) by interleukin-12 p40 monomer and homodimer in microglia and macrophages. Journal of Neurochemistry, 86(2), 519-528. [Link]

  • Ozer, E. A., et al. (2008). Dominant Role of Paraoxonases in Inactivation of the Pseudomonas aeruginosa Quorum-Sensing Signal N-(3-Oxododecanoyl)-L-Homoserine Lactone. Infection and Immunity, 76(6), 2493-2501. [Link]

  • Yang, Z., et al. (2005). Peroxisome Proliferator-Activated Receptor (PPAR)γ Can Inhibit Chronic Renal Allograft Damage. American Journal of Transplantation, 5(8), 1932-1941. [Link]

  • Su, C. G., et al. (1999). Peroxisome proliferator-activated receptor gamma agonist ligands stimulate a Th2 cytokine response and prevent acute colitis. The Journal of Clinical Investigation, 104(4), 383-389. [Link]

  • Qin, Z. H., et al. (2005). Forebrain-Specific Neuronal Inhibition of Nuclear Factor-κB Activity Leads to Loss of Neuroprotection. The Journal of Neuroscience, 25(39), 8967-8976. [Link]

  • Tan, J., et al. (2024). Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. Drug Resistance Updates, 73, 101042. [Link]

  • Liu, Y., et al. (2019). The roles of PPARγ and its agonists in autoimmune diseases: A comprehensive review. Cellular & Molecular Immunology, 16(5), 444-456. [Link]

  • NCL. (2011). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Kobayashi, T., et al. (2019). Inhibition of Nuclear Factor Kappa B Prevents the Development of Experimental Periapical Lesions. Journal of Endodontics, 45(2), 168-173. [Link]

  • Gilmore, T. D., & Herscovitch, M. (2006). Inhibitors of NF-kappaB signaling: 785 and counting. Oncogene, 25(51), 6887-6899. [Link]

  • Gu, W. J., et al. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Cancer Research, 67(13), 6304-6312. [Link]

  • Singh, S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2568. [Link]

  • Ma, L. J., et al. (2009). PPAR-gamma agonist attenuates renal interstitial fibrosis and inflammation through reduction of TGF-beta. Laboratory Investigation, 89(1), 47-58. [Link]

Sources

A Comparative Guide to the Efficacy of Quorum Sensing Inhibitors: CAY10654 in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial research, the circumvention of traditional antibiotic resistance mechanisms is a paramount objective. Quorum sensing (QS), the sophisticated cell-to-cell communication network governing bacterial virulence and biofilm formation, has emerged as a promising therapeutic target.[1] The development of quorum sensing inhibitors (QSIs) that disrupt these pathways offers a strategy to disarm pathogens rather than directly kill them, thereby exerting less selective pressure for the development of resistance.[2]

This guide provides an in-depth comparison of CAY10654, a synthetic N-acyl homoserine lactone (AHL) analogue, with other prominent QSIs. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for the evaluation of such compounds.

The Central Role of Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[3] Its pathogenicity is intricately regulated by a hierarchical QS network composed of at least four interconnected systems: las, rhl, pqs, and iqs.[3][4] The las and rhl systems utilize AHLs as signaling molecules, while the pqs system relies on alkyl-quinolones (AQs).[5] These systems coordinately control the expression of numerous virulence factors, including proteases, elastases, pyocyanin, and rhamnolipids, and are pivotal for biofilm maturation.[4][6]

CAY10654: A Unique Approach to Modulating Host-Pathogen Interactions

CAY10654 is a synthetic analogue of the P. aeruginosa QS signal molecule N-(3-oxododecanoyl)-L-homoserine lactone.[1] Its defining characteristic is its ability to suppress the host immune response without activating the LasR transcriptional activator, a key component of the las QS system.[1] While many QSIs aim to directly block bacterial communication, CAY10654 presents a more nuanced strategy of mitigating host damage caused by the pathogen's signaling molecules.

Mechanism of Action: CAY10654 inhibits the proliferation of mouse peripheral blood leukocytes with an EC50 of 9.3 μM.[1] This immunosuppressive activity is noteworthy because the natural AHLs produced by P. aeruginosa are known to modulate the host immune system. By mimicking this immunosuppressive effect without triggering the expression of virulence factors via LasR, CAY10654 could potentially reduce inflammation-mediated tissue damage during an infection.

Comparative Quorum Sensing Inhibitors

To provide a comprehensive comparison, we will evaluate CAY10654 alongside a selection of well-characterized QSIs with distinct mechanisms of action.

  • M64: A potent PqsR antagonist. The PqsR receptor is a key regulator of the pqs system and is crucial for the production of pyocyanin and biofilm formation.[7][8]

  • Compound 40: Another highly potent PqsR antagonist from a different chemical series than M64.[8][9]

  • meta-bromo-thiolactone (mBTL): A synthetic QSI that has been shown to inhibit both the LasR and RhlR receptors, leading to a broad-spectrum inhibition of virulence factor production and biofilm formation.[10][11]

  • Furanone C-30: A brominated furanone that acts as a potent inhibitor of both LasR and RhlR, interfering with the binding of their cognate AHLs.[12][13]

Efficacy Comparison of Quorum Sensing Inhibitors

The following table summarizes the reported efficacy of CAY10654 and the selected comparative QSIs. It is important to note that the experimental conditions and assays used to determine these values can vary between studies, making direct comparisons challenging.

CompoundTarget(s)Bacterial Strain(s)Key Efficacy Metric(s)Reference(s)
CAY10654 Host Immune Cells (non-LasR-inducing)N/A (murine leukocytes)EC50 = 9.3 µM (inhibition of leukocyte proliferation)[1]
M64 PqsRP. aeruginosa PA14IC50 ≈ 0.3 µM (pyocyanin inhibition)[7]
Compound 40 PqsRP. aeruginosa PAO1-L, PA14IC50 = 0.25 µM (PAO1-L), 0.34 µM (PA14) (bioreporter assay)[8][9]
mBTL LasR, RhlRP. aeruginosaSignificant inhibition of pyocyanin and biofilm formation[10][11]
Furanone C-30 LasR, RhlRP. aeruginosa92-100% biofilm inhibition at 128-512 µg/mL[14]

Experimental Protocols for Evaluating Quorum Sensing Inhibitors

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the efficacy of QSIs.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Inhibitor QSI Treatment (Varying Concentrations) Control Vehicle Control (e.g., DMSO) MIC Minimum Inhibitory Concentration (MIC) Assay Culture->MIC Biofilm Biofilm Formation Assay (Crystal Violet Staining) Inhibitor->Biofilm Pyocyanin Pyocyanin Quantification (Chloroform Extraction) Inhibitor->Pyocyanin Elastase Elastase Activity Assay (Elastin-Congo Red) Inhibitor->Elastase Control->Biofilm Control->Pyocyanin Control->Elastase Quantification Spectrophotometric Quantification Biofilm->Quantification Pyocyanin->Quantification Elastase->Quantification Comparison Comparison to Control (% Inhibition, IC50) Quantification->Comparison MIC->Comparison Assess Bacteriostatic/ Bactericidal Effects

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Appropriate growth medium (e.g., LB broth)

  • Test compound (QSI) and vehicle control (e.g., DMSO)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Plate reader

Procedure:

  • Grow an overnight culture of the bacterial strain in the appropriate medium.

  • Dilute the overnight culture to a starting OD600 of approximately 0.05.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control.

  • Incubate the plate under static conditions at 37°C for 24-48 hours.[15]

  • Carefully decant the planktonic cells and gently wash the wells twice with sterile water.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Remove the crystal violet solution and wash the wells three to four times with water.[16]

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[15]

  • Measure the absorbance at 550-590 nm using a plate reader.[16][17]

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin, which is regulated by the rhl and pqs QS systems.

Materials:

  • Bacterial culture supernatants

  • Chloroform

  • 0.2 N HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures in the presence of the test compound or vehicle control for 24-48 hours.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Mix 3 mL of the supernatant with 3 mL of chloroform and vortex vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer the chloroform layer to a new tube and add 1.5 mL of 0.2 N HCl. Vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.[18]

  • Centrifuge to separate the phases.

  • Measure the absorbance of the upper, pink aqueous layer at 520 nm.[19][20]

  • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 by 17.072.[18][20]

Elastase Activity Assay (Elastin-Congo Red Method)

This assay quantifies the activity of LasB elastase, a key virulence factor regulated by the las QS system.

Materials:

  • Bacterial culture supernatants

  • Elastin-Congo Red (ECR) substrate

  • Tris buffer (e.g., 100 mM, pH 7.5)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures with the test compound or vehicle control and collect the cell-free supernatant.

  • Prepare a reaction mixture containing the supernatant, ECR substrate, and buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 3-18 hours) with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant, which contains the solubilized Congo Red dye, at 495 nm.[21]

Conclusion

The landscape of quorum sensing inhibition is diverse, with compounds targeting various components of these intricate bacterial communication networks. CAY10654 represents a unique strategy by modulating the host immune response to bacterial signals rather than directly inhibiting the QS cascade. This approach may offer advantages in reducing inflammation-associated pathology. In contrast, direct QSIs like the PqsR antagonists M64 and Compound 40, and the broader-spectrum inhibitors mBTL and Furanone C-30, have demonstrated potent efficacy in reducing virulence factor production and biofilm formation in P. aeruginosa. The choice of a QSI for further development will depend on the specific therapeutic application and the desired balance between anti-virulence and immunomodulatory effects. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel quorum sensing inhibitors.

References

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. (2011). Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. Journal of Medicinal Chemistry, 54(9), 3348-3359. [Link]

  • ResearchGate. (2025). PqsR-specific quorum sensing inhibitors targeting Pseudomonas aeruginosa: current advances and future directions. Retrieved from [Link]

  • ResearchGate. (n.d.). M64 reduces pyocyanin production in P. aeruginosa clinical multi-drug.... Retrieved from [Link]

  • Pearson, J. P., et al. (2015). Pseudomonas aeruginosa Quorum Sensing. PMC, [Link]

  • ResearchGate. (n.d.). Anti-PqsR compounds as next-generation antibacterial agents against Pseudomonas aeruginosa: A review. Retrieved from [Link]

  • Soukarieh, F., Liu, R., Romero, M., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 204. [Link]

  • Gallo, M., et al. (2021). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. PMC, [Link]

  • Xavier, J. B. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol, 6(23), e2053. [Link]

  • ResearchGate. (n.d.). Quorum sensing (QS) pathways of Pseudomonas aeruginosa. Retrieved from [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Pseudomonas aeruginosa hierarchical quorum sensing.... Retrieved from [Link]

  • Soukarieh, F., Liu, R., Romero, M., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. PubMed, [Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Mil-Homens, D., & Fialho, A. M. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4833. [Link]

  • Pang, Z., Raudonis, R., Glick, B. R., et al. (2019). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. Forests, 10(8), 731. [Link]

  • Soukarieh, F., Liu, R., Romero, M., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry, 8, 204. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. PNAS, 110(44), 17981-17986. [Link]

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

  • Starkey, M., et al. (2014). Identification of Anti-virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity. PLoS Pathogens, 10(8), e1004321. [Link]

  • Ohman, D. E. (1997). Elastase assays. Methods in Molecular Biology, 72, 145-157. [Link]

  • del Alamo, C., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Immunology, 11, 607530. [Link]

  • Al-Shabib, N. A., et al. (2023). Studying the Anti-Virulence Activity of Meta-Bromo-Thiolactone against Staphylococcus aureus and MRSA Phenotypes. Molecules, 28(19), 6959. [Link]

  • O'May, C. Y., & Tufenkji, N. (2011). Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. Applied and Environmental Microbiology, 77(23), 8434–8442. [Link]

  • Boehm, A., et al. (2021). Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Biosensors, 11(11), 450. [Link]

  • Al-Kuwaiti, J., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences, 22(6), 2893. [Link]

  • Al-Shabib, N. A., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PLoS ONE, 18(8), e0289723. [Link]

  • ResearchGate. (2013). Pyocyanin Chloroform extraction protocol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of compound 40 on AQ production: Quantification of AQ.... Retrieved from [Link]

  • Belaaouaj, A., et al. (1995). LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Immunology & Medical Microbiology, 11(4), 269-276. [Link]

  • Coria-Jiménez, R., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Antibiotics, 11(8), 1032. [Link]

  • ResearchGate. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Retrieved from [Link]

  • D'Alba, F., & Melander, C. (2020). Furanone Quorum-Sensing Inhibitors With Potential as Novel Therapeutics Against Pseudomonas aeruginosa. Current Topics in Medicinal Chemistry, 20(2), 99-108. [Link]

  • Al-Shabib, N. A., et al. (2020). Preparation and characterization of Meta-bromo-thiolactone calcium alginate nanoparticles. Journal of King Saud University - Science, 32(1), 748-753. [Link]

  • ResearchGate. (2023). Studying Anti-virulence Activity of Meta-Bromo-Thiolactone against Staphylococcus aureus and MRSA Phenotypes. Retrieved from [Link]

  • SciSpace. (n.d.). Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. Retrieved from [Link]

  • ResearchGate. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Retrieved from [Link]

  • MDPI. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Retrieved from [Link]

Sources

CAY10654: A Targeted Approach to Immunosuppression – A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immunology and transplantation medicine, the quest for more specific and less toxic immunosuppressive agents is a perpetual endeavor. While cornerstone drugs like calcineurin and mTOR inhibitors have revolutionized organ transplantation and the management of autoimmune diseases, their broad mechanisms of action can lead to significant side effects, including nephrotoxicity, metabolic disturbances, and an increased risk of infections.[1][2] This guide introduces CAY10654, a selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK), as a promising alternative with a more targeted approach to modulating the immune response. Here, we will dissect its mechanism of action in comparison to established immunosuppressants and provide a framework for its experimental evaluation.

The Mechanism of Action Showdown: A Tale of Targeted T-Cell Inhibition

At the heart of the adaptive immune response lies the T-cell, a critical player in orchestrating immune surveillance and memory. The activation of T-cells is a tightly regulated process initiated by the T-cell receptor (TCR) recognizing a specific antigen. This recognition triggers a cascade of intracellular signaling events, culminating in T-cell proliferation, differentiation, and the production of inflammatory cytokines.[3][4]

CAY10654 and the Role of ITK

CAY10654 exerts its immunosuppressive effects by selectively inhibiting Interleukin-2 Inducible T-cell Kinase (ITK) .[5][6] ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and Natural Killer (NK) cells.[3][7] It plays a pivotal role downstream of the TCR, where it is crucial for the activation of phospholipase C-γ1 (PLCγ1).[3][4] The activation of PLCγ1 leads to the generation of second messengers that ultimately activate key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB. These transcription factors are essential for the production of interleukin-2 (IL-2), a potent T-cell growth factor, and other pro-inflammatory cytokines.[5][7] By inhibiting ITK, CAY10654 effectively curtails this signaling cascade, leading to a reduction in T-cell activation and proliferation.[5]

A Comparative Look at Established Immunosuppressants

To appreciate the specificity of CAY10654, it is essential to contrast its mechanism with that of widely used immunosuppressive agents:

  • Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus): These drugs form a complex with intracellular proteins (cyclophilin for cyclosporine and FKBP12 for tacrolimus) which then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][8][9] Calcineurin is responsible for dephosphorylating NFAT, allowing it to translocate to the nucleus and initiate the transcription of IL-2 and other cytokine genes.[8][9] While highly effective, calcineurin inhibitors can have significant off-target effects due to the ubiquitous nature of calcineurin.[10]

  • mTOR Inhibitors (e.g., Sirolimus, Everolimus): These agents bind to FKBP12, and this complex then inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase.[2][11] mTOR is a central regulator of cell growth, proliferation, and survival. In T-cells, mTOR signaling is critical for the proliferative response to IL-2.[12] Unlike calcineurin inhibitors, mTOR inhibitors do not block IL-2 production but rather the downstream signaling events that IL-2 initiates.

The following diagram illustrates the distinct points of intervention for these immunosuppressive agents within the T-cell activation pathway.

T_Cell_Signaling_Inhibition Comparative Mechanism of Action of Immunosuppressive Agents cluster_TCR T-Cell Receptor Signaling cluster_Calcineurin Calcineurin Pathway cluster_mTOR mTOR Pathway cluster_Nucleus Nuclear Events TCR TCR-CD3 Complex LCK LCK TCR->LCK Antigen Recognition ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Calcineurin Calcineurin Ca_Flux->Calcineurin Activation NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IL2_external IL-2 IL2_external->IL2R IL2_Gene->IL2_external Production & Secretion AP1 AP-1 AP1->IL2_Gene NFkB NF-κB NFkB->IL2_Gene CAY10654 CAY10654 CAY10654->ITK Inhibits Calcineurin_Inhibitors Cyclosporine A Tacrolimus Calcineurin_Inhibitors->Calcineurin Inhibits mTOR_Inhibitors Sirolimus Everolimus mTOR_Inhibitors->mTOR Inhibits

Caption: T-cell signaling pathway and points of inhibition.

A Framework for Experimental Comparison

While the targeted mechanism of CAY10654 is promising, rigorous experimental data is necessary to benchmark its performance against established immunosuppressants. The following section outlines key in vitro and in vivo experiments to quantitatively assess and compare their efficacy.

In Vitro Performance Metrics: Gauging Immunosuppressive Potency

1. T-Cell Proliferation Assay

The ability to inhibit T-cell proliferation is a fundamental measure of an immunosuppressive agent's efficacy. This can be assessed using various methods, including dye dilution assays or metabolic activity readouts.[13][14][15]

Experimental Protocol: CFSE-Based T-Cell Proliferation Assay

This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.[14][16]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • CAY10654, Tacrolimus, Cyclosporine, Sirolimus (and appropriate vehicle control, e.g., DMSO).

  • CFSE dye.

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA)).

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's instructions.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare serial dilutions of CAY10654 and the comparator drugs. Add the compounds to the respective wells. Include a vehicle-only control.

  • Add the T-cell activation stimulus to all wells except for the unstimulated control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population.

  • Quantify the percentage of proliferated cells (cells that have diluted the CFSE dye) for each condition.

  • Calculate the IC50 value (the concentration of the drug that inhibits 50% of the T-cell proliferation) for each compound.

2. Cytokine Production Assay

The production of pro-inflammatory cytokines, particularly IL-2 and Interferon-gamma (IFN-γ), is a hallmark of T-cell activation. The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the concentration of these cytokines in cell culture supernatants.[17][18][19][20][21]

Experimental Protocol: IL-2 and IFN-γ ELISA

Materials:

  • Supernatants from the T-cell proliferation assay (or a parallel experiment set up under the same conditions).

  • Commercially available ELISA kits for human IL-2 and IFN-γ.

  • ELISA plate reader.

Procedure:

  • After the desired incubation period (typically 24-72 hours) in the T-cell activation experiment, centrifuge the 96-well plates and carefully collect the supernatants.

  • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's protocol.[19][20] This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to generate a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Generate a standard curve and calculate the concentration of IL-2 and IFN-γ in each sample.

  • Determine the IC50 for the inhibition of cytokine production for each compound.

Data Presentation

The quantitative data generated from these in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundT-Cell Proliferation IC50 (nM)IL-2 Inhibition IC50 (nM)IFN-γ Inhibition IC50 (nM)
CAY10654Experimental ValueExperimental ValueExperimental Value
TacrolimusExperimental ValueExperimental ValueExperimental Value
CyclosporineExperimental ValueExperimental ValueExperimental Value
SirolimusExperimental ValueExperimental ValueExperimental Value

Experimental Workflow Diagram

In_Vitro_Workflow In Vitro Experimental Workflow for Immunosuppressant Comparison PBMC_Isolation Isolate PBMCs from Healthy Donor Blood CFSE_Labeling Label PBMCs with CFSE PBMC_Isolation->CFSE_Labeling Cell_Plating Plate Cells in 96-well Plate CFSE_Labeling->Cell_Plating Compound_Addition Add Serial Dilutions of Test Compounds Cell_Plating->Compound_Addition Stimulation Stimulate T-Cell Activation (e.g., anti-CD3/CD28) Compound_Addition->Stimulation Incubation Incubate for 3-5 Days Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cell_Harvest Harvest Cells Incubation->Cell_Harvest ELISA Cytokine Quantification (ELISA) for IL-2 and IFN-γ Supernatant_Collection->ELISA Flow_Cytometry Proliferation Analysis (Flow Cytometry) Cell_Harvest->Flow_Cytometry Data_Analysis Calculate IC50 Values and Compare Potency ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: In Vitro Experimental Workflow.

In Vivo Preclinical Evaluation: Assessing Efficacy in a Biological System

While in vitro assays provide valuable information on potency, in vivo animal models are crucial for evaluating the efficacy of an immunosuppressive agent in a complex biological system.[22][23][24][25][26] Animal models of organ transplantation, such as skin or heart transplantation in rodents, are commonly used to assess the ability of a drug to prevent graft rejection.[22][26]

Key Parameters to Evaluate in Animal Models:

  • Graft Survival: The primary endpoint is the duration of graft survival. This is typically assessed by daily monitoring of the graft for signs of rejection.

  • Histological Analysis: At the end of the study or upon graft rejection, the transplanted organ is harvested for histological examination to assess the degree of immune cell infiltration and tissue damage.

  • Systemic Immune Monitoring: Blood samples can be collected throughout the study to monitor changes in immune cell populations and cytokine levels.

  • Toxicity Assessment: It is also critical to monitor the animals for any signs of drug-related toxicity.

Synthesizing the Evidence and Future Directions

CAY10654, with its selective inhibition of ITK, represents a promising step towards more targeted immunosuppressive therapies. By specifically targeting a key kinase in the T-cell activation pathway, it has the potential to offer a more favorable side-effect profile compared to broader-acting agents like calcineurin and mTOR inhibitors. The experimental framework provided in this guide offers a robust approach for researchers to directly compare the efficacy of CAY10654 with existing immunosuppressants.

Further studies will be necessary to fully elucidate the therapeutic potential of CAY10654. These include comprehensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic analyses, and ultimately, well-designed clinical trials in patients with autoimmune diseases or those undergoing organ transplantation. The insights gained from such research will be invaluable in determining the place of ITK inhibitors in the future of immunosuppressive therapy.

References

  • August, A., et al. (2011). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PubMed Central. [Link]

  • August, A., et al. (2011). T-cell signaling regulated by the Tec family kinase, Itk. Semantic Scholar. [Link]

  • Ben-David, K., et al. (2021). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. PubMed Central. [Link]

  • Ben-David, K., et al. (2021). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. PubMed. [Link]

  • Demir, E., & Ozcicek, F. (2021). a review of novel transplant-related immunosuppressant drugs. PubMed. [Link]

  • Abdelaal, A., & Nikolajczyk, B. (2013). Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol. PubMed. [Link]

  • Naesens, M., et al. (2019). Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects. Journal of Immunological Sciences. [Link]

  • Mathew, T. H. (1991). Immunosuppressive drugs in renal transplantation. A review of the regimens. PubMed. [Link]

  • Gomez-Rodriguez, J., et al. (2014). Tuning T helper cell differentiation by ITK. PubMed Central. [Link]

  • Siliciano, J. D., et al. (1992). itk, a T-cell-specific tyrosine kinase gene inducible by interleukin 2. PNAS. [Link]

  • Zhong, Y., et al. (2015). Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. PubMed Central. [Link]

  • Singh, S. K., & Nale, L. P. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]

  • Fishman, J. A. (2017). Transplant-related Immunosuppression: A Review of Immunosuppression and Pulmonary Infections. PubMed Central. [Link]

  • Demir, E., & Ozcicek, F. (2021). Transplantation and immunosuppression: a review of novel transplant-related immunosuppressant drugs. Taylor & Francis Online. [Link]

  • Wang, D., et al. (2023). Animal models for transplant immunology: bridging bench to bedside. PubMed Central. [Link]

  • Coligan, J. E., et al. (2001). Proliferative Assays for T Cell Function. ResearchGate. [Link]

  • Wang, D., et al. (2024). Animal models for transplant immunology: bridging bench to bedside. Journal of Translational Medicine. [Link]

  • Schutte, B., & N. H. (2017). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. [Link]

  • Wever, K., et al. (2021). Animal Models in Allogenic Solid Organ Transplantation. MDPI. [Link]

  • Lunsford, K. E., & Z. A. (2015). Primate Models in Organ Transplantation. PubMed Central. [Link]

  • Dutz, J. P., et al. (1993). Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin. PubMed Central. [Link]

  • ICE Bioscience. (n.d.). Immunosuppression Assays. ICE Bioscience. [Link]

  • ResearchGate. (n.d.). The commonly used animal models for organ/tissue transplant. ResearchGate. [Link]

  • Vivia Biotech. (n.d.). TME Immunosuppression Assay: Enhancing Immuno-Oncology Development. Vivia Biotech. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

  • ProImmune. (2024). ProImmune T cell Proliferation Assays. YouTube. [Link]

  • Bustos-Villalobos, I., et al. (2017). ITK inhibition for the targeted treatment of CTCL. PubMed Central. [Link]

  • Thomson, A. W. (1995). Mechanisms of action of new immunosuppressive drugs. PubMed. [Link]

  • Kim, J. Y., & Park, J. (2019). Review of two immunosuppressants: tacrolimus and cyclosporine. ResearchGate. [Link]

  • van den Borne, B. E., et al. (1989). [Mechanism of action of immunosuppressive agents]. PubMed. [Link]

  • Arshad, U., et al. (2021). Immunosuppressive Drugs. PubMed Central. [Link]

  • Ulusal, M., et al. (2007). Comparison of tacrolimus with a cyclosporine microemulsion for immunosuppressive therapy in kidney transplantation. PubMed. [Link]

  • Webster, A. C., et al. (2005). Tacrolimus versus cyclosporin as primary immunosuppression for kidney transplant recipients. PubMed. [Link]

  • Oreate AI Blog. (2026). Mechanism of Action of Immunosuppressive Drugs PPT. Oreate AI Blog. [Link]

  • Kim, J. Y., & Park, J. (2023). Review of two immunosuppressants: tacrolimus and cyclosporine. PubMed Central. [Link]

  • Squifflet, J. P., et al. (2002). Tacrolimus versus cyclosporin immunosuppression: long-term outcome in renal transplantation. PubMed. [Link]

  • Suthanthiran, M., & Strom, T. B. (1995). Immunosuppressants: cellular and molecular mechanisms of action. PubMed. [Link]

  • Lescoat, A., et al. (2025). Soquelitinib inhibition of IL-2-inducible T cell kinase ameliorates lung damage in murine models of systemic sclerosis. Arthritis Research & Therapy. [Link]

  • Bustos-Villalobos, I., et al. (2017). ITK inhibition for the targeted treatment of CTCL. PubMed. [Link]

Sources

A Head-to-Head Comparison of CAY10654 and Other Synthetic Acyl-Homoserine Lactones in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bacterial communication, the choice of chemical tools is paramount. This guide provides an in-depth, objective comparison of CAY10654 with other synthetic Acyl-Homoserine Lactones (AHLs), supported by experimental data and detailed protocols. We will explore the unique properties of CAY10654, contrasting its mode of action with traditional AHL agonists and antagonists to empower you with the knowledge needed to make informed decisions in your research.

Introduction: The Language of Bacteria - Quorum Sensing and AHLs

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors such as virulence factor production, biofilm formation, and antibiotic resistance.[1][2] This process relies on the production, detection, and population-density-dependent response to small signaling molecules called autoinducers. In many proteobacteria, the most common class of autoinducers is the N-acyl-homoserine lactones (AHLs).

The canonical AHL-mediated QS system, exemplified by the LuxI/R system in Vibrio fischeri, involves a LuxI-family synthase that produces a specific AHL and a cognate LuxR-family transcriptional regulator that detects it.[1] The specificity of this interaction is largely determined by the length and modification of the acyl side chain of the AHL molecule.[3] As our understanding of these pathways has grown, so has the development of synthetic AHLs designed to either mimic (agonists) or block (antagonists) these signaling systems, providing powerful tools to study and manipulate bacterial behavior.[3][4]

CAY10654: A Unique Player in the AHL Arena

CAY10654, formally known as N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide, is a synthetic analog of natural AHLs with a distinct and compelling mechanism of action.[5] Unlike many synthetic AHLs designed to directly modulate bacterial quorum sensing receptors like LasR in Pseudomonas aeruginosa, CAY10654 is characterized by its ability to suppress host immune responses without inducing LasR activity.[5]

Experimental data demonstrates that CAY10654 inhibits the concanavalin A-induced proliferation of mouse peripheral blood leukocytes with an EC50 value of 9.3 μM, highlighting its immunosuppressive potential.[5] Crucially, even at concentrations up to 100 μM, CAY10654 does not induce the LasR transcriptional activator in P. aeruginosa, a key regulator of virulence.[5] This positions CAY10654 not as a direct quorum sensing modulator in bacteria, but as a valuable tool for dissecting the interplay between bacterial signals and the host immune system.

Comparative Analysis of CAY10654 and Other Synthetic AHLs

The efficacy of synthetic AHLs is typically quantified by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. The following table provides a comparative overview of CAY10654 and a selection of other synthetic AHLs, showcasing their diverse activities. It is critical to note that the activity of CAY10654 is measured in a host immune cell proliferation assay, while the activities of the other AHLs are determined in bacterial quorum sensing reporter assays.

CompoundStructurePrimary ActivityTarget System/AssayEC50 / IC50Reference
CAY10654 N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamideImmunosuppressionMouse peripheral blood leukocyte proliferationEC50 = 9.3 μM[5]
N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Natural AHLAgonistP. aeruginosa LasREC50 ≈ 1.5 nM[6]
N-Butanoyl-L-homoserine lactone (C4-HSL) Natural AHLAgonistP. aeruginosa RhlR-[1]
meta-Bromo-thiolactone (mBTL) Synthetic AHL analogAntagonistP. aeruginosa RhlR-[7]
4-Fluoro-phenyl β-keto ester Synthetic QSIAntagonistV. harveyi luminescenceIC50 = 48 µg/mL[8]
4-Iodo-phenyl β-keto ester Synthetic QSIAntagonistV. harveyi luminescenceIC50 = 88 µg/mL[8]
4-Methoxy-phenyl β-keto ester Synthetic QSIAntagonistV. harveyi luminescenceIC50 = 45 µg/mL[8]
3-Methoxy-phenyl β-keto ester Synthetic QSIAntagonistV. harveyi luminescenceIC50 = 24 µg/mL[8]

Visualizing the Mechanisms and Workflows

To better understand the context of CAY10654 and other synthetic AHLs, the following diagrams illustrate the canonical AHL quorum sensing pathway and a typical experimental workflow for evaluating AHL activity.

QuorumSensingPathway cluster_bacterium Bacterial Cell cluster_intervention Synthetic Intervention LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesis LuxR LuxR-type Receptor Genes Target Genes (e.g., virulence, biofilm) LuxR->Genes Transcriptional Regulation AHL->LuxR Binding & Activation AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion AHL_ext->AHL Diffusion Agonist Agonist (e.g., 3-oxo-C12-HSL) Agonist->LuxR Mimics AHL Antagonist Antagonist (e.g., mBTL) Antagonist->LuxR Blocks Binding

Caption: Generalized AHL Quorum Sensing Pathway and Points of Synthetic Intervention.

AHL_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Culture 1. Culture Biosensor Strain (e.g., C. violaceum CV026) Inoculate 3. Inoculate Biosensor with AHLs in a 96-well plate Culture->Inoculate Prepare_AHLs 2. Prepare Serial Dilutions of Synthetic AHLs Prepare_AHLs->Inoculate Incubate 4. Incubate under appropriate conditions (e.g., 30°C, 24-48h) Inoculate->Incubate Measure 5. Measure Reporter Signal (e.g., Violacein absorbance at 585 nm or Bioluminescence) Incubate->Measure Analyze 6. Plot Dose-Response Curve and calculate EC50/IC50 Measure->Analyze

Caption: Experimental Workflow for Quantitative Analysis of AHL Activity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to assess the activity of synthetic AHLs.

Quantitative Violacein Induction/Inhibition Assay using Chromobacterium violaceum CV026

This assay is particularly useful for assessing the agonistic or antagonistic activity of short-chain AHLs. The C. violaceum CV026 mutant is incapable of producing its own AHLs but will produce the purple pigment violacein in response to exogenous short-chain AHLs.[9][10]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) broth and agar

  • Synthetic AHLs (including CAY10654 and others for comparison)

  • N-hexanoyl-L-homoserine lactone (C6-HSL) as a positive control for induction and for inhibition assays.

  • Sterile 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 585 nm and 600 nm.

Protocol:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.

  • Prepare serial dilutions of the test compounds (e.g., CAY10654 and other AHLs) in a suitable solvent (e.g., DMSO) and then in LB broth.

  • For agonist activity: a. Dilute the overnight culture of C. violaceum CV026 to an OD600 of 0.1 in fresh LB broth. b. In a 96-well plate, add 180 µL of the diluted culture to each well. c. Add 20 µL of the serially diluted test compounds to the respective wells. Include a positive control (C6-HSL) and a negative control (solvent).

  • For antagonist activity: a. Dilute the overnight culture of C. violaceum CV026 to an OD600 of 0.1 in fresh LB broth containing a sub-maximal concentration of C6-HSL (e.g., 1 µM). b. In a 96-well plate, add 180 µL of the C6-HSL-containing culture to each well. c. Add 20 µL of the serially diluted test compounds to the respective wells. Include a control with only C6-HSL.

  • Incubate the plate at 30°C for 24-48 hours without shaking.

  • Quantify violacein production: a. Add 100 µL of 10% SDS to each well and mix to lyse the cells. b. Measure the absorbance at 585 nm (for violacein) and 600 nm (for cell density). c. Normalize the violacein production to cell density (A585/A600).

  • Data Analysis: Plot the normalized violacein production against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Bioluminescent/Fluorescent Reporter Assay for LasR Activity

This assay utilizes an E. coli strain engineered to express a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of a LasR-dependent promoter.[11][12] This allows for the specific quantification of LasR activation or inhibition.

Materials:

  • E. coli biosensor strain (e.g., containing a plasmid with a PlasI-luxCDABE fusion).

  • LB broth with appropriate antibiotics for plasmid maintenance.

  • Synthetic AHLs (including CAY10654 and others for comparison).

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as a positive control for induction and for inhibition assays.

  • Sterile 96-well microtiter plates (white plates for luminescence, black plates for fluorescence).

  • Luminometer or fluorometer.

Protocol:

  • Prepare an overnight culture of the E. coli biosensor strain in LB broth with the appropriate antibiotics at 37°C with shaking.

  • Prepare serial dilutions of the test compounds in a suitable solvent and then in LB broth.

  • For agonist activity: a. Dilute the overnight culture 1:100 in fresh LB broth with antibiotics. b. In a 96-well plate, add 180 µL of the diluted culture to each well. c. Add 20 µL of the serially diluted test compounds. Include a positive control (3-oxo-C12-HSL) and a negative control (solvent).

  • For antagonist activity: a. Dilute the overnight culture 1:100 in fresh LB broth with antibiotics containing 3-oxo-C12-HSL at its EC50 concentration. b. In a 96-well plate, add 180 µL of the 3-oxo-C12-HSL-containing culture to each well. c. Add 20 µL of the serially diluted test compounds. Include a control with only 3-oxo-C12-HSL.

  • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

  • Measure reporter signal: a. Measure the optical density at 600 nm (OD600) to assess cell growth. b. Measure the luminescence or fluorescence according to the reporter gene. c. Normalize the reporter signal to cell density (Luminescence/OD600 or Fluorescence/OD600).

  • Data Analysis: Plot the normalized reporter signal against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion: Choosing the Right Tool for the Job

The world of synthetic AHLs offers a diverse toolkit for probing and manipulating bacterial quorum sensing. While many synthetic analogs are designed to directly interact with bacterial QS receptors as either agonists or antagonists, CAY10654 stands apart. Its unique profile as a non-LasR-inducing immunosuppressant makes it an invaluable tool for investigating the complex dialogue between bacterial signaling molecules and the host immune system.

For researchers focused on disrupting bacterial communication to mitigate virulence, traditional AHL antagonists may be the preferred choice. However, for those seeking to understand how bacteria modulate host responses, CAY10654 provides a unique means to decouple immunosuppressive effects from direct QS activation in bacteria. By understanding the distinct mechanisms of action of these synthetic molecules, researchers can select the most appropriate compounds to address their specific scientific questions, ultimately advancing our ability to combat bacterial infections and understand host-pathogen interactions.

References

  • Jadhav, G.P., Chhabra, S.R., Telford, G., et al. Immunosuppressive but non-LasR-inducing analogues of the Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-ʟ-homoserine lactone. J. Med. Chem. 54(9), 3348-3359 (2011). [Link]

  • Geske, G. D., O'Neill, J. C., Blackwell, H. E. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ChemBioChem 9(3), 389-400 (2008). [Link]

  • Kalia, V. C. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Pat Antiinfect Drug Discov. 8(2), 94-115 (2013). [Link]

  • Stacy, D. M., Welsh, M. A., Blackwell, H. E. A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorg. Med. Chem. 26(10), 2859-2866 (2018). [Link]

  • Blosser, R. S., Gray, K. M. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. J. Microbiol. Methods 40(1), 47-55 (2000). [Link]

  • Tan, L. Y., Yin, W. F., Chan, K. G. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database. Antimicrob. Agents Chemother. 58(9), 5474-5484 (2014). [Link]

  • Chen, Y., et al. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules 27(19), 6548 (2022). [Link]

  • McClean, K. H., et al. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology 143(12), 3703-3711 (1997). [Link]

  • Frost, N. W., Singh, V., Mohanty, S., et al. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules 21(8), 978 (2016). [Link]

  • iGEM 2016 Team:Tokyo Tech. AHL Assay/AHL Reporter Assay. [Link]

  • Blosser, R. S., Gray, K. M. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. ResearchGate (2000). [Link]

  • Smith, K. M., Bu, Y., Suga, H. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrob. Agents Chemother. 47(2), 555-561 (2003). [Link]

  • Smith, K. M., Bu, Y., Suga, H. Chemical structures, abbreviations, and EC 50 values of compounds in the reporter strains S. enterica serovar Typhimurium 14028. ResearchGate (2003). [Link]

  • El-Sayed, A. H., et al. Cross-feeding assays for detection of AHLs (A) violacein production by C. violaceum as an indication of short-chain AHLs. ResearchGate (2018). [Link]

  • Al-Shabib, N. A., et al. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Antibiotics 11(9), 1253 (2022). [Link]

  • Paczkowski, J. E., et al. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Front. Microbiol. 14, 1254336 (2023). [Link]

  • Martínez-Ramos, S., et al. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. J. Vis. Exp. (186), e64197 (2022). [Link]

  • Ling, Y. L., et al. Detection of AHL production by strain YL12 by bioluminescent reporter. ResearchGate (2015). [Link]

  • Savka, M. A., Hudson, A. O. Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. ResearchGate (2007). [Link]

  • Amara, N., et al. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase. ACS Chem. Biol. 15(11), 3020-3029 (2020). [Link]

  • Tran, V., et al. Measuring Influenza Virus Infection Using Bioluminescent Reporter Viruses for In Vivo Imaging and In Vitro Replication Assays. Methods Mol. Biol. 2121, 153-176 (2020). [Link]

  • Sukwong, P., et al. Degradation of synthetic AHLs. (A–E) Kinetics of AHL degradation by the. ResearchGate (2023). [Link]

  • Balasubramanian, D., et al. Anti-quorum Sensing Activity and Bioactive Components of Marine-derived Bacteria. Res. Sq. (2023). [Link]

  • You, J., et al. The anti-quorum sensing activity and bioactive substance of a marine derived Streptomyces. Mar. Drugs 13(1), 239-254 (2015). [Link]

  • Wang, Y., et al. Anti-Quorum Sensing Activity of Forsythia suspense on Chromobacterium violaceum and Pseudomonas aeruginosa. Pharmacogn. Mag. 13(Suppl 1), S74-S80 (2017). [Link]

  • Denny, W. A. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clin. Cancer Res. 13(13), 3946-3953 (2007). [Link]

  • Dobretsov, S., et al. Anti-Quorum Sensing Activities of Selected Coral Symbiotic Bacterial Extracts From the South China Sea. Front. Microbiol. 9, 936 (2018). [Link]

  • O'Loughlin, C. T., et al. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proc. Natl. Acad. Sci. U.S.A. 110(44), 17981-17986 (2013). [Link]

  • Ivanova, K., et al. Chromobacterium violaceum: Model for Evaluating Anti-Quorum Sensing Activity of Plant Substances. Preprints.org (2023). [Link]

Sources

A Head-to-Head Comparison: CAY10654 Versus Calcineurin Inhibitors in Immunosuppression

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of immunosuppressive agents, the quest for compounds with novel mechanisms of action and improved safety profiles is relentless. This guide provides a comprehensive benchmarking of CAY10654, a synthetic N-acylated-L-homoserine lactone (AHL) analog, against the gold-standard calcineurin inhibitors, Tacrolimus and Cyclosporine A. We delve into the distinct mechanisms of action, provide detailed protocols for in vitro and in vivo evaluation, and present a framework for data-driven comparison to guide your research and development efforts.

Introduction: Unveiling the Contenders

The suppression of the immune system is a critical therapeutic strategy in organ transplantation and autoimmune diseases. For decades, calcineurin inhibitors have been the cornerstone of immunosuppressive regimens. However, their use is associated with significant side effects, including nephrotoxicity and metabolic disturbances, necessitating the exploration of alternative therapeutic avenues.

CAY10654: A Novel Approach to Immunomodulation

CAY10654 emerges as an intriguing candidate with a distinct mechanism of action. It is a synthetic analog of N-acylated-L-homoserine lactones (AHLs), molecules involved in bacterial quorum sensing.[1] Unlike natural AHLs, which can also influence the host immune system, CAY10654 is designed to suppress host immunity without activating the bacterial LasR receptor.[1] Its reported activity includes the inhibition of concanavalin A-induced proliferation of mouse peripheral blood leukocytes with an EC50 of 9.3 μM, demonstrating its potential as an immunomodulatory agent.[1]

The Established Titans: Tacrolimus and Cyclosporine A

Tacrolimus (FK-506) and Cyclosporine A are powerful immunosuppressants that have revolutionized organ transplantation.[2] Both are calcineurin inhibitors, though they belong to different chemical classes—Tacrolimus is a macrolide and Cyclosporine A is a cyclic polypeptide.[3][4] Their primary mechanism of action involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][4][5] By inhibiting calcineurin, they prevent the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[4][5] This blockade of T-cell activation and proliferation is central to their immunosuppressive effects.[2][5]

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between CAY10654 and the calcineurin inhibitors lies in their molecular targets and signaling pathways.

CAY10654: Targeting Host Immune Signaling

While the precise molecular target of CAY10654 in immune cells is not fully elucidated in the provided information, its action as an AHL analog suggests an interaction with cellular signaling pathways that modulate immune responses. This could involve interference with G-protein coupled receptors, ion channels, or other signaling intermediates that are influenced by these bacterial-like molecules. Its ability to inhibit T-cell proliferation points towards an effect on the T-cell activation cascade, albeit through a mechanism distinct from calcineurin inhibition.

Tacrolimus and Cyclosporine A: The Calcineurin Blockade

The mechanism of calcineurin inhibitors is well-defined. Tacrolimus binds to the immunophilin FKBP12, while Cyclosporine A binds to cyclophilin.[4][5] These drug-immunophilin complexes then bind to and inhibit the phosphatase activity of calcineurin.[4][5] This prevents the dephosphorylation of NFAT, thereby blocking its entry into the nucleus and subsequent transcription of genes essential for T-cell activation and cytokine production, most notably IL-2.[4][5]

Signaling Pathway Diagram

cluster_CAY10654 CAY10654 Pathway cluster_Calcineurin Calcineurin Inhibitor Pathway CAY10654 CAY10654 Unknown_Receptor Putative Receptor / Target CAY10654->Unknown_Receptor Binds Downstream_Signaling Downstream Signaling Cascade Unknown_Receptor->Downstream_Signaling Modulates T_Cell_Proliferation_Inhibition_C Inhibition of T-Cell Proliferation Downstream_Signaling->T_Cell_Proliferation_Inhibition_C TCR T-Cell Receptor (TCR) Activation Ca_Signal ↑ Intracellular Ca²⁺ TCR->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription IL2 IL-2 Production IL2_Gene->IL2 Leads to T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation Drives Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac_FKBP12->Calcineurin Inhibits CyclosporineA Cyclosporine A Cyclophilin Cyclophilin CyclosporineA->Cyclophilin Binds CycA_Cyclo CsA-Cyclophilin Complex CycA_Cyclo->Calcineurin Inhibits

Caption: Signaling pathways of CAY10654 and Calcineurin Inhibitors.

In Vitro Benchmarking: A Trio of Assays

To objectively compare the immunosuppressive potential of CAY10654 with Tacrolimus and Cyclosporine A, a series of robust in vitro assays are essential. The following protocols provide a framework for this evaluation.

Mixed Lymphocyte Reaction (MLR)

The MLR is a cornerstone assay in immunology, mimicking the initial stages of T-cell recognition of foreign antigens, a critical event in transplant rejection.[6][7]

Experimental Rationale: This assay co-cultures peripheral blood mononuclear cells (PBMCs) from two genetically different donors. The T-cells from one donor (responder) recognize the mismatched Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (stimulator) and proliferate. The inhibitory effect of the compounds on this proliferation is a direct measure of their immunosuppressive activity.

MLR Experimental Workflow

PBMC_Isolation Isolate PBMCs from two unrelated donors Stimulator_Prep Treat stimulator PBMCs with Mitomycin C to prevent proliferation PBMC_Isolation->Stimulator_Prep Co_culture Co-culture responder and stimulator PBMCs PBMC_Isolation->Co_culture Stimulator_Prep->Co_culture Compound_Addition Add varying concentrations of CAY10654, Tacrolimus, or Cyclosporine A Co_culture->Compound_Addition Incubation Incubate for 5 days Compound_Addition->Incubation Proliferation_Assay Measure proliferation (e.g., ³H-thymidine incorporation or CFSE dilution) Incubation->Proliferation_Assay Data_Analysis Calculate IC₅₀ values Proliferation_Assay->Data_Analysis Donor_Prep Prepare donor tissue (e.g., skin or heart) Transplantation Perform allograft transplantation Donor_Prep->Transplantation Recipient_Prep Prepare recipient animal (genetically mismatched) Recipient_Prep->Transplantation Treatment_Groups Divide recipients into treatment groups: - Vehicle Control - CAY10654 - Tacrolimus - Cyclosporine A Transplantation->Treatment_Groups Drug_Administration Administer daily treatment Treatment_Groups->Drug_Administration Graft_Monitoring Monitor graft survival daily (visual inspection for skin, palpation for heart) Drug_Administration->Graft_Monitoring Endpoint Record day of rejection (e.g., >80% necrosis for skin, cessation of heartbeat) Graft_Monitoring->Endpoint Data_Analysis Analyze and compare mean graft survival times Endpoint->Data_Analysis

Caption: Workflow for an in vivo allograft rejection model.

Detailed Protocol (Murine Skin Allograft Model):

  • Animals: Use genetically distinct mouse strains (e.g., C57BL/6 as donors and BALB/c as recipients).

  • Grafting Procedure: Prepare a full-thickness skin graft from the tail of a C57BL/6 donor mouse. Create a graft bed on the dorsal flank of a BALB/c recipient mouse and suture the graft in place.

  • Treatment: Randomly assign recipient mice to treatment groups: vehicle control, CAY10654, Tacrolimus, and Cyclosporine A. Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting on the day of transplantation.

  • Monitoring: Visually inspect the grafts daily and score them for signs of rejection (e.g., erythema, edema, necrosis).

  • Endpoint: The day of rejection is defined as the day on which more than 80% of the graft tissue becomes necrotic.

  • Data Analysis: Plot Kaplan-Meier survival curves for each treatment group and compare the mean graft survival times. Statistical analysis (e.g., log-rank test) should be used to determine significant differences between groups.

Pharmacokinetics and Pharmacodynamics: A Deeper Dive

A comprehensive comparison should also consider the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compounds.

  • Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. [3][8][9]Both Tacrolimus and Cyclosporine A are metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to potential drug-drug interactions. [3]The PK profile of CAY10654 would need to be determined experimentally.

  • Pharmacodynamics (PD): This describes what the drug does to the body. [5]For immunosuppressants, this relates the drug concentration to the degree of immune suppression. For Tacrolimus and Cyclosporine A, the PD can be monitored by measuring calcineurin activity in patient blood samples. The PD of CAY10654 would be linked to the modulation of its specific target pathway.

Data Summary and Interpretation

The experimental data generated from these assays should be compiled into clear and concise tables to facilitate a direct comparison of CAY10654 with Tacrolimus and Cyclosporine A.

Table 1: In Vitro Immunosuppressive Activity

CompoundMLR (IC₅₀, µM)T-Cell Proliferation (IC₅₀, µM)IL-2 Production (IC₅₀, µM)IFN-γ Production (IC₅₀, µM)
CAY10654[Insert Data]9.3 [1][Insert Data][Insert Data]
Tacrolimus[Insert Data][Insert Data][Insert Data][Insert Data]
Cyclosporine A[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: In Vivo Efficacy in Murine Skin Allograft Model

Treatment GroupMean Graft Survival (Days)p-value vs. Vehicle
Vehicle Control[Insert Data]-
CAY10654[Insert Data][Insert Data]
Tacrolimus[Insert Data][Insert Data]
Cyclosporine A[Insert Data][Insert Data]

Interpretation of Results:

The IC₅₀ values from the in vitro assays will provide a quantitative measure of the potency of each compound in inhibiting key aspects of T-cell activation. A lower IC₅₀ value indicates greater potency. The in vivo data will demonstrate the translational efficacy of the compounds in a disease-relevant model. A significant increase in mean graft survival time compared to the vehicle control indicates effective immunosuppression. By comparing the in vitro potency with the in vivo efficacy, researchers can gain insights into the bioavailability and overall therapeutic potential of CAY10654.

Conclusion: A Promising Alternative on the Horizon?

This guide provides a comprehensive framework for the preclinical benchmarking of CAY10654 against the established calcineurin inhibitors, Tacrolimus and Cyclosporine A. The distinct mechanism of action of CAY10654 presents a potential opportunity to develop a new class of immunosuppressants with a different side-effect profile. The detailed experimental protocols and data presentation formats outlined here will enable researchers to generate robust and comparable data to rigorously evaluate the therapeutic potential of this novel compound. The journey from a promising molecule to a clinically approved drug is long and challenging, but a systematic and data-driven approach, as described in this guide, is the essential first step.

References

  • Tacrolimus/Cyclosporine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Chronopharmacokinetics of ciclosporin and tacrolimus. PubMed. [Link]

  • Comparison of the pharmacokinetics of tacrolimus and cyclosporine at equivalent molecular doses. PubMed. [Link]

  • Pharmacokinetics of Tacrolimus and Cyclosporine in Liver Transplant Recipients Receiving 3 Direct-Acting Antivirals as Treatment for Hepatitis C Infection. PubMed. [Link]

  • Pharmacodynamic analysis of tacrolimus and cyclosporine in living-donor liver transplant patients. PubMed. [Link]

  • Tacrolimus/Cyclosporine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • PharmGKB summary: cyclosporine and tacrolimus pathways. PMC - PubMed Central. [Link]

  • Pharmacokinetics and Dose Recommendations for Cyclosporine and Tacrolimus When Coadministered With ABT‐450, Ombitasvir, and Dasabuvir. PMC - PubMed Central. [Link]

  • Review of two immunosuppressants: tacrolimus and cyclosporine. PMC - PubMed Central. [Link]

  • Researchers successfully model antibody-mediated transplant rejection in human kidneys. King's College London. [Link]

  • In vivo models for the study of transplantation tolerance. PubMed. [Link]

  • Animal Models in Allogenic Solid Organ Transplantation. MDPI. [Link]

  • Organ transplant tissue rejection: detection and staging by fluorescence spectroscopy. SPIE. [Link]

  • Research Reveals Novel Insights into Transplant Rejection and New Drug Development Targets. Cincinnati Children's Hospital Medical Center. [Link]

  • Mixed Lymphocyte Reaction (MLR). Xeno Diagnostics. [Link]

  • Mixed Lymphocyte Reaction for Drug Discovery: Principles, Methods, and Applications. Drug Discovery and Development. [Link]

Sources

A Comparative Guide to Quorum Sensing Inhibitors: Evaluating the Specificity of CAY10654 for LasR-Independent Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fight against the opportunistic pathogen Pseudomonas aeruginosa, targeting its sophisticated cell-to-cell communication network, known as quorum sensing (QS), has emerged as a promising anti-virulence strategy. This guide provides a detailed comparison of the quorum sensing inhibitor CAY10654 with other known inhibitors, focusing on the critical aspect of specificity, particularly concerning pathways independent of the master regulator, LasR. As a Senior Application Scientist, this document is structured to provide not just data, but a framework for understanding and experimentally interrogating the specificity of novel QS inhibitors.

The Hierarchical and Adaptable Nature of P. aeruginosa Quorum Sensing

Pseudomonas aeruginosa orchestrates the expression of a vast arsenal of virulence factors, including proteases, toxins, and biofilm formation components, through a complex, hierarchical QS network.[1][2] This network is primarily composed of three interconnected systems: las, rhl, and pqs.

Traditionally, the las system, regulated by the transcriptional activator LasR and its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), is considered to be at the apex of this hierarchy.[2][3] The LasR:3O-C12-HSL complex typically activates the expression of the rhl and pqs systems. However, a growing body of evidence from clinical isolates, particularly from chronic infections such as those in cystic fibrosis patients, reveals a remarkable plasticity. In many instances, mutations in the lasR gene lead to a non-functional Las system. In these lasR mutants, the rhl and pqs systems can become uncoupled from las regulation and function independently, continuing to drive virulence factor production. This adaptability underscores the critical need to understand whether a potential QS inhibitor targets only the master regulator, LasR, or also modulates these LasR-independent pathways.

cluster_Las Las System cluster_Rhl Rhl System cluster_Pqs Pqs System LasI LasI LasR LasR LasI->LasR RhlR RhlR LasR->RhlR PqsR PqsR LasR->PqsR Virulence_Las Elastase (lasB) LasR->Virulence_Las RhlI RhlI RhlI->RhlR Virulence_Rhl Pyocyanin, Rhamnolipids RhlR->Virulence_Rhl PqsA_D_H PqsA-D, PqsH PqsA_D_H->PqsR PqsR->RhlR Virulence_Pqs Biofilm, Pyocyanin PqsR->Virulence_Pqs

Figure 1: Simplified P. aeruginosa Quorum Sensing Hierarchy.

Comparative Analysis of Quorum Sensing Inhibitors

This section compares CAY10654 with two other well-characterized QS inhibitors, meta-bromo-thiolactone (mBTL) and Baicalin, to highlight the varying degrees of specificity observed in this class of molecules.

CAY10654: A Non-Inducer of LasR with Immunomodulatory Properties

CAY10654, chemically known as N1-(5-chloro-2-hydroxyphenyl)-N3-octylmalonamide, is a synthetic analog of the native P. aeruginosa QS molecule, 3O-C12-HSL.[4] Its development was primarily focused on separating the immunosuppressive effects of 3O-C12-HSL from its bacterial QS-inducing activity.

Mechanism and Specificity:

  • LasR Interaction: Crucially, CAY10654 is described as a non-inducer of LasR .[4] Experimental data using a bioluminescent P. aeruginosa reporter strain showed that even at concentrations up to 100 μM, CAY10654 did not induce LasR activity.[4] In fact, the originating study identified it as having LasR-induction antagonist activity.[4] This suggests that CAY10654 either does not bind to the LasR active site or binds in a manner that prevents the conformational changes required for transcriptional activation.

  • LasR-Independent Pathways (Rhl and Pqs): To date, there is a notable lack of published data on the effects of CAY10654 on the Rhl and Pqs quorum sensing systems. This represents a significant knowledge gap. It is currently unknown whether CAY10654 has any inhibitory, agonistic, or neutral effects on RhlR or PqsR. This makes it a compelling subject for further investigation to fully characterize its specificity profile.

Alternative Inhibitors for Comparison

To contextualize the specificity of CAY10654, we will compare it to two other inhibitors with more extensively characterized mechanisms.

  • meta-bromo-thiolactone (mBTL): A Dual Inhibitor with a Preference for RhlR mBTL is a synthetic molecule that has been shown to inhibit both the LasR and RhlR receptors.[5][6] However, in vivo studies and microarray analyses have indicated that RhlR is the primary and most relevant target of mBTL .[5][7] Treatment with mBTL reduces virulence in wild-type and lasR mutant strains, but not in rhlR mutant strains, strongly suggesting its primary effect is through the Rhl system.[5] This demonstrates that while a compound can interact with both receptors, its functional impact may be predominantly through a LasR-independent pathway.

  • Baicalin: A Broad-Spectrum QS Inhibitor Baicalin, a flavonoid extracted from Scutellaria baicalensis, exhibits broad-spectrum anti-QS activity.[8][9] Studies have shown that at sub-inhibitory concentrations, baicalin significantly downregulates the expression of key regulatory genes in all three QS systems: lasI, lasR, rhlI, rhlR, pqsA, and pqsR.[5][8] This leads to a global reduction in the production of virulence factors controlled by these systems, including elastase, pyocyanin, and rhamnolipids.[9] Baicalin serves as an example of a non-specific QS inhibitor that targets the entire hierarchical network.

Comparative Summary
FeatureCAY10654meta-bromo-thiolactone (mBTL)Baicalin
Primary Target(s) LasR (antagonist), Host Immune CellsRhlR > LasRLas, Rhl, and Pqs systems
Effect on LasR Antagonist; Non-inducer[4]Partial Inhibitor[5]Downregulates lasI/lasR expression[8]
Effect on RhlR Unknown Primary Target; Partial Inhibitor [5][7]Downregulates rhlI/rhlR expression[8]
Effect on PqsR Unknown Not extensively reportedDownregulates pqsA/pqsR expression[8]
Specificity Profile Appears specific for non-induction of LasR, but full QS profile is incomplete.Dual-target with preference for LasR-independent Rhl pathway.Broad-spectrum, non-specific.

Experimental Workflows for Assessing Inhibitor Specificity

To address the knowledge gaps for compounds like CAY10654 and to validate the specificity of any novel inhibitor, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.

cluster_assays Virulence Factor Quantification cluster_strains P. aeruginosa Strains start Test Compound (e.g., CAY10654) wt Wild-Type (e.g., PAO1, PA14) start->wt lasR_mut ΔlasR Mutant start->lasR_mut rhlR_mut ΔrhlR Mutant start->rhlR_mut elastase Elastase Assay (LasR-dependent) analysis_las analysis_las elastase->analysis_las Assess LasR inhibition pyocyanin Pyocyanin Assay (Rhl/Pqs-dependent) analysis_rhl_pqs analysis_rhl_pqs pyocyanin->analysis_rhl_pqs Assess Rhl/Pqs inhibition rhamnolipid Rhamnolipid Assay (Rhl-dependent) analysis_rhl analysis_rhl rhamnolipid->analysis_rhl Assess Rhl inhibition biofilm Biofilm Assay (Multiple systems) analysis_global analysis_global biofilm->analysis_global Assess global QS inhibition wt->elastase wt->pyocyanin wt->rhamnolipid wt->biofilm lasR_mut->elastase lasR_mut->pyocyanin lasR_mut->rhamnolipid lasR_mut->biofilm rhlR_mut->elastase rhlR_mut->pyocyanin rhlR_mut->rhamnolipid rhlR_mut->biofilm

Sources

A Technical Guide to CAY10654 and its Structural Analogs: Decoupling Immunosuppression from Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate interplay between pathogenic bacteria and their hosts, chemical signals serve as a critical communication medium. For the opportunistic pathogen Pseudomonas aeruginosa, N-acyl-L-homoserine lactones (AHLs) are central to its quorum-sensing (QS) system, which orchestrates virulence and biofilm formation. Intriguingly, these same molecules can also modulate the host's immune response. This guide provides a comparative analysis of CAY10654, a synthetic AHL analog, and its structural relatives. We will explore how targeted chemical modifications can uncouple the immunosuppressive effects of these molecules from their ability to activate the primary P. aeruginosa QS transcriptional activator, LasR. This analysis is grounded in experimental data to provide researchers with a clear understanding of the structure-activity relationships that govern these dual functions.

The Dual Role of N-Acyl-L-Homoserine Lactones: Quorum Sensing and Immunomodulation

P. aeruginosa employs the LasI/LasR system as a key component of its quorum-sensing network. The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold, this molecule binds to and activates the cytoplasmic transcriptional regulator, LasR.[1][2] The activated LasR-AHL complex then dimerizes and initiates the transcription of a wide array of virulence genes.[3][4]

Beyond its role in bacterial communication, 3-oxo-C12-HSL has been shown to exert immunomodulatory effects on the host. Notably, it can suppress lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α and IL-12.[5][6] This suggests that P. aeruginosa may use its QS molecules not only to coordinate its attack but also to simultaneously weaken the host's immune defenses. This dual functionality makes the LasR-AHL signaling axis a compelling target for therapeutic intervention. The challenge, however, lies in developing molecules that can selectively modulate the host immune response without inadvertently activating bacterial virulence.

QuorumSensing cluster_bacteria Pseudomonas aeruginosa cluster_extracellular Extracellular Space LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesis LasR_inactive LasR (Inactive Monomer) AHL->LasR_inactive Binding & Activation AHL_out 3-oxo-C12-HSL AHL->AHL_out LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Virulence_Genes Virulence Factor Genes (e.g., lasB, apr) LasR_active->Virulence_Genes Induces Transcription Biofilm Biofilm Formation Virulence_Genes->Biofilm AHL_out->LasR_inactive Increased Concentration

Caption: The LasI/LasR quorum-sensing circuit in Pseudomonas aeruginosa.

CAY10654 and its Analogs: A Structure-Activity Relationship Study

To investigate the potential of developing immunosuppressive agents devoid of quorum-sensing activity, a series of structural analogs of 3-oxo-C12-HSL were synthesized and evaluated.[7] CAY10654, also identified as compound 25d in the primary literature, emerged from this work as a lead compound with desirable properties.[7]

The key innovation in the design of these analogs was the modification of the acyl chain of the natural AHL. Specifically, the methylene group adjacent to the β-ketoamide was replaced with heteroatoms, and the homoserine lactone ring was substituted with other cyclic structures.[7] These modifications were assessed for their impact on two distinct biological activities:

  • Immunosuppression: Measured by the inhibition of concanavalin A-induced proliferation of mouse peripheral blood leukocytes.

  • LasR Induction: Determined using a bioluminescent P. aeruginosa reporter strain that expresses luciferase under the control of a LasR-dependent promoter.

The following table summarizes the experimental data for the natural AHL, CAY10654, and a selection of its structural analogs. This data clearly illustrates how chemical modifications influence the dual activities of these compounds.

Compound IDStructureImmunosuppression (EC50, µM)LasR Induction (EC50, µM)
3-oxo-C12-HSL (1) Natural AHL21.30.04
CAY10654 (25d) N¹-(5-chloro-2-hydroxyphenyl)-N³-octylmalonamide9.3> 100 (Antagonist)
Analog A (25a) N¹,N³-Dioctylmalonamide42.4> 100 (Inactive)
Analog B (25b) N¹-(2-hydroxyphenyl)-N³-octylmalonamide10.1> 100 (Antagonist)
Analog C (25c) N¹-(2-hydroxy-5-nitrophenyl)-N³-octylmalonamide12.0> 100 (Antagonist)

Data synthesized from Jadhav, G.P., et al. (2011). J. Med. Chem. 54(9), 3348-3359.[7]

The data reveals a clear trend: replacement of the methylene group proximal to the β-ketoamide with an NH group, as seen in the malonamide series (CAY10654 and its analogs), effectively abolishes LasR induction.[7] In fact, these compounds act as antagonists of LasR activation.[7]

Crucially, this modification does not eliminate, and in some cases enhances, the immunosuppressive activity. CAY10654 (25d) is a prime example, exhibiting more than double the immunosuppressive potency of the natural 3-oxo-C12-HSL (EC50 of 9.3 µM vs. 21.3 µM) while being devoid of LasR agonist activity.[7] The presence of a 5-chloro-2-hydroxyphenyl group in CAY10654 appears to be a key contributor to its enhanced immunosuppressive effect compared to the dioctyl analog (25a).[7]

These findings strongly suggest that the structural requirements for interacting with the host's immune system components are distinct from those for binding and activating the bacterial LasR protein. This provides a rational basis for the design of novel immunomodulatory agents that do not trigger bacterial virulence.

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to generate the comparative data presented in this guide.

screening_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis start Design & Synthesize AHL Analogs immuno_assay Immunosuppression Assay (Leukocyte Proliferation) start->immuno_assay Test on Immune Cells qs_assay Quorum Sensing Assay (LasR Reporter) start->qs_assay Test on Reporter Bacteria data_analysis Determine EC50 Values & Compare Activities immuno_assay->data_analysis qs_assay->data_analysis

Caption: Workflow for the comparative analysis of AHL analogs.

This assay measures the ability of a compound to inhibit the proliferation of immune cells stimulated by a mitogen.

Objective: To determine the EC50 value for the immunosuppressive activity of CAY10654 and its analogs.

Materials:

  • Mouse peripheral blood leukocytes

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Concanavalin A (ConA)

  • Test compounds (CAY10654 and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-Thymidine

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Isolate peripheral blood leukocytes from mouse whole blood using a density gradient centrifugation method.

  • Wash the cells and resuspend them in complete RPMI 1640 medium to a final concentration of 2 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of ConA solution (final concentration of 2.5 µg/mL) to all wells except for the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

  • Incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation for each compound concentration relative to the ConA-stimulated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]

This assay utilizes a genetically engineered strain of P. aeruginosa to quantify the activation of the LasR transcriptional activator.

Objective: To determine the EC50 value for the LasR-inducing activity of CAY10654 and its analogs.

Materials:

  • P. aeruginosa PAO1 carrying a plasmid with the lasB promoter fused to the luxCDABE reporter genes.

  • Luria-Bertani (LB) broth.

  • Test compounds (CAY10654 and analogs) dissolved in a suitable solvent.

  • 3-oxo-C12-HSL (as a positive control).

  • 96-well microtiter plates (opaque white for luminescence).

  • Luminometer.

Procedure:

  • Grow the P. aeruginosa reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture 1:100 into fresh LB broth.

  • Prepare serial dilutions of the test compounds and the positive control (3-oxo-C12-HSL) in LB broth in a 96-well plate.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the luminescence of each well using a luminometer.

  • Measure the optical density at 600 nm (OD₆₀₀) of each well to normalize for cell growth.

  • Calculate the relative light units (RLU) by dividing the luminescence by the OD₆₀₀.

  • Determine the EC50 value for LasR induction by plotting the RLU against the compound concentration and fitting the data to a dose-response curve. For antagonists like CAY10654, the assay can be modified to measure the inhibition of luminescence induced by a fixed concentration of 3-oxo-C12-HSL.[7][8]

Conclusion and Future Directions

The comparative analysis of CAY10654 and its structural analogs provides compelling evidence that the immunosuppressive and quorum-sensing activities of AHLs can be effectively decoupled through targeted chemical synthesis. The malonamide scaffold, in particular, represents a promising starting point for the development of novel immunomodulatory compounds that avoid the activation of bacterial virulence.

For researchers in drug development and immunology, CAY10654 serves as a valuable tool compound for probing the signaling pathways involved in AHL-mediated immunosuppression without the confounding variable of LasR activation. Future studies should focus on elucidating the precise molecular targets of these compounds within host immune cells and evaluating their efficacy and safety in in vivo models of inflammation and infectious disease. The experimental frameworks provided in this guide offer a robust starting point for such investigations.

References

  • Kirsch, B., et al. (2014). LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer. Journal of Bacteriology. Available at: [Link]

  • Quest Diagnostics. (n.d.). Concanavalin A (Con A)-induced Lymphocyte Proliferation. Available at: [Link]

  • Vallet-Gely, I., et al. (2020). Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Wei, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry. Available at: [Link]

  • Van De, W., et al. (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. Experimental and Therapeutic Medicine. Available at: [Link]

  • Chhabra, S. R., et al. (2003). N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Jadhav, G. P., et al. (2011). Immunosuppressive but non-LasR-inducing Analogues of the Pseudomonas Aeruginosa Quorum-Sensing Molecule N-(3-oxododecanoyl)-l-homoserine Lactone. Journal of Medicinal Chemistry. Available at: [Link]

  • Telford, G., et al. (1998). The Pseudomonas Aeruginosa Quorum-Sensing Signal Molecule N-(3-oxododecanoyl)-L-homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity. Available at: [Link]

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity. Available at: [Link]

  • Ahmer, B. M. M. (2004). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology. Available at: [Link]

  • González, J. E., & Keshavan, N. D. (2006). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules. Available at: [Link]

  • Geske, G. D., et al. (2007). Comparative Analyses of N‐Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ChemBioChem. Available at: [Link]

  • Gerdt, J. P., et al. (2018). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Paciello, I., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Davies, D. G., et al. (1998). Quorum-Sensing Genes in Pseudomonas aeruginosa Biofilms: Their Role and Expression Patterns. Applied and Environmental Microbiology. Available at: [Link]

  • Kravchenko, V. V., et al. (2008). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. Available at: [Link]

  • Kim, D., et al. (2014). Mitogen-induced lymphocyte proliferation was measured. ConA, a T cell... ResearchGate. Available at: [Link]

  • Schuster, M., et al. (2003). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Quest Diagnostics. (n.d.). Mitogen-induced Lymphocyte Proliferation Panel (PHA, Con A, PWM). Available at: [Link]

  • Zhu, H., et al. (2002). LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer. Journal of Bacteriology. Available at: [Link]

  • Möller, S. A., et al. (1982). Concanavalin A-induced B-cell proliferation mediated by allogeneically derived helper factors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Quest Diagnostics. (n.d.). Concanavalin A (Con A)-induced Lymphocyte Proliferation. Available at: [Link]

  • ResearchGate. (n.d.). Structure of molecular analogues of AHL. Available at: [Link]

  • Chbib, C. (2020). Impact of the structure-activity relationship of AHL analogues on quorum sensing in Gram-negative bacteria. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wei, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2019). Transcription-associated mutation of lasR in Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of CAY10654: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: CAY10654 Profile

A thorough understanding of the chemical properties and potential hazards of a compound is the foundation of safe handling and disposal.

Chemical Identity:

Property Information
Formal Name N¹-(5-chloro-2-hydroxyphenyl)-N³-octyl-propanediamide
CAS Number 1298023-69-4[1]
Molecular Formula C₁₇H₂₅ClN₂O₃[1]
Molecular Weight 340.9 g/mol [1]

Hazard Identification:

A comprehensive review of the Safety Data Sheet (SDS) for CAY10654 is mandatory before handling or disposal. While a specific, publicly available SDS for CAY10654 was not found during the literature search, standard laboratory practice dictates treating compounds with unknown hazard profiles with a high degree of caution. Based on its chemical structure, which includes a chlorinated phenyl group and an amide linkage, potential hazards may include skin and eye irritation, and potential for environmental toxicity if disposed of improperly. Therefore, the following procedures are based on a cautious approach, assuming the compound may have hazardous properties.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of CAY10654. This workflow is a self-validating system, incorporating checks and balances to minimize risk.

G cluster_0 Step 1: Personal Protective Equipment (PPE) cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Decontamination of Labware cluster_3 Step 4: Final Disposal PPE Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Segregation Segregate CAY10654 waste into designated, labeled hazardous waste containers. PPE->Segregation Proceed with caution Solid_Waste Solid Waste: - Contaminated vials - Weighing paper - Pipette tips Segregation->Solid_Waste Liquid_Waste Liquid Waste: - Unused solutions - Solvent rinses Segregation->Liquid_Waste Disposal Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Solid_Waste->Disposal Decontamination Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone). Liquid_Waste->Decontamination Ensure proper cleaning Rinsate_Collection Collect all rinsate as hazardous liquid waste. Decontamination->Rinsate_Collection Rinsate_Collection->Disposal Finalize disposal

Caption: CAY10654 Disposal Workflow

Experimental Protocol: Detailed Disposal Steps

  • Personal Protective Equipment (PPE):

    • Rationale: The primary principle of laboratory safety is to prevent direct contact with potentially hazardous materials.

    • Procedure: Before handling any CAY10654 waste, don appropriate PPE, including:

      • Chemical safety goggles to protect against splashes.

      • Nitrile gloves to prevent skin contact.

      • A buttoned lab coat to protect clothing and skin.

  • Waste Segregation and Collection:

    • Rationale: Proper segregation at the source is critical for compliant and safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

    • Procedure:

      • Solid Waste: Collect all solid waste contaminated with CAY10654 in a designated, leak-proof, and clearly labeled hazardous waste container. This includes empty vials, weighing paper, contaminated pipette tips, and any absorbent material used for spills. The label should include "Hazardous Waste," the chemical name "CAY10654," and the date.

      • Liquid Waste: Collect all liquid waste containing CAY10654, including unused solutions and solvent rinses, in a separate, designated, and clearly labeled hazardous liquid waste container. The container should be made of a material compatible with the solvents used. The label should include "Hazardous Waste," the chemical name "CAY10654," the solvent(s) used, and the approximate concentration.

  • Decontamination of Labware:

    • Rationale: To ensure that labware can be safely reused or disposed of as non-hazardous waste, any residual CAY10654 must be removed.

    • Procedure:

      • Triple rinse all contaminated glassware and equipment with a suitable solvent in which CAY10654 is soluble, such as ethanol or acetone.

      • Collect all rinsate from this process and add it to the designated hazardous liquid waste container.

      • After triple rinsing, the glassware can typically be washed according to standard laboratory procedures.

  • Final Disposal:

    • Rationale: The final disposal of hazardous waste must be handled by trained professionals in accordance with local, state, and federal regulations to prevent environmental contamination.

    • Procedure:

      • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.

      • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the CAY10654 waste.

      • Never dispose of CAY10654, or any other chemical, down the drain or in the regular trash.

Causality and Self-Validation: The "Why" Behind the "How"

The outlined procedures are not arbitrary; they are based on established principles of chemical safety and waste management. The causality is clear: by preventing contact (PPE), containing the material (segregation), neutralizing the immediate hazard (decontamination), and ensuring compliant final disposal (EHS), we create a system that is inherently self-validating. Each step mitigates a specific risk, and the successful completion of the entire workflow ensures the safe and responsible management of CAY10654 waste.

Conclusion: A Partnership in Safety

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a shared responsibility. By adhering to these guidelines for CAY10654, you are not only ensuring the safety of your laboratory personnel but also contributing to the broader mission of environmental stewardship. We encourage you to consult your institution's specific safety protocols and to always prioritize a culture of safety in your research endeavors.

References

Sources

A Researcher's Guide to Safely Handling CAY10654: A Framework for Precautionary Laboratory Practice

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the utility of our products to the safety and success of the researchers who use them. This guide provides a comprehensive operational and safety plan for handling CAY10654. In the absence of exhaustive toxicological data for this specific compound, we will adhere to a precautionary principle, treating CAY10654 with the respect and caution due to a potentially hazardous substance. This approach ensures a robust safety margin and fosters a culture of proactive risk management in the laboratory.

Foundational Safety Principles: Understanding the "Why"

Before we delve into specific procedures, it's crucial to understand the rationale behind them. When handling a compound with limited safety data, we operate under the assumption that it could be irritating to the skin and eyes, potentially harmful if ingested or inhaled, and may have unknown long-term effects. Therefore, our primary objective is to minimize all potential routes of exposure. This principle of "as low as reasonably achievable" (ALARA) exposure is the cornerstone of our safety protocol.

Engineering Controls: Your First Line of Defense

Personal protective equipment (PPE) is essential, but it should never be the sole line of defense. Engineering controls are designed to remove the hazard at its source, providing a more reliable and comprehensive level of protection.

  • Chemical Fume Hood: All handling of CAY10654 in its powdered form or when preparing stock solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust or vapors, preventing them from entering your breathing zone.

  • Ventilation: Ensure your laboratory is well-ventilated. This helps to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your PPE is your last line of defense, but it is a critical one. The following PPE is mandatory when handling CAY10654.

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required to protect against splashes.

  • Goggles: For procedures with a higher risk of splashing, such as when working with larger volumes or during transfers, chemical splash goggles that form a seal around the eyes are recommended.[1]

  • Face Shield: When both splash and dust hazards are present, a face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.

Hand Protection
  • Glove Selection: Due to the lack of specific chemical resistance data for CAY10654, nitrile gloves are a suitable initial choice for incidental contact.[2] Nitrile provides good resistance to a broad range of chemicals.

  • Double Gloving: For handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before and during use. Use proper glove removal technique to avoid contaminating your skin.

Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1]

Respiratory Protection
  • General Use: For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.

  • Spill or Aerosol-Generating Procedures: In the event of a spill outside of a fume hood or during procedures with a high potential for aerosol generation, a NIOSH-approved respirator is necessary. A half-mask or full-face air-purifying respirator with appropriate cartridges should be used.[3]

Table 1: Summary of Recommended Personal Protective Equipment for CAY10654

Protection Type Minimum Requirement Recommended for Higher Risk Tasks
Eye/Face Safety glasses with side shieldsChemical splash goggles, Face shield
Hand Single pair of nitrile glovesDouble pair of nitrile gloves
Body Laboratory coatChemical-resistant apron
Respiratory Not required in a fume hoodAir-purifying respirator (for spills)

Procedural Guidance: Step-by-Step Handling

Adherence to a strict, methodical workflow is paramount to ensuring safety.

Preparation and Weighing
  • Designate a Workspace: All work with CAY10654 should be performed in a designated area within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the fume hood to minimize reaching in and out.

  • Don PPE: Put on all required PPE before handling the compound.

  • Weighing: Carefully weigh the desired amount of CAY10654. Use a spatula to transfer the powder and avoid generating dust. If possible, use an anti-static weigh boat.

  • Close Container: Immediately and securely close the primary container of CAY10654 after weighing.

Solution Preparation
  • Add Solvent Slowly: To dissolve the compound, add the solvent to the vessel containing the weighed CAY10654. Do not add the powder to the solvent, as this can increase the risk of dust generation.

  • Mixing: Use a vortex mixer or gentle swirling to dissolve the compound. Avoid sonication unless necessary, as it can generate aerosols.

  • Labeling: Clearly label the vessel containing the CAY10654 solution with the compound name, concentration, solvent, and date of preparation.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE B Prepare Fume Hood A->B Enter Lab C Weigh CAY10654 B->C Start Work D Prepare Solution C->D Proceed E Clean Workspace D->E Experiment Complete F Dispose of Waste E->F Decontaminate G Doff PPE F->G Final Step

Caption: A streamlined workflow for the safe handling of CAY10654.

Spill and Emergency Procedures

Even with the best precautions, spills can happen. Being prepared is key to mitigating the consequences.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • If safe to do so, prevent the spill from spreading.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Critical Final Step

Proper waste disposal is essential to protect both you and the environment.

  • Solid Waste: All solid waste contaminated with CAY10654 (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing CAY10654 must be collected in a labeled hazardous waste container. Do not pour any amount of CAY10654 down the drain.

  • Container Disposal: Empty containers of CAY10654 should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Building a Culture of Safety

This guide provides a framework for the safe handling of CAY10654. However, true safety is a dynamic process that relies on the diligence and critical thinking of every researcher. Always review your procedures, be aware of your surroundings, and never hesitate to ask for assistance or clarification. By integrating these principles into your daily work, you contribute to a safer and more productive research environment for everyone.

References

  • CHEMM, Personal Protective Equipment (PPE).
  • Sigma-Aldrich, Safety D
  • Creative Safety Supply, Personal Protective Equipment (PPE).
  • Pesticide Environmental Stewardship, Components of Personal Protective Equipment.
  • Occupational Safety and Health Administration, Personal Protective Equipment - Overview.
  • U.S. Environmental Protection Agency, Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10654
Reactant of Route 2
Reactant of Route 2
CAY10654

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.